Tetrakis(2-methoxyethoxy)silane
描述
属性
IUPAC Name |
tetrakis(2-methoxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECNWXDEZOMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](OCCOC)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862855 | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
| Record name | Tetra(methoxyethoxy)silane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17909 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2157-45-1 | |
| Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(2-methoxyethoxy)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetra 2 Methoxyethoxy Silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tetrakis(2-methoxyethoxy)silane" synthesis pathway and reaction mechanism
An In-depth Technical Guide to the Synthesis of Tetrakis(2-methoxyethoxy)silane
Introduction: The Versatility of this compound
This compound, with the chemical formula C₁₂H₂₈O₈Si, is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2][3] Also known as Silicon tetramethoxyethoxide, it belongs to the family of alkoxysilanes, which are characterized by a central silicon atom bonded to four alkoxy groups.[4][5] The unique structure of this compound, featuring ether functionalities within its alkoxy chains, imparts enhanced solubility and reactivity, making it a valuable precursor and coupling agent.[6]
This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, delving into the underlying reaction mechanisms and the critical experimental parameters that govern the efficiency and purity of the final product. Designed for researchers and chemical development professionals, this document synthesizes established chemical principles with practical, field-proven insights to offer a complete understanding of its synthesis. Its applications are diverse, ranging from improving adhesion in coatings and sealants to acting as a crosslinking agent in the production of silicone-based polymers.[1][7][8]
| Property | Value | Source |
| CAS Number | 2157-45-1 | [2][5][9] |
| Molecular Formula | C₁₂H₂₈O₈Si | [1][2] |
| Molecular Weight | 328.43 g/mol | [1] |
| Boiling Point | 179-182 °C @ 10 mmHg | [1][2] |
| Density | 1.079 g/mL | [1][2] |
| Refractive Index | 1.4219 @ 20°C | [1] |
| Flash Point | 118 °C | [1] |
Pathway 1: Direct Synthesis from Silicon Tetrachloride
The most direct and common method for synthesizing this compound is the reaction between silicon tetrachloride (SiCl₄) and 2-methoxyethanol (CH₃OCH₂CH₂OH). This reaction is a classic example of nucleophilic substitution at a silicon center.
Reaction Overview and Causality
The overall reaction is as follows:
SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl
The core of this transformation lies in the high electrophilicity of the silicon atom in SiCl₄, which is bonded to four highly electronegative chlorine atoms. The oxygen atom in the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the silicon center and displacing a chloride ion. A crucial experimental consideration is the concurrent production of four equivalents of hydrogen chloride (HCl). This acidic byproduct can catalyze undesirable side reactions, such as the cleavage of the ether linkage in the product or reactant.
To mitigate this, the reaction is almost always performed in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine). The base acts as an HCl scavenger, neutralizing the acid as it forms and precipitating it as an ammonium salt, which can be easily filtered off. This choice is critical for achieving a high yield and purity of the desired product.
Caption: Workflow for the synthesis of this compound from SiCl₄.
Reaction Mechanism
The reaction proceeds through a stepwise nucleophilic substitution (Sɴ2-type) mechanism at the silicon center.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methoxyethanol attacks the electrophilic silicon atom of SiCl₄.
-
Chloride Departure: A chloride ion is expelled as a leaving group, forming a protonated intermediate.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, regenerating its nucleophilicity and forming the amine hydrochloride salt.
-
Repetition: This sequence of attack, departure, and deprotonation repeats three more times until all four chlorine atoms have been replaced by 2-methoxyethoxy groups.
Caption: Mechanism for the reaction of SiCl₄ with 2-methoxyethanol.
Experimental Protocol
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagents: The flask is charged with anhydrous toluene, 2-methoxyethanol (4.4 equivalents), and pyridine (4.4 equivalents).
-
Reaction: The mixture is cooled in an ice bath. Silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene is added dropwise from the dropping funnel over 2-3 hours with vigorous stirring. The temperature should be maintained below 10°C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours to ensure the reaction goes to completion.
-
Workup: The mixture is cooled to room temperature. The precipitated pyridine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with fresh anhydrous toluene.
-
Purification: The solvent is removed from the combined filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
Pathway 2: Transesterification of Tetraalkoxysilanes
An alternative route to this compound is through the transesterification of a simpler, more readily available tetraalkoxysilane, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), with 2-methoxyethanol.
Reaction Overview and Causality
The general transesterification reaction is:
Si(OR)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 ROH (where R = -CH₃ or -C₂H₅, and R' = -CH₂CH₂OCH₃)
This reaction is an equilibrium process.[10] To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture. This is typically achieved by fractional distillation. The choice of catalyst is critical; both acid and base catalysts can be employed.[10] Common catalysts include sodium methoxide, titanium alkoxides, or p-toluenesulfonic acid. Base catalysts work by deprotonating the incoming alcohol, making it a more potent nucleophile, while acid catalysts protonate an existing alkoxy group, making it a better leaving group.[10][11]
Reaction Mechanism (Base-Catalyzed)
-
Nucleophile Formation: The base catalyst (e.g., NaOCH₃) deprotonates a molecule of 2-methoxyethanol (R'OH), creating a highly nucleophilic alkoxide (R'O⁻).
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic silicon atom of the starting tetraalkoxysilane (e.g., TEOS). This forms a negatively charged, pentacoordinate silicon intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling one of the original, less bulky alkoxide groups (e.g., ethoxide, EtO⁻) as the leaving group.
-
Catalyst Regeneration: The expelled ethoxide deprotonates another molecule of 2-methoxyethanol, regenerating the active nucleophile (R'O⁻) and producing the ethanol byproduct, thus propagating the catalytic cycle. The process repeats until all four original alkoxy groups are substituted.
Caption: Base-catalyzed transesterification mechanism.
Experimental Protocol
-
Setup: A flask is fitted with a fractional distillation column, a condenser, and a collection flask. The reaction flask is heated using an oil bath.
-
Reagents: The reaction flask is charged with tetraethoxysilane (TEOS, 1.0 equivalent), 2-methoxyethanol (4.5 equivalents), and a catalytic amount of sodium methoxide (e.g., 0.1 mol%).
-
Reaction: The mixture is heated. As the reaction proceeds, the lower-boiling ethanol byproduct (b.p. 78°C) is continuously removed by fractional distillation, driving the equilibrium to the right. The temperature at the head of the distillation column is monitored to ensure only ethanol is being removed.
-
Completion: The reaction is considered complete when ethanol is no longer being distilled over and the temperature of the reaction mixture rises.
-
Purification: The catalyst is neutralized with a weak acid or filtered off. The excess 2-methoxyethanol and any remaining impurities are then removed by vacuum distillation to yield the final product.
Comparison of Synthesis Pathways
| Feature | Pathway 1 (SiCl₄ Route) | Pathway 2 (Transesterification) |
| Starting Materials | Silicon tetrachloride, 2-methoxyethanol | Tetraalkoxysilane (TEOS/TMOS), 2-methoxyethanol |
| Driving Force | Irreversible reaction due to stable salt formation | Equilibrium; requires removal of byproduct |
| Byproducts | Amine hydrochloride salt (solid), HCl (gas) | Low-boiling alcohol (liquid) |
| Catalyst | Stoichiometric base (HCl scavenger) | Catalytic amount of acid or base |
| Advantages | High yield, generally faster, irreversible | Milder conditions, avoids corrosive HCl and SiCl₄ |
| Disadvantages | Corrosive and moisture-sensitive SiCl₄, large amount of salt waste | Equilibrium-limited, requires efficient fractional distillation |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the direct reaction of silicon tetrachloride with 2-methoxyethanol and the transesterification of a simpler tetraalkoxysilane. The choice between these methods depends on factors such as the availability and cost of starting materials, the scale of the reaction, and the capability to handle corrosive reagents or manage equilibrium processes. The direct route from SiCl₄ is often favored for its high yield and irreversibility, despite the challenges of handling HCl and SiCl₄. The transesterification route offers a milder alternative, avoiding corrosive byproducts, but requires careful control of the reaction equilibrium. A thorough understanding of the mechanisms and experimental variables for both pathways is essential for the successful and efficient production of this versatile silane compound.
References
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE [cfmats.com]
- 9. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]
- 10. Transesterification - Wikipedia [en.wikipedia.org]
- 11. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate----Chinese Academy of Sciences [english.cas.cn]
An In-depth Technical Guide to the Molecular Structure and Geometry of Tetrakis(2-methoxyethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and geometry of Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). As a key precursor in advanced materials science and sol-gel chemistry, a thorough understanding of its structural characteristics is paramount for predicting its reactivity, designing novel materials, and optimizing experimental protocols. This document synthesizes fundamental chemical principles with practical insights to deliver a robust resource for professionals in research and development.
Introduction to this compound
This compound, also known by synonyms such as tetrakis(2-methoxyethyl) orthosilicate, is an organosilicon compound with the chemical formula C12H28O8Si.[1][2][3] It exists as a colorless to pale yellow liquid at ambient temperature.[3] The molecule's significance lies in its role as a versatile precursor for the synthesis of silica-based materials through sol-gel processes.[4][5] The four 2-methoxyethoxy ligands attached to the central silicon atom impart unique properties, including a controlled hydrolysis rate compared to simpler alkoxysilanes like tetraethoxysilane (TEOS). This controlled reactivity is crucial for the tailored synthesis of functionalized silica nanoparticles and hybrid organic-inorganic materials.[6][7]
Molecular Structure and Bonding
The fundamental structure of this compound consists of a central silicon atom covalently bonded to four 2-methoxyethoxy groups through silicon-oxygen bonds.
The Central Silicon Atom: A Tetrahedral Core
The silicon atom in this compound is sp3 hybridized, forming four single covalent bonds. This hybridization results in a tetrahedral geometry around the central silicon atom. The O-Si-O bond angles are expected to be approximately 109.5°, characteristic of a tetrahedral arrangement. While minor deviations from the ideal tetrahedral angle can occur due to the steric bulk of the 2-methoxyethoxy ligands, the overall geometry is considered to be tetrahedral.
The following diagram illustrates the core tetrahedral structure of the molecule.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. sanfanchem.com [sanfanchem.com]
- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tetrakis(2-methoxyethoxy)silane: Properties, Reactivity, and Applications
Introduction
In the landscape of advanced materials science and drug delivery systems, the role of versatile precursor molecules is paramount. Tetrakis(2-methoxyethoxy)silane, a member of the organosilicate family, stands out as a key building block for the synthesis of innovative organic-inorganic hybrid materials and functionalized silica networks.[1] Its unique molecular architecture, featuring a central silicon atom bonded to four 2-methoxyethoxy groups, offers a distinct combination of reactivity and functionality. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its reactivity, and its burgeoning applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₂H₂₈O₈Si, is a liquid at room temperature.[2] The central silicon atom is tetrahedrally coordinated to four flexible 2-methoxyethoxy chains, which impart unique solubility characteristics and influence its reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2157-45-1 | [2] |
| Molecular Formula | C₁₂H₂₈O₈Si | [2] |
| Molecular Weight | 328.43 g/mol | [2][3] |
| Appearance | Colorless Liquid | [2] |
| Density | 1.079 g/mL | [3] |
| Boiling Point | 179-182 °C at 10 mmHg | [3] |
| Refractive Index | 1.4219 @ 20°C | [3] |
| Flash Point | 118 °C | [3] |
| Purity | Typically ≥95% | [2][3] |
Synonyms: This compound is also known by several other names, including Tetrakis(2-methoxyethyl) orthosilicate, Tetra(methoxyethoxy)silane, and Silicon tetramethoxyethoxide.[2]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The methoxy protons would appear as a singlet, while the ethoxy protons would exhibit a more complex pattern, likely two triplets, due to coupling between the adjacent methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the methoxy carbon and the two carbons of the ethoxy group.
-
²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance, characteristic of a silicon atom in a Si(OR)₄ environment. The chemical shift would be informative of the electronic environment around the silicon nucleus.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations, typically in the 1100-1000 cm⁻¹ region. C-H stretching vibrations from the alkyl chains would be observed around 2900 cm⁻¹. The absence of a broad O-H band (around 3400 cm⁻¹) would indicate the absence of significant hydrolysis.
-
Mass Spectrometry (MS): Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the 2-methoxyethoxy groups.
Chemical Reactivity: The Sol-Gel Process
The cornerstone of this compound's utility lies in its susceptibility to hydrolysis and condensation reactions, the fundamental steps of the sol-gel process. This process allows for the transformation of the molecular precursor into a solid silica-based network under mild conditions.
Hydrolysis
The first step, hydrolysis, involves the cleavage of the Si-O-C bonds by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[4]
Si(OCH₂CH₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₃
The rate of hydrolysis is influenced by several factors, including pH, water-to-silane ratio, temperature, and the solvent used. Generally, the hydrolysis of alkoxysilanes is faster under acidic or basic conditions compared to neutral pH.[4]
Condensation
The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (water condensation) or with unreacted alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).[5]
-Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O (Water Condensation) -Si-OH + RO-Si- ⇌ -Si-O-Si- + ROH (Alcohol Condensation)
The continued polycondensation of these species leads to the formation of a three-dimensional silica network, transitioning from a colloidal suspension (sol) to a solid matrix (gel).
Experimental Protocols
Illustrative Protocol for Sol-Gel Synthesis of Silica Nanoparticles
This protocol provides a general framework for the synthesis of silica nanoparticles using this compound as a precursor. The precise parameters would need to be optimized based on the desired particle size and morphology. This protocol is based on established methods for similar alkoxysilanes.[6][7]
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Ammonia solution (NH₄OH, 28-30%)
-
Magnetic stirrer and stir bars
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
While stirring vigorously, add the ammonia solution to the ethanol-water mixture.
-
Slowly add this compound to the stirring solution.
-
Continue stirring for a specified period (e.g., 2-24 hours) at room temperature.
-
The formation of a white precipitate indicates the formation of silica nanoparticles.
-
The nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.
Applications in Drug Development and Materials Science
The ability to form well-defined silica networks and hybrid materials makes this compound a valuable tool in several high-technology fields.
Drug Delivery
Mesoporous silica nanoparticles (MSNs) have garnered significant attention as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[8][9] this compound can serve as a precursor for the synthesis of these MSNs through sol-gel methods.[8][10] The resulting silica matrix can be loaded with therapeutic agents, and the release kinetics can be controlled by modifying the surface chemistry of the nanoparticles.[10][11]
Crosslinking Agent
In polymer chemistry, this compound can act as a crosslinking agent to improve the mechanical and thermal properties of various polymers.[1] The hydrolysis and condensation of the silane within a polymer matrix can create a reinforcing silica network, leading to enhanced durability and stability.
Organic-Inorganic Hybrid Materials
The sol-gel polymerization of this compound in the presence of organic polymers can lead to the formation of hybrid materials that combine the properties of both components.[1] These materials can exhibit improved thermal stability, mechanical strength, and optical properties, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical devices.[12][13]
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely available, information for the structurally similar compound, Tris(2-methoxyethoxy)vinylsilane, provides valuable guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[14][15][16] The hydrolysis of this compound will release 2-methoxyethanol, which is a reproductive toxin.
Conclusion
This compound is a versatile and highly functional organosilicate precursor with significant potential in materials science and drug delivery. Its ability to undergo controlled hydrolysis and condensation to form silica-based networks and organic-inorganic hybrids opens up a vast design space for the creation of advanced materials with tailored properties. As research in these fields continues to advance, the demand for well-defined and functional precursors like this compound is expected to grow, driving further innovation and discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment [mdpi.com]
- 10. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sol-gel-derived silicate nano-hybrids for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. echemi.com [echemi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. scipoly.com [scipoly.com]
An In-Depth Technical Guide to Tetrakis(2-methoxyethoxy)silane (CAS: 2157-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Position of Tetrakis(2-methoxyethoxy)silane in Advanced Material Science
In the ever-evolving landscape of material science, organosilicon compounds stand out for their hybrid properties, bridging the gap between organic and inorganic chemistry. Among these, this compound (TMES), with its distinct molecular architecture, has carved a niche as a versatile precursor and building block. Its four methoxyethoxy groups offer a unique combination of reactivity and functionality, making it a valuable asset in the synthesis of a wide array of advanced materials, from specialized polymers to sophisticated organic-inorganic hybrids.[1] This guide, intended for the discerning researcher, delves into the core scientific principles and practical applications of TMES, providing a comprehensive understanding of its synthesis, reactivity, and utility in cutting-edge research and development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and suitability for various synthetic protocols.
| Property | Value |
| CAS Number | 2157-45-1 |
| Molecular Formula | C12H28O8Si |
| Molecular Weight | 328.43 g/mol [2][3] |
| Appearance | Liquid[4] |
| Density | 1.079 g/mL[3][5] |
| Boiling Point | 179-182 °C at 10 mmHg[3] |
| Flash Point | 118 °C[3] |
| Refractive Index | 1.4219 @ 20°C[3] |
| Viscosity | 4.9 cSt @ 25°C[3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] |
Synonyms: Tetrakis(2-methoxyethyl) orthosilicate, Tetrakis(2-methoxyethyl) silicate, Tetra(methoxyethoxy)silane.[2][4]
Synthesis of this compound: A Perspective on Methodology
While the direct synthesis of alkoxysilanes from elemental silicon is a cornerstone of industrial organosilicon chemistry, the production of more specialized alkoxysilanes like TMES often relies on the principle of transesterification.[1] This method offers a more controlled and efficient route to high-purity products.
A plausible and widely utilized industrial approach for the synthesis of this compound involves the transesterification of a more common tetraalkoxysilane, such as tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS), with 2-methoxyethanol. The reaction is typically catalyzed by an acid or a base.
Reaction Scheme:
Si(OR)₄ + 4 CH₃OCH₂CH₂OH ⇌ Si(OCH₂CH₂OCH₃)₄ + 4 ROH (where R = CH₃ or C₂H₅)
Key Considerations for Synthesis:
-
Catalyst Selection: The choice of catalyst is critical in driving the reaction to completion. Acid catalysts, such as p-toluenesulfonic acid, or base catalysts can be employed, with the selection depending on the desired reaction kinetics and the need to avoid side reactions.
-
Reaction Conditions: The reaction is typically carried out under reflux to facilitate the removal of the lower-boiling alcohol byproduct (methanol or ethanol), which shifts the equilibrium towards the formation of the desired product.
-
Purification: The final product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials, byproducts, and the catalyst.
The Chemistry of Reactivity: Hydrolysis and Condensation
The utility of this compound as a precursor for silica-based materials is rooted in its ability to undergo hydrolysis and condensation reactions. This process, often referred to as the sol-gel process, allows for the formation of a silica network under mild conditions.[6][7]
The overall process can be summarized in two key steps:
-
Hydrolysis: The Si-OR bonds are cleaved by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[8]
Si(OCH₂CH₂OCH₃)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 CH₃OCH₂CH₂OH
-
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or 2-methoxyethanol as a byproduct. This step leads to the formation of a three-dimensional silica network.[7][9]
2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
The kinetics of these reactions are influenced by several factors, including the pH of the reaction medium, the water-to-silane ratio, the solvent, and the temperature.[8][10]
Applications in Advanced Materials and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications, from the creation of advanced polymers to its use as a component in energy storage systems.
Sol-Gel Synthesis of Advanced Materials
The sol-gel process utilizing TMES is a versatile method for producing silica-based materials with tailored properties.[6] The resulting materials can be used as matrices for drug delivery, coatings for biomedical devices, and platforms for catalysts.[6]
Experimental Protocol: Acid-Catalyzed Sol-Gel Synthesis of a Silica Xerogel
This protocol outlines a general procedure for the synthesis of a silica xerogel using this compound as the precursor.
Materials:
-
This compound (CAS: 2157-45-1)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (0.1 M)
Procedure:
-
In a round-bottom flask, combine 50 mL of ethanol and 10 mL of deionized water.
-
While stirring, slowly add 10 mL of this compound to the ethanol-water mixture.
-
Add 1 mL of 0.1 M hydrochloric acid to the solution to catalyze the hydrolysis reaction.
-
Continue stirring the solution at room temperature. Gelation time will vary depending on the specific conditions.
-
Once the gel has formed, allow it to age for 24-48 hours in a sealed container to strengthen the silica network.
-
To obtain a xerogel, the solvent must be removed from the gel network. This can be achieved by slow evaporation in a fume hood or by solvent exchange followed by drying under vacuum.
Diagram: Sol-Gel Process Workflow
Caption: A simplified workflow for the sol-gel synthesis of a silica xerogel.
Crosslinking Agent in Polymer Systems
This compound can function as a crosslinking agent, creating covalent bonds between polymer chains to form a three-dimensional network.[11] This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[11] The methoxyethoxy groups can react with polymers containing hydroxyl or other reactive groups to form durable Si-O-polymer linkages.
Component in Lithium-Ion Battery Electrolytes
Recent research has explored the use of silane-based compounds as non-aqueous electrolyte solvents in lithium-ion batteries.[12][13] The ether linkages in the methoxyethoxy groups of TMES can effectively solvate lithium salts, contributing to good ionic conductivity.[13] Furthermore, its relatively low volatility and higher flash point compared to some traditional carbonate-based solvents can improve battery safety by reducing flammability risks.[13] The use of silane additives like vinyl tris(2-methoxyethoxy) silane has been shown to form a stable solid electrolyte interphase (SEI) layer on the anode, which can improve battery cycle performance.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.
Key Safety Information:
-
Irritation: Causes skin and serious eye irritation.
-
Health Hazards: May cause irritation to the respiratory tract. May be harmful if swallowed.
-
Handling: Use only in well-ventilated areas. Avoid contact with skin and eyes. Wear protective gloves, clothing, eye, and face protection.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The material is sensitive to moisture.
Conclusion: A Versatile Tool for Innovation
This compound is a highly functionalized organosilicon compound with a broad range of applications in advanced material synthesis. Its unique combination of reactive alkoxy groups and flexible ether linkages makes it an invaluable precursor for sol-gel processes, a robust crosslinking agent for polymers, and a promising component in the development of safer and more efficient energy storage solutions. For the discerning scientist and researcher, a thorough understanding of the properties and reactivity of TMES opens up a wealth of possibilities for innovation in materials science, drug development, and beyond.
References
- 1. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]
- 2. TRANSESTERIFICATION AND STRUCTURAL CHARACTERIZATION OF THE MERCAPTOPROPYLTRIMETHOXY SILANE-Academax [lane.academax.com]
- 3. US9657039B2 - Production method for alkoxysilanes - Google Patents [patents.google.com]
- 4. Facile Synthesis of Silane-Modified Mixed Metal Oxide as Catalyst in Transesterification Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. parchem.com [parchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. US6489500B2 - Continuous transesterification process for alkoxyorganosilicon compounds - Google Patents [patents.google.com]
- 12. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]
- 13. Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Development of Ethoxy-Substituted Silanes
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxy-substituted silanes are a class of organosilicon compounds that have become integral to a multitude of technological advancements, from high-performance materials to innovative biomedical applications. Their unique chemical architecture, which combines a central silicon atom with hydrolyzable ethoxy groups and stable organic functionalities, allows them to act as molecular bridges between organic and inorganic materials. This guide provides a comprehensive overview of the historical development of these versatile compounds, tracing their journey from early academic curiosities to indispensable tools in modern science and industry. We will explore the foundational discoveries, the revolutionary impact of industrial-scale synthesis, the dawn of functionalization through hydrosilylation, and their contemporary applications, with a particular focus on their relevance to drug development and materials science.
The Genesis of Ethoxy-Substituted Silanes: Early Pioneers and Foundational Chemistry
The story of ethoxy-substituted silanes begins in the latter half of the 19th century, a period of fervent exploration in the nascent field of organometallic chemistry. While Friedel and Crafts' synthesis of tetraethylsilane in 1863 is often cited as the birth of organosilicon chemistry, it was the German chemist Albert Ladenburg , working in collaboration with Charles Friedel in the 1860s and 1870s, who made significant strides in the study of organic compounds of silicon.[1] Their work included investigations into the reactions of silicon tetrachloride with organometallic reagents and alcohols, laying the conceptual groundwork for the synthesis of alkoxysilanes. Ladenburg's research during this period was pivotal in demonstrating the reactivity of the silicon-chlorine bond towards alcohols, leading to the formation of the silicon-oxygen-carbon linkage that defines alkoxysilanes.
The early 20th century saw the field further advanced by the meticulous and extensive work of the English chemist Frederic Stanley Kipping . Often hailed as the "father of silicones," Kipping's primary focus was on the synthesis and characterization of polymeric organosilicon compounds, which he famously termed "silicones." Although his work was not centered on ethoxy-substituted silanes specifically, his systematic investigation of the reactions of organosilicon halides with various nucleophiles, including alcohols, provided a wealth of fundamental knowledge about the stability and reactivity of these compounds. Kipping's research, spanning over four decades, was instrumental in establishing the principles of organosilicon chemistry that would underpin all future developments in the field.
The Industrial Revolution: The Direct Process and the Dawn of Commercial Viability
For many years, ethoxy-substituted silanes remained largely in the realm of academic research due to the lack of an economically viable method for their large-scale production. This all changed in the 1940s with the independent and near-simultaneous invention of the Direct Process (also known as the Müller-Rochow process) by Eugene G. Rochow in the United States and Richard Müller in Germany. This groundbreaking synthesis method involves the reaction of an alkyl or aryl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures.
The Direct Process was a paradigm shift for the burgeoning silicone industry. It provided a direct and cost-effective route to the synthesis of organohalosilanes, which could then be readily converted to ethoxy-substituted silanes via reaction with ethanol. The significance of this development cannot be overstated; it transformed organosilanes from expensive laboratory curiosities into commercially available materials, paving the way for their widespread application.
The Era of Functionalization: The Hydrosilylation Reaction
While the Direct Process made the large-scale production of simple organo-ethoxysilanes possible, the true potential of these compounds lay in the ability to introduce a wide array of functional groups into their organic substituents. The key to unlocking this potential was the hydrosilylation reaction , a powerful and versatile method for forming silicon-carbon bonds. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.
The development of highly efficient platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and later Karstedt's catalyst, in the mid-20th century, made hydrosilylation a cornerstone of organosilicon synthesis. This reaction is characterized by its high atom economy, mild reaction conditions, and broad functional group tolerance, allowing for the synthesis of a vast library of functionalized ethoxy-substituted silanes. These "functional silanes," bearing reactive groups such as amino, epoxy, methacryloxy, and vinyl moieties, became the workhorses of materials science, enabling the covalent coupling of organic polymers to inorganic substrates.
Modern Applications: From Advanced Materials to Drug Delivery
The versatility of ethoxy-substituted silanes has led to their application in a diverse and ever-expanding range of fields. In materials science, they are indispensable as adhesion promoters, crosslinking agents, surface modifiers, and precursors for the synthesis of advanced materials via the sol-gel process.
Sol-Gel Synthesis and Drug Encapsulation
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Tetraethoxysilane (TEOS) is the most common precursor for the synthesis of silica-based materials via this method.[2][3] The process involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by condensation to form a three-dimensional silica network.
This methodology has garnered significant interest in the pharmaceutical and biomedical fields for the encapsulation and controlled release of drugs .[4][5][6] The mild reaction conditions of the sol-gel process allow for the entrapment of delicate biomolecules within the silica matrix. The porosity and surface chemistry of the resulting silica nanoparticles can be tuned to control the release kinetics of the encapsulated therapeutic agent.[4][6]
Surface Modification of Biomedical Implants
The surface properties of biomedical implants are critical for their successful integration into the body. Ethoxy-substituted silanes are widely used to modify the surfaces of metallic implants, such as those made from titanium, to enhance their biocompatibility and promote osseointegration.[7][8][9] By creating a silane-based adhesion layer, the implant surface can be functionalized with biomolecules that can promote cell adhesion, proliferation, and differentiation, while also potentially reducing bacterial adhesion and biofilm formation.[8][9] For instance, 3-aminopropyltriethoxysilane (APTES) is a commonly used silane for introducing amine functionalities onto a surface, which can then be used to covalently attach proteins, peptides, or other bioactive molecules.[10]
Experimental Protocols
Synthesis of Triethoxy(phenyl)silane via Grignard Reaction
This protocol describes a laboratory-scale synthesis of triethoxy(phenyl)silane, a common precursor for phenyl-functionalized silicone materials.
Materials:
-
Magnesium turnings
-
Iodine crystal (catalytic amount)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous ethanol
-
Triethylamine
-
Anhydrous hexane
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the flask. The reaction should initiate spontaneously, as indicated by a color change and gentle refluxing.
-
After the initial exotherm subsides, continue the addition of the bromobenzene solution at a rate that maintains a steady reflux.
-
Once the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 4 hours.
-
-
Ethoxylation:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous hexane. The triethylamine acts as an HCl scavenger.
-
Add the ethanol/triethylamine solution dropwise to the reaction mixture with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated salts.
-
Wash the filter cake with anhydrous hexane.
-
Combine the filtrate and washings, and remove the solvents under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum to yield pure triethoxy(phenyl)silane.
-
Synthesis of (3-Aminopropyl)triethoxysilane via Hydrosilylation
This protocol outlines the synthesis of a common amino-functional silane used as a coupling agent.
Materials:
-
Allylamine
-
Triethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve allylamine in anhydrous toluene.
-
Add a catalytic amount of Karstedt's catalyst to the solution.
-
-
Hydrosilylation:
-
Slowly add triethoxysilane to the stirred solution at room temperature. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by GC or ¹H NMR until the starting materials are consumed.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting (3-aminopropyl)triethoxysilane can be purified by vacuum distillation.
-
Data Presentation
Table 1: Key Historical Developments of Ethoxy-Substituted Silanes
| Era | Key Development | Primary Contributors | Significance |
| Late 19th Century | Foundational synthesis and characterization of organosilicon compounds | Albert Ladenburg, Charles Friedel | Established the basic principles of Si-C and Si-O-C bond formation. |
| Early 20th Century | Systematic study of organosilicon chemistry and the coining of the term "silicone" | Frederic Kipping | Provided a deep understanding of the reactivity and properties of organosilicon compounds. |
| 1940s | Invention of the "Direct Process" | Eugene G. Rochow, Richard Müller | Enabled the cost-effective, industrial-scale production of organosilanes. |
| Mid-20th Century | Development of efficient hydrosilylation catalysts | John L. Speier, B. A. Karstedt | Revolutionized the synthesis of functionalized silanes for a wide range of applications. |
| Late 20th - 21st Century | Advanced applications in materials science and biomedicine | Numerous researchers | Widespread use in sol-gel synthesis, drug delivery, and surface modification of implants. |
Visualization
Caption: A flowchart illustrating the key historical milestones in the development of ethoxy-substituted silanes.
Caption: A diagram comparing the Grignard and Hydrosilylation pathways for synthesizing functional ethoxy-substituted silanes.
Conclusion
The historical trajectory of ethoxy-substituted silanes is a testament to the power of chemical innovation. From their humble beginnings as laboratory curiosities, they have evolved into indispensable tools that have shaped numerous fields of science and technology. The development of scalable synthetic methods like the Direct Process and versatile functionalization techniques such as hydrosilylation has been pivotal in this journey. Today, ethoxy-substituted silanes are at the forefront of advanced materials research, with particularly exciting prospects in the biomedical arena. Their role in creating sophisticated drug delivery systems and biocompatible implant surfaces highlights their potential to address some of the most pressing challenges in modern medicine. As research continues to push the boundaries of what is possible, we can expect ethoxy-substituted silanes to remain key players in the development of the next generation of advanced materials and therapeutic technologies.
References
- 1. riviste.fupress.net [riviste.fupress.net]
- 2. sanfanchem.com [sanfanchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Knowledge Box - Research Day: Synthesis of Tetraethyl orthosilicate (TEOS)-based Sol-Gel Nanoparticles with Controlled Drug Release Properties [kb.gcsu.edu]
- 5. nbinno.com [nbinno.com]
- 6. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anhydride-functional silane immobilized onto titanium surfaces induces osteoblast cell differentiation and reduces bacterial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to Tetrakis(2-methoxyethoxy)silane as a Precursor for Advanced Silica Materials in Drug Delivery
Introduction: Beyond Conventional Silica Precursors
In the landscape of advanced materials synthesis, the choice of precursor is a critical determinant of the final properties and performance of the material. For researchers and professionals in drug development, the synthesis of silica-based materials for applications such as controlled-release formulations and targeted drug delivery necessitates precursors that offer distinct advantages over conventional options. Tetrakis(2-methoxyethoxy)silane emerges as a compelling alternative to more common silicon alkoxides like tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS).
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in the synthesis of sophisticated silica materials for the pharmaceutical industry. We will delve into the nuances of its sol-gel chemistry, present detailed synthesis protocols, and explore the characteristics of the resulting silica materials, with a focus on their utility in drug delivery systems.
Physicochemical Properties and Advantages of this compound
This compound is a tetraalkoxysilane with the chemical formula C12H28O8Si. Its unique molecular structure, featuring four methoxyethoxy groups, imparts several advantageous properties compared to traditional silica precursors.
| Property | This compound | Tetraethoxysilane (TEOS) |
| Molecular Formula | C12H28O8Si | C8H20O4Si |
| Molecular Weight | 328.43 g/mol | 208.33 g/mol |
| Boiling Point | 179-182 °C @ 10 mmHg[1] | 168 °C @ 760 mmHg |
| Density | 1.079 g/mL[1] | 0.934 g/mL |
| Flash Point | 118 °C[1] | 45 °C |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] | Reacts with water |
The higher boiling point and flash point of this compound contribute to safer handling and storage in a laboratory setting compared to the more volatile TEOS. Furthermore, its slower hydrolysis rate allows for more controlled and reproducible sol-gel reactions, a critical factor in the synthesis of well-defined nanoparticles for drug delivery applications. The methoxyethoxy groups also introduce a degree of organic character to the resulting silica network, which can be advantageous for the encapsulation and release of certain therapeutic agents.
The Sol-Gel Chemistry of this compound
The synthesis of silica materials from this compound proceeds via the sol-gel process, which involves two primary reactions: hydrolysis and condensation.
-
Hydrolysis: The methoxyethoxy groups (-OCH2CH2OCH3) are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base.
Si(OCH2CH2OCH3)4 + 4H2O ⇌ Si(OH)4 + 4HOCH2CH2OCH3
-
Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network.
2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O
The kinetics of these reactions are influenced by several factors, including pH, water-to-silane ratio, temperature, and the choice of solvent and catalyst. The slower hydrolysis rate of this compound compared to TEOS provides a wider processing window to control the final particle size, morphology, and porosity of the silica material.
Caption: The sol-gel process for silica synthesis.
Experimental Protocol: Synthesis of Silica Nanoparticles
This protocol describes a representative method for the synthesis of silica nanoparticles using this compound, based on the well-established Stöber method.
Materials:
-
This compound (95% purity)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30% NH3 basis)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol-water mixture and stir vigorously for 15 minutes at room temperature.
-
In a separate beaker, prepare a solution of 5 mL of this compound in 20 mL of ethanol.
-
Add the this compound solution dropwise to the stirred ammonia-ethanol-water mixture over a period of 30 minutes.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form, indicating the formation of silica nanoparticles.
-
The silica nanoparticles can be collected by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the collected nanoparticles three times with ethanol and three times with deionized water to remove any unreacted precursors and catalyst.
-
Dry the purified silica nanoparticles in a vacuum oven at 60 °C for 24 hours.
References
An In-Depth Technical Guide to the Hydrolysis and Condensation of Tetrakis(2-methoxyethoxy)silane for Advanced Material Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(2-methoxyethoxy)silane (TMEOS) is a versatile silicon alkoxide precursor that plays a crucial role in the sol-gel synthesis of advanced silica-based materials. Its unique 2-methoxyethoxy leaving groups offer distinct advantages in controlling hydrolysis and condensation kinetics compared to more common precursors like tetraethoxysilane (TEOS). This guide provides a comprehensive technical overview of the fundamental chemical reactions governing the transformation of TMEOS into silica networks. We will delve into the reaction mechanisms, explore the critical factors that influence the kinetics, present detailed experimental protocols for controlled synthesis, and discuss the characterization of the resulting materials. This document is intended to serve as a foundational resource for researchers and professionals aiming to leverage TMEOS for applications ranging from catalysis to the development of sophisticated drug delivery systems.
Introduction: The Significance of this compound in Sol-Gel Chemistry
The sol-gel process is a cornerstone of modern materials science, enabling the creation of highly pure and homogenous inorganic networks from molecular precursors.[1] At the heart of this process are the hydrolysis and condensation reactions of metal alkoxides.[2] While TEOS is a widely used precursor, this compound, with the chemical formula Si(OCH₂CH₂OCH₃)₄, presents unique properties due to its larger and more complex alkoxy groups.[3][4]
The primary advantage of TMEOS lies in the nature of its 2-methoxyethanol leaving group, which influences the rates of hydrolysis and condensation. The hydrolysis rate of alkoxysilanes is known to decrease with the steric bulk of the alkoxy group.[5] This suggests that TMEOS may offer a more controlled, and potentially slower, reaction pathway compared to methoxy or ethoxy silanes, providing a wider processing window for creating intricate nanostructures. This control is paramount in applications such as drug delivery, where precise particle size and porosity are critical for therapeutic efficacy.[6][7][8]
This guide will provide the necessary theoretical framework and practical methodologies to effectively utilize TMEOS in your research and development endeavors.
The Core Reactions: Hydrolysis and Condensation
The transformation of TMEOS from a liquid precursor to a solid silica network is a two-stage process involving hydrolysis followed by condensation.[9]
Hydrolysis: The Initial Step
In the presence of water, the four 2-methoxyethoxy groups of the TMEOS molecule are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing 2-methoxyethanol as a byproduct.
Reaction: ≡Si–O–R + H₂O ⇌ ≡Si–OH + R–OH (where R = –CH₂CH₂OCH₃)
This reaction is catalyzed by either an acid or a base. The choice of catalyst profoundly impacts the reaction mechanism and the subsequent structure of the silica network.[10]
Condensation: Building the Siloxane Network
The newly formed silanols are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si–O–Si), which constitute the backbone of the silica network. This can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Reaction: ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O[9]
-
Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. Reaction: ≡Si–OH + R–O–Si≡ ⇌ ≡Si–O–Si≡ + R–OH[9]
The interplay between the rates of hydrolysis and condensation determines the final structure of the material.
Reaction Mechanisms and Kinetics: A Deeper Dive
The mechanisms of hydrolysis and condensation are critically dependent on the pH of the reaction medium.[11]
Acid-Catalyzed Mechanism
Under acidic conditions (low pH), an alkoxy group on the TMEOS molecule is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[10] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[12]
The result is the preferential formation of linear or weakly branched polymer-like chains, as condensation tends to occur at the ends of the growing chains.[10]
Caption: Acid-catalyzed hydrolysis and condensation pathway for TMEOS.
Base-Catalyzed Mechanism
In basic media (high pH), the hydroxyl anion (OH⁻) directly attacks the silicon atom, which is less sterically hindered in TMEOS than in precursors with bulkier alkyl groups. This leads to the formation of a pentacoordinate intermediate that then expels an alkoxide group.[11] Under these conditions, the condensation reaction is generally faster than hydrolysis, and hydrolysis rates increase with each successive alkoxy group being replaced.[10]
This mechanism promotes the formation of more highly branched clusters and ultimately, discrete, spherical silica particles.[10]
Caption: Base-catalyzed hydrolysis and condensation pathway for TMEOS.
Kinetic Considerations
While specific kinetic data for TMEOS is not widely published, valuable insights can be drawn from studies on structurally similar compounds. A study on the hydrolysis of tris(2-methoxyethoxy)phenylsilane revealed a classic pH-rate profile with a minimum rate near neutral pH, characteristic of specific acid and specific base catalysis.[10][13] This strongly suggests that TMEOS will follow a similar kinetic behavior.
Key Factors Influencing Reaction Rates:
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality |
| pH | Minimum near pH 7; increases at low and high pH.[10] | Minimum around pH 2; increases at lower and higher pH. | Catalysis by H⁺ and OH⁻ ions.[4] |
| Water/Silane Ratio (r) | Increases with 'r' up to a certain point.[11] | Generally increases with the concentration of silanol groups. | Water is a reactant in hydrolysis. Higher 'r' values favor more complete hydrolysis before significant condensation. |
| Temperature | Increases with temperature. | Increases with temperature. | Provides the necessary activation energy for the reactions. |
| Solvent | Can affect precursor solubility and reaction rates.[14] | Can influence the stability of intermediates and aggregation of particles. | The polarity and hydrogen-bonding capacity of the solvent can alter reaction kinetics.[14] |
Experimental Protocols: Synthesizing Silica Nanoparticles from TMEOS
The following protocols are adapted from the well-established Stöber method for silica nanoparticle synthesis and can be tailored for TMEOS.[15][16] The Stöber process, which utilizes a base catalyst, is ideal for producing monodisperse, spherical nanoparticles.[17]
Materials and Equipment
-
This compound (TMEOS)
-
Ethanol (absolute)
-
Ammonium Hydroxide (28-30% aqueous solution)
-
Deionized Water
-
Magnetic stirrer and stir bars
-
Glass reaction vessel (e.g., round-bottom flask or beaker)
-
Syringes or pipettes for precise liquid handling
-
Centrifuge for particle collection
-
Oven for drying
Protocol for Synthesis of TMEOS-Derived Silica Nanoparticles (Base-Catalyzed)
This protocol is a starting point and can be systematically varied to control particle size.
-
Solution Preparation: In a glass reaction vessel, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical starting ratio is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.
-
Initiation: While vigorously stirring the ethanol/water/ammonia mixture, rapidly inject a solution of TMEOS in ethanol (e.g., 5 mL of TMEOS in 20 mL of ethanol).
-
Reaction: Allow the reaction to proceed at room temperature under continuous stirring. The solution will gradually become turbid as silica nanoparticles form and grow. Reaction times can range from a few hours to 24 hours, depending on the desired particle size.
-
Particle Collection: Collect the synthesized silica nanoparticles by centrifugation.
-
Washing: Wash the collected particles multiple times with ethanol and/or deionized water to remove any unreacted reagents and byproducts. This is typically done by resuspending the particles in the solvent followed by centrifugation.
-
Drying: Dry the washed nanoparticles in an oven at a temperature of 60-80°C.
Caption: Experimental workflow for the synthesis of silica nanoparticles from TMEOS.
Characterization of TMEOS-Derived Silica Materials
Proper characterization is essential to understand the properties of the synthesized materials.
-
Particle Size and Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size, shape, and morphology of the nanoparticles.[9] Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the particles in suspension.[14]
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the formation of the siloxane (Si-O-Si) network and the removal of the 2-methoxyethoxy groups.[17] Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si NMR) can provide detailed information about the degree of condensation.[18]
-
Surface Area and Porosity: Nitrogen adsorption-desorption analysis (BET method) is employed to determine the specific surface area and pore size distribution of the silica materials.[9]
-
Thermal Stability: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the material and quantify any residual organic groups.[18]
Conclusion and Future Outlook
This compound is a valuable precursor for the controlled synthesis of silica-based materials. By understanding and manipulating the kinetics of its hydrolysis and condensation reactions through careful control of pH, stoichiometry, and temperature, researchers can tailor the properties of the resulting materials. The principles and protocols outlined in this guide provide a solid foundation for the rational design of TMEOS-derived nanoparticles for a variety of advanced applications, particularly in the field of drug delivery where material properties must be precisely engineered. Further research into the specific reaction kinetics of TMEOS will undoubtedly unlock even greater potential for this versatile compound.
References
- 1. sanfanchem.com [sanfanchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"Tetrakis(2-methoxyethoxy)silane" health and safety information
An In-depth Technical Guide to the Health and Safety of Tetrakis(2-methoxyethoxy)silane
Section 1: Compound Overview and Executive Hazard Summary
This compound (CAS No. 2157-45-1) is an organosilicon compound utilized in various industrial and research applications, often as a coupling agent or for surface modification.[1][2] Its synonyms include Tetrakis(2-methoxyethyl) orthosilicate and Silicon tetramethoxyethoxide.[3] While its utility is significant, a thorough understanding of its health and safety profile is paramount for all personnel.
This guide provides a comprehensive overview for researchers and professionals, moving beyond basic data sheets to explain the causality behind the hazards and the logic of the prescribed safety protocols. The primary and most critical hazard associated with this compound is its potential reproductive toxicity.[4][5] This is not an intrinsic property of the parent molecule but rather a result of its hydrolysis product, as will be detailed. All handling procedures must be established with this significant hazard as the primary consideration.
Primary Hazards at a Glance:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4]
-
Serious Eye Irritation: Causes significant irritation upon contact.[4]
-
Skin Irritation: Causes irritation and has a dehydrating effect on tissue.[4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]
-
Reactivity: Decomposes in the presence of moisture or water to release 2-methoxyethanol, a known reproductive toxin.[4][7]
Section 2: Toxicological Profile and Mechanism of Hazard
The toxicity of this compound is intrinsically linked to its chemical stability. The molecule is susceptible to hydrolysis, reacting with water or ambient moisture to break down.[4][7] The critical outcome of this reaction is the liberation of 2-methoxyethanol.
Si(OCH₂CH₂OCH₃)₄ + 4H₂O → Si(OH)₄ + 4(HOCH₂CH₂OCH₃) (this compound + Water → Silicic Acid + 2-Methoxyethanol)
2-Methoxyethanol is a well-documented reproductive and developmental toxin.[7] Exposure has been definitively linked to the induction of reproductive toxicity.[7] Therefore, the hazard classification of the parent compound, this compound, as a substance that may damage fertility and the unborn child (H360) is a direct consequence of this hydrolysis product.[4][8]
Acute Toxicity: While the primary concern is chronic and reproductive toxicity, acute effects are also notable.
-
Oral: For structurally similar compounds like tris(2-methoxyethoxy)vinylsilane, the acute oral toxicity is low (LD50 >2000 mg/kg bw in rats).[9] However, ingestion of this compound may still be harmful.[4]
-
Dermal: It causes skin irritation.[4] The dermal LD50 for similar silanes is also greater than 2000 mg/kg bw.[9]
-
Inhalation: May cause irritation to the respiratory tract.[4]
Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls for Safe Chemical Handling.
1. Engineering Controls (Primary Barrier): All work involving the handling of open containers of this compound must be conducted within a certified chemical fume hood.[4][10] This provides the primary barrier of protection by ensuring vapors are contained and exhausted, preventing inhalation exposure. Emergency eye wash fountains and safety showers must be immediately accessible in any area where the chemical is used.[6][10]
2. Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Hand Protection: Use neoprene or nitrile rubber gloves.[6][10] Inspect gloves for integrity before each use.
-
Eye Protection: Chemical safety goggles are mandatory.[6][10] Contact lenses should not be worn, as they can trap the chemical against the eye, increasing the severity of an exposure.[6][10]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6][10]
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls (e.g., during a spill cleanup), a NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[6][7]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to strict protocols is non-negotiable due to the compound's reproductive toxicity.
Protocol 1: Safe Handling and Use
-
Obtain Special Instructions: Before any work begins, all personnel must read and understand the Safety Data Sheet (SDS) and receive specific training on the hazards, particularly the reproductive risks.[4][5]
-
Work Area Preparation: Confirm the chemical fume hood is operational. Cordon off the work area and post appropriate hazard signs.
-
Personal Protective Equipment: Don all required PPE as specified in Section 3.
-
Dispensing: Avoid all eye and skin contact and do not breathe vapors.[4][10] Use only in well-ventilated areas.[4]
-
Post-Handling: After use, wash hands and other exposed areas thoroughly with mild soap and water, especially before eating, drinking, or leaving the work area.[4][10]
-
Decontamination: Wash any contaminated clothing before reuse.[4][10]
Protocol 2: Storage
-
Container Integrity: Keep the container tightly closed to prevent reaction with atmospheric moisture.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][10]
-
Security: The storage area must be locked, restricting access to authorized personnel only.[4][5]
-
Incompatibilities: Store away from water, moisture, and oxidizing agents.[4][10]
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Caption: First Aid Decision Tree for Chemical Exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, get medical advice.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If feeling unwell, seek medical advice.[6]
-
Ingestion: Never give anything by mouth to an unconscious person.[4] Get immediate medical advice/attention.[6]
Spill Response:
-
Evacuate all unnecessary personnel from the area.[10]
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing full PPE, contain the spill with dikes or inert absorbent materials (e.g., vermiculite, sand).[10]
-
Collect the absorbed material using non-sparking tools and place it into an appropriate, labeled container for hazardous waste disposal.[10]
-
Prevent the spill from entering sewers or public waters.[4]
Firefighting Measures:
-
The compound is combustible. Irritating fumes and organic acid vapors may be generated in a fire.[4]
-
Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[4]
-
Firefighter Protection: Do not enter the fire area without proper protective equipment, including a self-contained breathing apparatus.[10] Use water spray to cool exposed containers.[4]
Section 6: Data Summary Tables
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2157-45-1 | [3][4][11] |
| Molecular Formula | C₁₂H₂₈O₈Si | [3][11] |
| Molecular Weight | 328.43 g/mol | [3][11] |
| Appearance | Liquid | [3] |
| Density | ~1.079 g/cm³ | [1] |
| Boiling Point | 299.6 ± 40.0 °C at 760 mmHg | [11] |
| Flash Point | 113.3 ± 27.7 °C / 118 °C | [1][11] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water |[1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | [4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [4] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child | [4] |
| STOT (Repeated Exp.) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |[6] |
Section 7: References
-
Chemsrc. (n.d.). This compound | CAS#:2157-45-1. Retrieved from Chemsrc. --INVALID-LINK--
-
Gelest, Inc. (2015). Safety Data Sheet: TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90. Retrieved from Gelest, Inc. --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. --INVALID-LINK--
-
Gelest, Inc. (n.d.). Safety Data Sheet: TETRAKIS(METHOXYETHOXY)SILANE, tech-95. Retrieved from Amazon S3. --INVALID-LINK--
-
Gelest, Inc. (2017). Safety Data Sheet: TETRAKIS(ETHOXYETHOXY)SILANE, tech-95. Retrieved from Gelest, Inc. --INVALID-LINK--
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Siloxanes substituted with 2-methoxyethanol. Retrieved from AICIS. --INVALID-LINK--
-
Gelest, Inc. (n.d.). TETRAKIS(METHOXYETHOXY)SILANE, tech. Retrieved from Gelest, Inc. --INVALID-LINK--
-
Scientific Polymer Products, Inc. (2017). Safety Data Sheet: Vinyl-tris-(2-methoxyethoxy)silane. Retrieved from Scientific Polymer Products, Inc. --INVALID-LINK--
-
Hazardous Chemical Information System (HCIS). (n.d.). Details: tris(2-methoxyethoxy) vinylsilane. Retrieved from Safe Work Australia. --INVALID-LINK--
-
Gelest, Inc. (2015). Safety Data Sheet: VINYLTRIS(2-METHOXYETHOXY)SILANE. Retrieved from Gelest, Inc. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 1067-53-4 Tris(2-Methoxyethoxy)(Vinyl)Silane. Retrieved from Alfa Chemistry. --INVALID-LINK--
References
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. scipoly.com [scipoly.com]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. Details [hcis.safeworkaustralia.gov.au]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. gelest.com [gelest.com]
- 11. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Monodisperse Silica Nanoparticles using Tetrakis(2-methoxyethoxy)silane
Introduction: The Strategic Advantage of Tetrakis(2-methoxyethoxy)silane in Silica Nanoparticle Synthesis
The synthesis of silica nanoparticles (SiO₂) with precisely controlled size and narrow size distribution is of paramount importance for a multitude of applications, ranging from drug delivery and biomedical imaging to catalysis and advanced materials. While tetraethyl orthosilicate (TEOS) has traditionally been the precursor of choice in the widely adopted Stöber method, alternative silicon alkoxides offer unique advantages that can be leveraged for specific applications.[1][2] This application note provides a comprehensive guide to the synthesis of silica nanoparticles using this compound as the silica precursor.
This compound, with its distinct molecular structure, presents several potential benefits over conventional precursors like TEOS. The longer alkoxy chains with ether linkages can influence the hydrolysis and condensation kinetics, potentially offering a wider window for controlling particle growth and achieving a high degree of monodispersity. Furthermore, the methoxyethoxy groups can impact the surface chemistry of the resulting silica nanoparticles, which may be advantageous for subsequent functionalization or for influencing interactions with biological systems. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the influence of key reaction parameters on the final nanoparticle characteristics.
Mechanistic Insights: The Sol-Gel Chemistry of this compound
The formation of silica nanoparticles from this compound follows the well-established sol-gel process, which can be broadly divided into two fundamental steps: hydrolysis and condensation.[3][4][5][6]
-
Hydrolysis: In the presence of water and a catalyst (typically a base like ammonia), the methoxyethoxy groups of the silane precursor are replaced by hydroxyl groups (-OH), forming silanol intermediates. This reaction is a nucleophilic substitution where water attacks the silicon atom. The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[5][7][8][9]
-
Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process can occur via two pathways: water condensation (two silanols reacting to form a siloxane bond and a water molecule) or alcohol condensation (a silanol reacting with an unhydrolyzed alkoxide group to form a siloxane bond and an alcohol molecule). This step-by-step polymerization leads to the formation of a three-dimensional silica network, which constitutes the core of the nanoparticle.[5][6][7]
The overall process is a complex interplay of these reactions, and by carefully controlling the reaction conditions, it is possible to manipulate the rates of hydrolysis and condensation to achieve the desired particle size and morphology.[10][11][12]
Experimental Protocol: A Modified Stöber Method for this compound
This protocol is a recommended starting point for the synthesis of silica nanoparticles using this compound. Researchers may need to optimize the parameters to achieve their desired nanoparticle characteristics.
Materials and Reagents:
-
This compound (TMES)
-
Ethanol (absolute, 200 proof)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Step-by-Step Synthesis Procedure:
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer, combine ethanol and deionized water. The ratio of ethanol to water is a critical parameter that influences the final particle size.
-
Catalyst Addition: To the ethanol/water mixture, add the desired amount of ammonium hydroxide solution while stirring. The concentration of ammonia dictates the rate of hydrolysis and condensation and is a primary determinant of particle size.[10][13]
-
Precursor Addition: While maintaining vigorous stirring, rapidly add the this compound to the reaction mixture. The concentration of the silane precursor will also impact the final particle size.[1][12]
-
Reaction: Allow the reaction to proceed at a constant temperature (typically room temperature) with continuous stirring for a predetermined duration. The reaction time will influence the extent of particle growth.
-
Nanoparticle Recovery: The resulting silica nanoparticles can be collected by centrifugation.
-
Washing: To remove unreacted reagents and byproducts, the nanoparticle pellet should be washed several times with ethanol and/or deionized water.
-
Drying: The purified silica nanoparticles can be dried in an oven at a suitable temperature (e.g., 60-80°C) or by freeze-drying to obtain a fine powder.[14]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of silica nanoparticles using this compound.
Caption: Workflow for silica nanoparticle synthesis.
Influence of Reaction Parameters on Nanoparticle Characteristics
The final properties of the synthesized silica nanoparticles are highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters, which can be used as a guide for optimizing the synthesis with this compound.
| Parameter | Effect on Particle Size | Rationale |
| Precursor Concentration | Increasing concentration generally leads to larger particles. | A higher concentration of the silane precursor provides more material for particle growth, leading to larger final dimensions.[1] |
| Ammonia Concentration | Increasing concentration generally leads to larger particles. | Ammonia catalyzes both the hydrolysis and condensation reactions. Higher catalyst concentrations accelerate these processes, promoting the growth of larger particles.[10][13] |
| Water Concentration | The effect can be complex. Generally, increasing water concentration can lead to smaller particles. | Higher water content can favor the hydrolysis reaction, leading to a higher nucleation rate and the formation of a larger number of smaller particles. |
| Solvent (Alcohol) | Longer chain alcohols (e.g., propanol, butanol) tend to produce larger particles compared to methanol or ethanol. | The polarity and viscosity of the solvent can influence the solubility of the silica precursor and the growing nanoparticles, thereby affecting the final particle size.[10] |
| Temperature | Increasing temperature generally leads to smaller particles. | Higher temperatures can increase the rate of nucleation relative to the rate of particle growth, resulting in the formation of a larger number of smaller nanoparticles.[10][13] |
Characterization of Synthesized Silica Nanoparticles
To ensure the successful synthesis of silica nanoparticles with the desired characteristics, a comprehensive characterization is essential. The following techniques are commonly employed:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the silica network by identifying the characteristic Si-O-Si stretching and bending vibrations.
-
X-ray Diffraction (XRD): To verify the amorphous nature of the synthesized silica.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and the presence of residual organic groups on the nanoparticle surface.
Conclusion and Future Directions
This application note has provided a detailed guide for the synthesis of silica nanoparticles using this compound. By leveraging a modified Stöber method, researchers can achieve fine control over the nanoparticle size and distribution. The unique properties of this precursor may offer advantages in specific applications, and further research is warranted to fully explore its potential. The provided protocol and parameter guidelines serve as a robust starting point for the development of novel silica-based nanomaterials for a wide range of scientific and technological endeavors.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. xinyachemical.com [xinyachemical.com]
- 3. scispace.com [scispace.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of reaction parameters on size and shape of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Size control of silica nanoparticles and their surface treatment for fabrication of dental nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.ums.edu.my [eprints.ums.edu.my]
Application Notes & Protocols for Silica Thin Film Deposition using Tetrakis(2-methoxyethoxy)silane (TKMES) by Chemical Vapor Deposition (CVD)
Introduction: The Role of TKMES in Advanced Thin Film Fabrication
In the pursuit of high-quality, conformal silicon dioxide (SiO₂) thin films, the choice of precursor is paramount. Tetrakis(2-methoxyethoxy)silane, often abbreviated as TKMES, has emerged as a compelling liquid organosilicon precursor for Chemical Vapor Deposition (CVD). Its molecular structure, Si(OCH₂CH₂OCH₃)₄, offers a unique combination of stability, volatility, and reactivity, making it a versatile option for depositing SiO₂ films across various applications.
Unlike traditional silane (SiH₄)-based chemistries, which can be pyrophoric and often lead to particle formation in the gas phase, TKMES provides a safer and more controlled deposition process.[1] The resulting SiO₂ films are critical components in numerous advanced technologies. For professionals in drug development and biomedical research, these films serve as biocompatible barrier coatings on implants, dielectric layers in sophisticated biosensors, and functionalized surfaces for controlled drug release matrices. This guide provides an in-depth exploration of TKMES, detailing its properties, deposition mechanisms, and field-proven protocols for its application in a research and development setting.
Precursor Profile: this compound (TKMES)
A thorough understanding of the precursor's properties is fundamental to designing a successful and repeatable CVD process. TKMES is a liquid at room temperature, which simplifies handling and delivery into the CVD reactor compared to solid or gaseous precursors.
Diagram 1: Chemical Structure of TKMES
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of TKMES
| Property | Value | Significance in CVD |
| Chemical Formula | Si(OC₂H₄OCH₃)₄ | High oxygen content facilitates SiO₂ formation. |
| Molecular Weight | 384.5 g/mol | Influences vapor pressure and mass transport. |
| Appearance | Colorless Liquid | Allows for easy visual inspection of purity. |
| Boiling Point | 153 °C at 0.1 mmHg | Dictates the required vaporization temperature. |
| Vapor Pressure | Low | Safer handling; requires heating for sufficient vapor flow. |
| Density | 1.07 g/cm³ | Important for mass flow controller calibration. |
The CVD Process: From Precursor to Film
The deposition of SiO₂ from TKMES is a complex process involving vaporization, transport, and chemical reaction on a heated substrate. The overall goal is to achieve heterogeneous nucleation on the substrate surface while minimizing homogeneous reactions (particle formation) in the gas phase.[2]
Mechanism of Decomposition
The thermal decomposition of TKMES in the presence of an oxidizing agent (like O₂, O₃, or H₂O vapor) is the core of the deposition process. While the full kinetic model is intricate, a simplified pathway involves the cleavage of the Si-O bonds and the subsequent oxidation of the silicon center. The organic ligands (methoxyethoxy groups) are combusted and desorbed as volatile byproducts such as CO₂, H₂O, and smaller organic fragments.
The use of co-reactants is crucial. For instance, adding oxygen can significantly increase the deposition rate or lower the required process temperature.[3] In some advanced processes, ozone (O₃) is used as a powerful oxidizing agent to achieve high-quality films at temperatures below 400°C, which is vital for temperature-sensitive substrates.[3][4]
Diagram 2: Simplified TKMES Decomposition Pathway in CVD
Caption: Key stages in the CVD of SiO₂ from TKMES.
Field-Proven Protocols
The following protocols are designed as robust starting points for R&D applications. It is imperative to note that optimal parameters are highly dependent on the specific CVD reactor geometry and the desired film properties.
General Experimental Workflow
A successful deposition relies on a systematic workflow, from substrate preparation to post-deposition analysis.
Diagram 3: CVD Experimental Workflow
Caption: A systematic workflow for thin film deposition.
Protocol 1: Low-Pressure CVD (LPCVD) for High-Purity SiO₂ Films
This protocol is optimized for producing dense, high-purity silica films, suitable for applications requiring excellent dielectric properties.
Objective: Deposit a ~100 nm SiO₂ film on a silicon wafer.
Materials & Equipment:
-
LPCVD reactor with a liquid precursor delivery system (bubbler or vaporizer).
-
TKMES precursor (≥98% purity).
-
Ultra-high purity (UHP) N₂ (carrier gas) and O₂ (oxidant).
-
Silicon wafers (prime grade).
-
Standard substrate cleaning chemicals (e.g., for RCA clean).
Step-by-Step Methodology:
-
Substrate Preparation: Perform a standard RCA-1 and RCA-2 clean on the silicon wafers to remove organic and metallic contaminants. Dry thoroughly with N₂.
-
System Setup:
-
Load the cleaned wafer into the center of the reaction chamber.
-
Heat the TKMES bubbler to 70-80°C to ensure adequate vapor pressure. Maintain transfer lines at ~90°C to prevent condensation.
-
Pump the chamber down to a base pressure of <10 mTorr.
-
-
Deposition:
-
Heat the substrate to the deposition temperature of 550-650°C.
-
Introduce the carrier gas (N₂) through the TKMES bubbler at a flow rate of 20-50 sccm.
-
Introduce the oxidant (O₂) at a flow rate of 100-200 sccm.
-
Maintain a stable process pressure between 0.5 and 1.0 Torr.
-
Initiate deposition and run for a pre-calibrated time to achieve the target thickness (typical deposition rates are 5-15 nm/min).
-
-
Post-Deposition:
-
Stop the TKMES flow by closing the valve to the bubbler.
-
Turn off the substrate heater and allow the wafer to cool to <100°C under a continuous flow of N₂.
-
Vent the chamber to atmospheric pressure with N₂ and unload the sample.
-
-
Validation: Measure film thickness and refractive index using ellipsometry. A refractive index of ~1.46 is indicative of high-quality, stoichiometric SiO₂.
Protocol 2: Plasma-Enhanced CVD (PECVD) for Low-Temperature Deposition
This protocol is ideal for depositing SiO₂ onto temperature-sensitive substrates, such as polymers or pre-processed devices common in biomedical applications. The use of plasma provides the energy for the reaction, allowing for significantly lower substrate temperatures.[1]
Objective: Deposit a ~100 nm SiO₂ film on a polymer substrate (e.g., PEEK or Kapton).
Materials & Equipment:
-
PECVD reactor (capacitively coupled plasma type is common).
-
TKMES precursor and delivery system.
-
UHP Ar (carrier gas) and O₂ (oxidant/plasma gas).
-
Temperature-sensitive substrates.
Step-by-Step Methodology:
-
Substrate Preparation: Clean the polymer substrate with isopropanol and deionized water, followed by a N₂ dry. A brief O₂ plasma treatment (in-situ ash) can improve adhesion.
-
System Setup:
-
Load the substrate onto the bottom electrode (chuck).
-
Heat the TKMES bubbler to 70-80°C and transfer lines to ~90°C.
-
Pump the chamber down to a base pressure of <10 mTorr.
-
-
Deposition:
-
Heat the substrate to the deposition temperature of 150-250°C.
-
Introduce Argon (Ar) carrier gas through the TKMES bubbler at 30-60 sccm.
-
Introduce O₂ at 100-300 sccm.
-
Maintain a process pressure of 0.5-2.0 Torr.
-
Ignite the plasma by applying RF power (13.56 MHz) to the top electrode, typically between 50-150 W.
-
Deposit for the required duration (deposition rates are often higher than LPCVD, ~20-50 nm/min).
-
-
Post-Deposition:
-
Turn off RF power and stop the TKMES flow.
-
Cool the substrate under an Ar or N₂ atmosphere.
-
Vent the chamber and unload the sample.
-
-
Validation: Characterize the film using ellipsometry. Additionally, use Fourier-Transform Infrared Spectroscopy (FTIR) to check for the characteristic Si-O-Si stretching peak (~1070 cm⁻¹) and the absence of significant carbon or hydroxyl (-OH) incorporation.
Process Parameter Optimization
The properties of the deposited SiO₂ film are a direct function of the CVD process parameters. The causal relationships are summarized below, providing a logic-based guide for process optimization.
Table 2: Influence of Key CVD Parameters on Film Properties
| Parameter | Effect on Deposition Rate | Effect on Film Quality & Properties | Rationale & Causality |
| Substrate Temperature | Increases exponentially (thermally activated process) | Higher temp improves density, reduces impurities (C, H), and lowers stress. | Provides the necessary activation energy for surface reactions and enhances byproduct desorption.[5] |
| Precursor Flow Rate | Increases until mass-transport limited | High flows can lead to gas-phase nucleation (particle formation) and lower conformality. | Governs the supply of reactant species to the substrate surface. At high flows, the reaction can become limited by the available surface sites or reaction speed.[3] |
| Oxidant-to-Precursor Ratio | Increases rate up to a saturation point | A higher ratio ensures complete oxidation, reducing carbon incorporation and improving stoichiometry. | Ensures sufficient oxidizing species are available to fully react with the precursor molecules on the surface. |
| Process Pressure | Complex; can increase or decrease rate | Lower pressure improves conformality and uniformity but reduces the deposition rate. | Affects the mean free path of gas molecules. Lower pressure leads to a more directional flux to the surface (less gas-phase collision), enhancing step coverage. |
| Plasma Power (PECVD) | Increases rate | Higher power can increase film density but may also cause ion bombardment damage to the substrate/film. | Increases the dissociation of precursor and oxidant molecules, creating more reactive species and providing energy to the surface, but excessive energy can be detrimental. |
Safety and Handling
While safer than silane, TKMES is a chemical that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[6]
-
Ventilation: Handle the precursor in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste. Ensure the area is well-ventilated.[6]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.[6][8]
Note: This chemical is suspected of damaging fertility or the unborn child. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][9][10]
Conclusion
This compound stands as a robust and versatile liquid precursor for the deposition of high-quality silicon dioxide thin films. Its favorable handling characteristics and ability to produce conformal coatings via both thermal (LPCVD) and plasma-enhanced (PECVD) methods make it highly suitable for demanding applications in microelectronics, biosensing, and drug delivery systems. By carefully controlling deposition parameters based on the causal principles outlined in this guide, researchers can reliably fabricate SiO₂ films with tailored properties to meet specific experimental and device requirements.
References
- 1. semitracks.com [semitracks.com]
- 2. physics.byu.edu [physics.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lab.semi.ac.cn [lab.semi.ac.cn]
- 6. scipoly.com [scipoly.com]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: Surface Functionalization of Glass Substrates with Tetrakis(2-methoxyethoxy)silane
Introduction: The Rationale for Tetrakis(2-methoxyethoxy)silane in Surface Modification
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the surface properties of substrates is paramount. Glass, a ubiquitous material in these fields, possesses a hydrophilic surface rich in silanol (Si-OH) groups. While advantageous for some applications, this inherent hydrophilicity can also be a significant drawback, leading to non-specific binding of biomolecules or poor adhesion of hydrophobic coatings.
Surface functionalization via silanization provides a robust and versatile solution to this challenge.[1] This process involves the covalent attachment of organosilane molecules to the glass surface, allowing for the tailoring of surface properties such as wettability, chemical reactivity, and biocompatibility.[1] this compound, with the chemical formula Si(OCH₂CH₂OCH₃)₄, is an alkoxysilane that serves as an effective agent for modifying glass surfaces. The methoxyethoxy groups of this silane offer unique properties, including increased solubility in a wider range of solvents compared to shorter-chain alkoxysilanes. Upon reaction with the glass surface, it forms a stable siloxane (Si-O-Si) network, effectively passivating the surface or acting as a foundation for further chemical modifications.
This guide provides a comprehensive overview of the principles and a detailed protocol for the surface functionalization of glass substrates using this compound. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying chemical principles and the critical parameters that ensure reproducible and high-quality surface modification.
The Mechanism of Silanization: A Stepwise Perspective
The functionalization of glass with this compound is not a simple, one-step reaction. It is a cascade of chemical events that can be broadly categorized into four key stages.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the process for specific applications.
-
Hydrolysis: The process begins with the hydrolysis of the methoxyethoxy groups of the silane in the presence of water to form silanol (Si-OH) groups. This reaction can be catalyzed by either an acid or a base.[3]
-
Condensation: The newly formed silanols are highly reactive and can condense with each other to form oligomeric siloxane (Si-O-Si) structures, releasing water or alcohol as a byproduct.[2]
-
Hydrogen Bonding: These silane oligomers then approach the glass substrate and form hydrogen bonds with the surface silanol groups.
-
Covalent Bond Formation: The final step involves a condensation reaction between the silanols of the oligomers and the silanols on the glass surface. This forms strong, stable covalent siloxane bonds, anchoring the functional layer to the substrate. This is often promoted by a thermal curing or drying step to remove water and drive the reaction to completion.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow of glass surface functionalization."
Detailed Protocols for Surface Functionalization
This section outlines a detailed, field-proven protocol for the functionalization of glass substrates using a solution-phase deposition of this compound. The protocol is divided into three critical stages: substrate preparation, silanization, and post-treatment.
Part A: Rigorous Substrate Cleaning and Activation
The quality and reproducibility of the silane layer are critically dependent on the cleanliness and activation of the glass surface. The primary goal of this step is to remove all organic and inorganic contaminants and to generate a high density of surface silanol groups.
Materials and Reagents:
-
Glass substrates (e.g., microscope slides, coverslips)
-
Detergent solution (e.g., 2% Alconox or similar)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION REQUIRED)
-
Nitrogen gas (high purity)
Protocol:
-
Initial Degreasing:
-
Place the glass substrates in a rack and sonicate in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water (at least 5 times).
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse again thoroughly with DI water.
-
-
Surface Activation with Piranha Solution:
-
Safety First: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, and work in a fume hood.
-
To prepare the piranha solution, carefully and slowly add the hydrogen peroxide to the sulfuric acid in a glass beaker. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned and dried glass substrates in the hot piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Final Dehydration:
-
Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.
-
Allow the substrates to cool to room temperature in a desiccator before proceeding to the silanization step.
-
Part B: Solution-Phase Silanization
This protocol describes a solution-based deposition method, which is widely used due to its simplicity. Anhydrous conditions are recommended to control the extent of silane polymerization in solution before surface deposition.
Materials and Reagents:
-
This compound (≥95% purity)
-
Anhydrous toluene (or other suitable anhydrous solvent like ethanol)
-
Glass staining jars or beakers with airtight lids
-
Nitrogen or argon gas for inert atmosphere (optional but recommended)
Protocol:
-
Preparation of Silane Solution:
-
Work in a fume hood.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For a 2% solution, add 2 mL of the silane to 98 mL of anhydrous toluene.
-
It is recommended to prepare the solution fresh just before use.
-
-
Substrate Immersion:
-
Place the cleaned and activated glass substrates in a clean, dry glass rack.
-
Immerse the rack in the silane solution. If possible, perform this step in a glove box under an inert atmosphere to minimize exposure to moisture.
-
Seal the container and allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can be beneficial.
-
-
Rinsing:
-
After the immersion, remove the substrates from the silane solution.
-
Rinse the substrates by dipping them sequentially in two separate baths of fresh anhydrous toluene to remove any non-covalently bound silane.
-
Finally, rinse with isopropanol and dry with a stream of nitrogen gas.
-
Part C: Post-Treatment Curing
The curing step is essential for driving the condensation reaction to completion, forming a stable and cross-linked silane layer on the glass surface.
Protocol:
-
Thermal Curing:
-
Place the rinsed and dried substrates in an oven.
-
Cure at 110-120°C for 30-60 minutes.
-
Allow the substrates to cool down to room temperature slowly to avoid thermal shock.
-
-
Storage:
-
Store the functionalized glass substrates in a clean, dry, and sealed container, preferably in a desiccator, until further use.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"];
} caption: "Experimental workflow for silanization."
Characterization and Validation of the Functionalized Surface
To ensure the success of the surface modification, it is crucial to characterize the functionalized glass substrates. Here are some common and effective techniques:
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can be used to detect the chemical changes on the glass surface. The appearance of new peaks corresponding to the C-H and C-O stretches from the methoxyethoxy groups of the silane would confirm its presence on the surface.[7][8][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly sensitive surface analysis technique that can provide elemental and chemical state information. It can be used to quantify the amount of silicon, carbon, and oxygen on the surface, confirming the presence and coverage of the silane layer.
| Parameter | Untreated Glass | Piranha-Cleaned Glass | Silanized Glass (Expected) |
| Water Contact Angle | Variable (often < 30°) | < 10° | Significantly Increased (> 40°) |
| Surface Chemistry | Si-OH, adsorbed contaminants | High density of Si-OH | Si-O-Si-R, residual Si-OH |
| ATR-FTIR Peaks | Si-O-Si | Enhanced Si-OH | C-H, C-O, Si-O-Si |
Safety and Handling Precautions
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazards: This compound is known to cause skin and serious eye irritation. It may also damage fertility or the unborn child.[4] Upon contact with water or moisture, it can generate methoxyethanol, which has its own set of health hazards.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this chemical.[4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as strong oxidizing agents.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low water contact angle after silanization | Incomplete cleaning of the glass surface. | Ensure thorough cleaning and activation with piranha solution. |
| Inactive silane (hydrolyzed). | Use fresh silane and anhydrous solvents. Prepare the silane solution immediately before use. | |
| Insufficient reaction time or temperature. | Increase the immersion time or consider gentle heating during the reaction. | |
| Inconsistent or patchy coating | Presence of moisture in the solvent. | Use high-purity anhydrous solvents. Consider performing the reaction under an inert atmosphere. |
| Uneven cleaning of the substrate. | Optimize the cleaning protocol to ensure uniform activation of the surface. | |
| Silane polymerization in solution. | Prepare a fresh and more dilute silane solution. |
Conclusion: A Versatile Tool for Surface Engineering
This compound offers a reliable and effective means of functionalizing glass surfaces for a wide array of applications in research and development. By understanding the underlying chemical principles and meticulously following a validated protocol, researchers can achieve reproducible and high-quality surface modifications. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals seeking to harness the power of silanization for their specific needs. As with any surface chemistry, optimization of the parameters for a particular application is key to achieving the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. louis.uah.edu [louis.uah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - FTIR analysis of silane grafted high density polyethylene - Loughborough University - Figshare [repository.lboro.ac.uk]
Application Notes and Protocols for Tetrakis(2-methoxyethoxy)silane as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of Tetrakis(2-methoxyethoxy)silane as a versatile crosslinking agent for the synthesis of advanced polymer networks. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively employ this crosslinking agent in their respective fields, with a particular focus on applications in drug delivery and biomaterials.
Introduction: The Role and Advantages of this compound in Polymer Crosslinking
This compound is a tetra-functional alkoxysilane crosslinking agent that offers unique advantages in the design and synthesis of three-dimensional polymer networks. Its molecular structure, featuring a central silicon atom bonded to four methoxyethoxy groups, allows for the formation of stable siloxane (Si-O-Si) bridges between polymer chains. This crosslinking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymeric materials.[1]
The methoxyethoxy side chains of this compound contribute to its increased solubility and reactivity in comparison to simpler alkoxysilanes.[2] Furthermore, the presence of these ether groups can enhance the biocompatibility of the resulting crosslinked polymers, a critical attribute for applications in drug delivery and tissue engineering.[2]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a crosslinking agent is paramount for designing robust and reproducible polymerization protocols.
| Property | Value |
| CAS Number | 2157-45-1 |
| Molecular Formula | C12H28O8Si |
| Molecular Weight | 328.43 g/mol [3] |
| Appearance | Colorless liquid[4] |
| Density | 1.079 g/mL[3] |
| Boiling Point | 179-182 °C at 10 mmHg[5] |
| Refractive Index | 1.4219[3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] |
Mechanism of Action: Hydrolysis and Condensation
The crosslinking mechanism of this compound proceeds through a two-step hydrolysis and condensation reaction, which is characteristic of alkoxysilanes.[6]
Step 1: Hydrolysis In the presence of water, the methoxyethoxy groups on the silicon atom are hydrolyzed to form reactive silanol (Si-OH) groups and 2-methoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
Step 2: Condensation The newly formed silanol groups can then undergo condensation reactions with each other or with hydroxyl groups present on the polymer chains. This results in the formation of stable, covalent siloxane (Si-O-Si) bonds, which constitute the crosslinks within the polymer network.
The overall reaction is influenced by several factors, including pH, water concentration, catalyst type, and temperature.[6]
Diagram: Crosslinking Mechanism of this compound
Caption: Hydrolysis and condensation of this compound.
Application in Drug Delivery: Hydrogel Formulation
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[7][8] Their tunable properties and biocompatibility make them excellent candidates for controlled drug delivery systems.[7] this compound can be employed as a crosslinking agent to form robust and biocompatible hydrogels from a variety of hydrophilic polymers.
Protocol: Preparation of a Poly(ethylene glycol) (PEG) Hydrogel Crosslinked with this compound
This protocol provides a general framework for the synthesis of a PEG-based hydrogel. Researchers should note that optimal conditions, including polymer concentration, crosslinker ratio, and curing time, will need to be determined empirically for each specific application.
Materials:
-
Poly(ethylene glycol) (PEG) with terminal hydroxyl groups (various molecular weights can be used)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Acid or base catalyst (e.g., Dibutyltin dilaurate, Acetic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes
-
Molds for hydrogel casting
-
Vacuum oven or desiccator
Procedure:
-
Polymer Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amount of PEG in the anhydrous solvent. The concentration will depend on the desired hydrogel properties.
-
Crosslinker Addition: While stirring, add the calculated amount of this compound to the polymer solution. The molar ratio of PEG hydroxyl groups to silane molecules will determine the crosslinking density and should be optimized.
-
Catalyst Introduction: Introduce a catalytic amount of the chosen acid or base catalyst to initiate the crosslinking reaction.
-
Homogenization: Continue stirring the mixture until it becomes homogeneous. The viscosity of the solution will gradually increase as the crosslinking reaction proceeds.
-
Casting: Pour the reaction mixture into the desired molds before it becomes too viscous to handle.
-
Curing: Allow the mixture to cure at room temperature or a slightly elevated temperature. The curing time will vary depending on the specific formulation and can range from a few hours to overnight. A humid environment may be required to facilitate hydrolysis.
-
Washing and Swelling: Once the hydrogel is formed, immerse it in PBS (pH 7.4) to wash away any unreacted components and to allow the hydrogel to swell to its equilibrium state. The washing buffer should be exchanged several times.
-
Characterization: The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and drug release profile.
Diagram: Experimental Workflow for Hydrogel Synthesis
Caption: Step-by-step workflow for hydrogel synthesis.
Considerations for Drug Loading and Release
Drugs can be incorporated into the hydrogel matrix either by physical encapsulation during the polymerization process or by loading into the pre-formed hydrogel. The release of the drug from the hydrogel is typically governed by diffusion through the polymer network.[5] The release kinetics can be tailored by modulating the crosslinking density of the hydrogel; a higher crosslinking density generally leads to a slower release rate.
Stimuli-Responsive Systems
The versatility of this compound allows for its use in the synthesis of stimuli-responsive hydrogels.[3][9] By incorporating polymers that respond to specific triggers such as pH, temperature, or enzymes, "smart" drug delivery systems can be developed that release their payload in a controlled manner at the target site.[9]
Biocompatibility
While silane compounds are generally considered to have low toxicity, it is crucial to assess the biocompatibility of any new polymer formulation intended for biomedical applications.[2] The presence of the methoxyethoxy groups in this compound is anticipated to enhance biocompatibility.[2] However, in vitro and in vivo studies are necessary to confirm the cytocompatibility and overall safety of the crosslinked hydrogel.
Conclusion
This compound is a promising crosslinking agent for the development of advanced polymer networks with tunable properties. Its ability to form stable siloxane bonds, coupled with its enhanced solubility and potential for improved biocompatibility, makes it a valuable tool for researchers in materials science and drug development. The protocols and information provided in these application notes serve as a starting point for the rational design and synthesis of novel crosslinked polymers for a wide range of applications.
References
- 1. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]
- 3. Reversible formation of multiple stimuli-responsive polymeric materials through processing control of trifunctional amphiphilic molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The control of cargo release from physically crosslinked hydrogels by crosslink dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Stimulus-responsive polymers Home [pubs.rsc.org]
Application Note & Protocol: A Guide to the Preparation of Hydrophobic Coatings Using Tetrakis(2-methoxyethoxy)silane
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the preparation of hydrophobic coatings using Tetrakis(2-methoxyethoxy)silane (TKMES) via the sol-gel method. It elucidates the underlying chemical principles, offers detailed, step-by-step protocols for synthesis and application, and outlines essential characterization techniques for validating coating performance. The causality behind experimental choices is explained to empower users to optimize the process for their specific applications, from creating water-repellent surfaces on biomedical devices to modifying the surface properties of labware.
Introduction: The Sol-Gel Approach to Hydrophobicity
Hydrophobic surfaces, characterized by their water-repellent properties, are of paramount interest across numerous scientific fields, including microfluidics, anti-icing technologies, self-cleaning materials, and biomedical device engineering.[1][2] The sol-gel process offers a versatile, solution-based method to create thin, transparent, and durable silica-based coatings at mild temperatures.[3][4]
The core of this process involves the use of silicon alkoxide precursors, which undergo a series of hydrolysis and condensation reactions to form a stable, cross-linked silica (Si-O-Si) network.[5][6] While precursors like Tetraethoxysilane (TEOS) are common, this compound (TKMES) presents unique characteristics. Its larger, more flexible methoxyethoxy groups can influence hydrolysis rates and the final network structure, potentially offering advantages in film formation and mechanical properties. This guide focuses on leveraging TKMES to create robust hydrophobic coatings.
The Underlying Chemistry: A Two-Step Reaction Pathway
The transformation of the TKMES precursor into a solid silica network is governed by two fundamental, catalyst-dependent reactions: Hydrolysis and Condensation.[5][7] The choice of an acid or base catalyst significantly alters the reaction kinetics and the resulting polymer structure.[5][6]
Step 1: Hydrolysis In this initial step, the alkoxy groups (-OR) of the silane precursor are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is the rate-limiting step under acidic conditions.
≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH[5]
Step 2: Condensation Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form stable silicon-oxygen-silicon (siloxane) bonds, which constitute the backbone of the final coating. This process releases water or alcohol as a byproduct.
-
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[5]
-
Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH[5]
The Role of the Catalyst:
-
Acid Catalysis (pH < 7): Promotes rapid hydrolysis but slower condensation, leading to weakly branched, linear-like polymer chains. This is often preferred for creating uniform, dense coatings.[6]
-
Base Catalysis (pH > 7): Leads to a slower hydrolysis rate but a much faster condensation rate, resulting in highly branched, discrete colloidal particles.[6][7]
For creating a smooth, non-particulate hydrophobic film, an acid-catalyzed approach is generally the recommended starting point.
Experimental Protocols
This section provides detailed methodologies for preparing and applying hydrophobic coatings using TKMES.
Materials and Equipment
| Reagents & Consumables | Equipment |
| This compound (TKMES) | Magnetic stirrer with hotplate |
| Ethanol (200 proof, anhydrous) | Fume hood |
| Hydrochloric Acid (HCl, 0.1 M solution) | Spin coater or dip coater |
| Deionized (DI) Water | Laboratory oven or hotplate |
| Substrates (e.g., glass slides, silicon wafers) | Contact angle goniometer |
| Nitrogen gas (for drying) | Sonicator |
| Acetone and Isopropanol (for cleaning) | Beakers, graduated cylinders, pipettes |
Protocol 1: Substrate Preparation
Causality: Proper substrate cleaning is critical for ensuring strong adhesion of the silica coating. Any organic or particulate contaminants will create defects and points of delamination.
-
Place substrates in a beaker with acetone.
-
Sonicate for 15 minutes to remove organic residues.
-
Rinse thoroughly with isopropanol, followed by DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional but Recommended: Treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes to create surface hydroxyl groups (-OH), which enhances covalent bonding with the silica film.
Protocol 2: Sol Formulation (Acid-Catalyzed)
Causality: This formulation is designed as a robust starting point. The molar ratio of water to silane is crucial; insufficient water leads to incomplete hydrolysis, while excess water can cause rapid precipitation. The acid catalyst ensures a reaction pathway favorable for film formation.
-
In a clean glass beaker under a fume hood, add 20 mL of Ethanol .
-
While stirring, add 2 mL of DI Water .
-
Add 0.5 mL of 0.1 M HCl to catalyze the reaction.
-
Slowly, add 5 mL of this compound (TKMES) dropwise to the solution while stirring.
-
Seal the beaker (e.g., with Parafilm) and allow the sol to stir at room temperature for at least 24 hours. This "aging" period is essential for the hydrolysis and initial condensation reactions to proceed, resulting in a stable sol.
Protocol 3: Coating Application
Two common methods for applying a uniform thin film are detailed below.
Method A: Spin Coating
-
Place a prepared substrate onto the chuck of the spin coater.
-
Dispense enough of the prepared sol to cover approximately 2/3 of the substrate surface.
-
Spin the substrate using a two-stage program:
-
Stage 1 (Spread): 500 RPM for 10 seconds.
-
Stage 2 (Thinning): 2000 RPM for 30 seconds.
-
-
Carefully remove the coated substrate.
Method B: Dip Coating
-
Secure a prepared substrate to the dip coater arm.
-
Immerse the substrate into the prepared sol at a constant speed (e.g., 100 mm/min).
-
Hold the substrate in the sol for a dwell time of 60 seconds.
-
Withdraw the substrate from the sol at a constant, slow speed (e.g., 50 mm/min). A slow withdrawal speed is critical for achieving a uniform coating.
Protocol 4: Curing
Causality: Curing completes the condensation reaction, densifies the film by forming more Si-O-Si bonds, and removes residual solvent and water, which is necessary to achieve maximum hydrophobicity and mechanical stability.
-
Place the coated substrates on a hotplate or in a laboratory oven.
-
Heat the substrates to 110-120 °C for 60 minutes .
-
Allow the substrates to cool to room temperature before handling and characterization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. "Deposition and Characterization of Hydrophobic Coatings" by Vipul Gupta [scholarsarchive.byu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
Application Note & Protocol: Fabrication of High-Performance Optical Waveguides Using Tetrakis(2-methoxyethoxy)silane
For: Researchers, scientists, and drug development professionals venturing into advanced photonic applications.
Preamble: Beyond Conventional Precursors
The relentless pursuit of miniaturized and highly efficient optical components has led to the exploration of novel materials for waveguide fabrication. While tetraethoxysilane (TEOS) has long been the workhorse of sol-gel derived silica optics, its hydrolysis and condensation kinetics can sometimes limit the fine-tuning of material properties. This application note delves into the use of a more specialized precursor, Tetrakis(2-methoxyethoxy)silane (TMEOS) , for the fabrication of high-quality optical waveguides. The presence of the 2-methoxyethoxy group introduces unique reactivity and steric effects that can be harnessed to achieve superior film quality, lower processing temperatures, and precise refractive index control.
This guide is structured to provide not just a step-by-step protocol, but a deep-seated understanding of the chemical principles at play, empowering researchers to adapt and optimize the process for their specific needs.
The Scientific Underpinning: Why this compound?
The sol-gel process is a versatile method for creating glassy and ceramic materials from chemical precursors at low temperatures.[1] It fundamentally involves two key reactions: hydrolysis and condensation .[2]
-
Hydrolysis: The alkoxy groups (-OR) of the silane precursor react with water to form silanol groups (Si-OH).
-
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), building the inorganic network.
The choice of the alkoxy group (R) significantly influences the rates of these reactions.[3] The 2-methoxyethoxy group in TMEOS presents distinct advantages over the simpler ethoxy group in TEOS:
-
Modified Reactivity: The ether linkage in the 2-methoxyethoxy group can influence the electron density around the silicon atom, thereby altering the hydrolysis and condensation kinetics. This can lead to more controlled and homogeneous network formation.
-
Steric Hindrance: The bulkier 2-methoxyethoxy groups provide greater steric hindrance compared to ethoxy groups. This can slow down the condensation process, allowing for longer sol stability and better film-forming properties, potentially reducing the risk of cracking in thicker films.[4]
-
Lower Processing Temperatures: The organic component of the precursor can be removed at lower temperatures during the annealing process, which is advantageous when working with temperature-sensitive substrates or dopants.[5]
Visualizing the Core Chemistry
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the fabrication of a planar silica waveguide using TMEOS. The process is broken down into three main stages: sol preparation, film deposition, and thermal treatment.
Materials and Reagents
| Reagent | Supplier & Grade | Purpose |
| This compound (TMEOS) | Gelest, Inc. (or equivalent)[1] | Silica precursor |
| Ethanol (EtOH), Anhydrous | ACS Grade | Solvent |
| Deionized Water (H₂O) | 18 MΩ·cm | Reactant for hydrolysis |
| Hydrochloric Acid (HCl), 0.1 M | ACS Grade | Acid catalyst for hydrolysis |
| Nitrogen Gas (N₂) | High Purity | Inert atmosphere for processing |
| Silicon Wafers with Thermal Oxide | University Wafer (or equivalent) | Substrate |
Protocol 1: Sol Preparation
This protocol is designed to yield a stable sol with a viscosity suitable for spin-coating.
-
Initial Mixing: In a clean, dry glass vial, combine 10 mL of TMEOS with 20 mL of anhydrous ethanol . Stir the solution magnetically for 15 minutes in a sealed container to ensure homogeneity.
-
Hydrolysis Solution Preparation: In a separate vial, prepare the hydrolysis solution by mixing 2 mL of deionized water with 10 mL of anhydrous ethanol and 0.5 mL of 0.1 M HCl . Stir this solution for 5 minutes.
-
Controlled Hydrolysis: Slowly add the hydrolysis solution dropwise to the TMEOS-ethanol mixture while stirring continuously. The dropwise addition is crucial to prevent rapid, uncontrolled hydrolysis and precipitation.
-
Aging the Sol: After the complete addition of the hydrolysis solution, seal the vial and allow the sol to age at room temperature for at least 24 hours. This aging step allows for the initial hydrolysis and condensation reactions to proceed, leading to the formation of small oligomeric species, which is essential for good film formation.
Protocol 2: Thin Film Deposition by Spin-Coating
This protocol describes the deposition of the sol onto a silicon substrate to form a uniform thin film.
-
Substrate Cleaning: Thoroughly clean the silicon wafers with a thermal oxide layer by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of high-purity nitrogen gas.
-
Spin-Coating: Place the cleaned substrate on the spin-coater chuck. Dispense approximately 1-2 mL of the aged sol onto the center of the substrate. The spin-coating process is typically a two-step process:
-
Spread Cycle: 500 rpm for 10 seconds to evenly distribute the sol.
-
Spin Cycle: 3000-5000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
Soft Bake: Immediately after spin-coating, transfer the substrate to a hotplate and bake at 100-120 °C for 5-10 minutes. This "soft bake" removes the bulk of the solvent and initiates the gelation of the film.
Protocol 3: Thermal Annealing
The final step is to anneal the film to remove residual organics and densify the silica network.
-
Ramped Annealing: Place the soft-baked substrates in a programmable furnace. A slow heating rate is critical to prevent cracking. A typical temperature ramp would be 2-5 °C/minute.
-
Dwell Temperature: Hold the temperature at a peak of 400-500 °C for 1-2 hours. This temperature is generally sufficient to remove the organic byproducts of the TMEOS precursor and fully condense the silica network. This lower temperature requirement is a key advantage when compared to the higher temperatures often needed for TEOS-derived films.[5]
-
Controlled Cooling: After the dwell time, allow the furnace to cool down slowly to room temperature (again, at a rate of 2-5 °C/minute) to minimize thermal stress.
Characterization and Expected Results
The fabricated waveguides should be characterized to assess their physical and optical properties.
| Parameter | Characterization Technique | Expected Outcome |
| Film Thickness & Refractive Index | Ellipsometry, Prism Coupling[6] | Thickness: 200-800 nm (spin-speed dependent). Refractive Index: ~1.44-1.46 for pure silica. |
| Surface Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth surface with low root-mean-square (RMS) roughness (< 1 nm). |
| Optical Loss | Cut-back method, Prism Coupling[6] | Low propagation loss (< 0.5 dB/cm) is achievable with optimized processing. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of C-H and O-H peaks and the prominence of the Si-O-Si peak after annealing. |
Advanced Applications and Customization
The protocol provided serves as a robust baseline. For more advanced applications, the following modifications can be explored:
-
Refractive Index Tuning: The refractive index of the waveguide can be precisely controlled by co-hydrolyzing TMEOS with other metal alkoxide precursors, such as titanium isopropoxide (for increasing the refractive index) or by incorporating organosilanes with specific functional groups.[7]
-
Doping with Active Species: The sol can be doped with rare-earth ions (e.g., erbium, ytterbium) or organic dyes for the fabrication of active photonic devices like amplifiers and lasers.[4]
-
Channel Waveguide Fabrication: Standard photolithography and reactive ion etching (RIE) can be used to pattern the planar waveguide into channel waveguides for more complex integrated optical circuits.[8][9]
Troubleshooting and Expert Insights
-
Film Cracking: This is often due to excessive stress during drying or annealing. To mitigate this, ensure a slow and controlled heating and cooling rate. A lower water-to-precursor ratio in the sol preparation can also help.
-
Hazy or Opaque Films: This can result from uncontrolled precipitation during sol preparation. Ensure dropwise addition of the hydrolysis solution and adequate stirring. Filtering the sol before spin-coating can also be beneficial.
-
Inconsistent Film Thickness: This is typically related to the spin-coating process. Ensure the substrate is clean and the sol is dispensed evenly. The viscosity of the sol also plays a crucial role; ensure consistent aging times.
Conclusion
This compound presents a compelling alternative to traditional silica precursors for the fabrication of high-performance optical waveguides. Its unique chemical structure allows for greater control over the sol-gel process, leading to high-quality films at lower processing temperatures. The detailed protocols and scientific explanations provided in this application note are intended to equip researchers with the necessary knowledge to successfully fabricate and customize optical waveguides for a wide range of cutting-edge applications.
References
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. Sol–Gel Photonic Glasses: From Material to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Mode Sensitivity Exploration of Silica–Titania Waveguide for Refractive Index Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication of composite sol-gel optical channel waveguides by laser writing lithography - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 9. Femtosecond Laser Modification of Silica Optical Waveguides for Potential Bragg Gratings Sensing | MDPI [mdpi.com]
The Untapped Potential of Tetrakis(2-methoxyethoxy)silane in Advanced Dental Composites: A Guide for Researchers
This document provides a comprehensive overview of the theoretical application and potential benefits of Tetrakis(2-methoxyethoxy)silane as a novel crosslinking and coupling agent in dental composite materials. While not as conventionally utilized as organofunctional silanes like 3-methacryloxypropyltrimethoxysilane (MPTMS), its unique structure presents intriguing possibilities for enhancing the mechanical integrity and longevity of dental restorations. This guide is intended for researchers, materials scientists, and professionals in dental material development, offering both foundational knowledge and detailed experimental protocols.
Introduction: The Critical Role of the Interface in Dental Composites
Dental composites are complex materials comprising a polymer matrix, inorganic filler particles, and a coupling agent that ensures a robust bond between these two dissimilar phases.[1] The longevity and clinical success of a dental restoration are critically dependent on the stability of this interfacial phase.[2][3][4] Silane coupling agents are the cornerstone of this technology, acting as a chemical bridge between the inorganic filler surface (e.g., silica, glass ceramics) and the organic resin matrix.[2][5][6] This bridging action is crucial for stress transfer from the weaker polymer matrix to the stronger filler particles, thereby enhancing the overall mechanical properties of the composite.[1][7][8]
The primary mechanism of action for silane coupling agents involves a dual reactivity.[6][9] One end of the silane molecule contains hydrolyzable groups (typically alkoxy groups) that react with hydroxyl groups on the filler surface to form stable siloxane bonds (Si-O-Si).[4][6][10] The other end of the molecule possesses an organofunctional group that can copolymerize with the resin matrix during curing.[1][5][11]
This compound: A Novel Approach to Interfacial Modification
This compound, with the chemical formula C12H28O8Si, is a tetra-alkoxysilane distinguished by its four 2-methoxyethoxy side chains.[12][13] Unlike the commonly used MPTMS, it lacks a polymerizable organic group. This structural difference suggests a distinct role in dental composites, not as a direct coupling agent, but as a potent crosslinking agent and surface modifier for the inorganic filler particles.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H28O8Si | [12][13] |
| Molecular Weight | 328.43 g/mol | [13] |
| Appearance | Liquid | [13] |
| Boiling Point | 179-182 °C at 10 mmHg | [14] |
| Density | 1.079 g/mL | [14] |
| Refractive Index | 1.4219 @ 20°C | [14] |
Proposed Mechanism of Action
The application of this compound in dental composites is predicated on its hydrolysis and subsequent condensation on the filler surface. This process forms a dense, crosslinked polysiloxane layer, effectively modifying the filler's surface chemistry and enhancing its interaction with the resin matrix.
The reaction proceeds in two key stages:
-
Hydrolysis: The four methoxyethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (Si-OH) groups and the release of 2-methoxyethanol. This reaction can be catalyzed by acids or bases.[10][15]
Si(OCH2CH2OCH3)4 + 4H2O ⇌ Si(OH)4 + 4HOCH2CH2OCH3
-
Condensation: The newly formed silanol groups are highly reactive and will condense with other silanol groups on the filler surface or with each other. This condensation reaction results in the formation of a stable, three-dimensional siloxane network (Si-O-Si) covalently bonded to the filler.[10][16]
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H2O
The following diagram illustrates the proposed workflow for filler treatment and composite fabrication:
Caption: Workflow for filler treatment and composite fabrication.
Experimental Protocols
The following protocols are designed to serve as a starting point for researchers investigating the application of this compound in dental composites. Optimization of concentrations, reaction times, and temperatures will be necessary for specific filler and resin systems.
Protocol for Filler Surface Treatment
Objective: To create a uniform, crosslinked polysiloxane layer on the surface of inorganic filler particles.
Materials:
-
Inorganic filler (e.g., nano-silica, barium glass)
-
This compound
-
Ethanol/Water solution (95:5 v/v, acidified to pH 4.5-5.5 with acetic acid)
-
Toluene (or other suitable non-polar solvent for washing)
-
Mechanical stirrer
-
Centrifuge
-
Oven
Procedure:
-
Filler Preparation: Dry the inorganic filler in an oven at 120°C for 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator.
-
Silanization Solution Preparation: Prepare a 2% (w/v) solution of this compound in the acidified ethanol/water solution. Stir for 1 hour to allow for partial hydrolysis of the silane.
-
Filler Treatment: Disperse the dried filler into the silanization solution at a concentration of 10% (w/v). Stir the suspension vigorously for 2 hours at room temperature.
-
Washing: Centrifuge the suspension to separate the treated filler. Decant the supernatant and wash the filler twice with ethanol, followed by two washes with toluene to remove unreacted silane and byproducts.
-
Drying and Curing: Dry the treated filler in an oven at 60°C for 2 hours, followed by a final curing step at 110°C for 2 hours to promote the condensation of the silanol groups and the formation of a stable siloxane network.
-
Storage: Store the surface-modified filler in a desiccator until further use.
Protocol for Dental Composite Fabrication
Objective: To incorporate the surface-modified filler into a resin matrix to produce a dental composite.
Materials:
-
Surface-modified filler from Protocol 3.1
-
Resin matrix (e.g., a 70:30 weight ratio of BisGMA to TEGDMA)
-
Photoinitiator system (e.g., camphorquinone and an amine accelerator)
-
Planetary mixer or high-speed mechanical mixer
-
Molds for specimen preparation
-
Dental curing light
Procedure:
-
Resin Matrix Preparation: Prepare the resin matrix by mixing the BisGMA, TEGDMA, and photoinitiator system in an opaque container to prevent premature polymerization.
-
Compounding: Gradually add the surface-modified filler to the resin matrix while mixing. A typical filler loading for dental composites is in the range of 60-80% by weight.[17] Continue mixing until a homogenous paste is obtained.
-
Specimen Preparation: Fill the molds with the composite paste, taking care to avoid the incorporation of air bubbles.
-
Curing: Light-cure the specimens according to the manufacturer's instructions for the photoinitiator system, typically for 20-40 seconds per 2 mm thickness.
-
Post-Curing: For enhanced mechanical properties, a post-curing step can be performed by heating the specimens in an oven at a temperature below the degradation temperature of the polymer matrix (e.g., 120°C for 1 hour).[17]
Potential Advantages and Research Directions
The use of this compound as a filler treatment agent may offer several advantages over conventional approaches:
-
Enhanced Filler-Matrix Interaction: The dense, crosslinked polysiloxane layer can improve the wetting of the filler by the hydrophobic resin matrix, leading to a more intimate contact and a reduction in interfacial defects.
-
Improved Hydrolytic Stability: The formation of a robust, three-dimensional siloxane network on the filler surface could enhance the resistance of the interface to degradation in the moist oral environment, a common failure point for dental composites.[4][11]
-
Increased Mechanical Strength: A stronger interface facilitates more efficient stress transfer, potentially leading to improvements in the composite's flexural strength, fracture toughness, and wear resistance.[7][17][18]
Future research should focus on a systematic evaluation of these potential benefits. This would involve a comprehensive characterization of the surface-modified fillers and the resulting composites, including:
-
Surface analysis of the treated fillers (e.g., FTIR, XPS, TGA) to confirm the presence and nature of the silane coating.
-
Mechanical testing of the composites (e.g., flexural strength, compressive strength, fracture toughness) to quantify the impact of the filler treatment.[19][20]
-
Aging studies in simulated oral environments to assess the long-term hydrolytic stability of the interfacial bond.
The following diagram outlines the logical relationship between the properties of this compound and the potential improvements in dental composite performance:
Caption: From silane properties to composite improvements.
Conclusion
While further empirical validation is required, the theoretical framework presented here suggests that this compound holds promise as a valuable tool for the surface modification of fillers in dental composites. Its ability to form a dense, crosslinked siloxane network at the filler-resin interface could lead to the development of more durable and long-lasting dental restorative materials. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prevestdirect.com [prevestdirect.com]
- 3. prevestdirect.com [prevestdirect.com]
- 4. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. dakenchem.com [dakenchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 16. scispace.com [scispace.com]
- 17. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 19. Evaluation of chemical and mechanical properties of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Modification of Metal Oxides using Tetrakis(2-methoxyethoxy)silane
Introduction: Engineering the Bio-Interface of Metal Oxides
In the landscape of advanced materials, particularly within drug development and biomedical research, the surface of a material is not merely a boundary but an active interface that dictates biological interaction. Metal oxides, such as titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxides (e.g., Fe₃O₄), and alumina (Al₂O₃), are of immense interest due to their unique physical and chemical properties. However, their inherent surface characteristics can lead to challenges such as poor dispersion in physiological media, non-specific protein adsorption, and potential cytotoxicity. Surface modification is therefore a critical step in harnessing their full potential.
This guide provides a comprehensive overview and detailed protocols for the surface modification of metal oxides using Tetrakis(2-methoxyethoxy)silane (TMOS). TMOS is a versatile silane coupling agent that offers a unique combination of reactivity and functionality, enabling the creation of biocompatible and stable metal oxide nanoparticles and surfaces. The presence of the 2-methoxyethoxy groups is anticipated to impart a hydrophilic character to the modified surface, which can be advantageous in biological applications.
The Rationale for Silanization: A Tale of Two Chemistries
Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials.[1] The fundamental principle of their utility lies in their dual reactivity. For this compound, the chemistry unfolds in a two-step process:
-
Hydrolysis: The four methoxyethoxy groups are hydrolyzable. In the presence of water, these groups react to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl (-OH) groups present on the surface of metal oxides, forming stable covalent siloxane (Si-O-Metal) bonds. The silanol groups can also self-condense to form a cross-linked polysiloxane network on the surface.
This process transforms the native metal oxide surface into one that is decorated with the organic functionalities of the silane, in this case, the 2-methoxyethoxy groups.
Advantages of the 2-Methoxyethoxy Functionality
While specific literature on this compound is not abundant, we can infer its advantages from related ethoxylated and methoxy-functionalized silanes. The 2-methoxyethoxy group is essentially a short ether chain. Ether-functionalized surfaces are known for their ability to resist non-specific protein adsorption, a crucial property for materials in biological environments. This "stealth" characteristic is attributed to the formation of a tightly bound water layer that sterically hinders the approach of proteins.
Furthermore, compared to more common methoxy or ethoxy silanes, the methoxyethoxy groups in TMOS are expected to offer:
-
Enhanced Hydrophilicity: The ether linkages can form hydrogen bonds with water, rendering the surface more hydrophilic. This can improve the dispersibility and stability of the modified metal oxide nanoparticles in aqueous media.
-
Improved Biocompatibility: Silane compounds, in general, exhibit low toxicity, and the presence of ether groups may further enhance biocompatibility, making TMOS-modified materials suitable for drug delivery and other biomedical applications.[2]
-
Controlled Reactivity: Ethoxylated silanes tend to have a slower, more controlled hydrolysis rate compared to their methoxylated counterparts.[3] This can lead to more uniform and well-ordered self-assembled monolayers on the substrate surface.
Experimental Protocols
The following protocols provide a general framework for the surface modification of metal oxide nanoparticles using this compound. It is recommended to optimize the reaction conditions for each specific metal oxide and application.
PART 1: Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound (TMOS) | ≥95% | e.g., Gelest, CymitQuimica, Parchem[4][5][6] |
| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | High Purity | Varies |
| Anhydrous Ethanol or Toluene | ACS Grade | Varies |
| Acetic Acid or Ammonium Hydroxide | ACS Grade | Varies |
| Deionized Water | >18 MΩ·cm | In-house |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ultrasonicator (bath or probe)
-
Centrifuge
-
Oven or vacuum oven
-
Nitrogen or Argon gas supply
-
pH meter
PART 2: General Protocol for Surface Modification in Solution
This protocol is a widely used method for achieving a uniform coating of silane on nanoparticle surfaces.
Step 1: Pre-treatment of Metal Oxide Nanoparticles
Causality: The density of hydroxyl groups on the metal oxide surface is critical for efficient silanization. Pre-treatment aims to clean the surface of contaminants and maximize the number of available reactive sites.
-
Disperse the metal oxide nanoparticles in deionized water or an appropriate solvent.
-
Sonciate the dispersion for 15-30 minutes to break up agglomerates.
-
For some metal oxides, a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) wash can increase the surface hydroxyl group density. This step should be followed by thorough rinsing with deionized water until the pH is neutral.
-
Dry the nanoparticles in an oven at 110-120°C for at least 4 hours to remove physically adsorbed water.
Step 2: Preparation of the Silane Solution
Causality: Pre-hydrolysis of the silane is necessary to form the reactive silanol groups. The pH of the solution controls the rate of hydrolysis and condensation. A slightly acidic pH (4.5-5.5) is often optimal for hydrolysis while minimizing self-condensation in solution.
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Add this compound to the solution with vigorous stirring to achieve a final concentration of 1-5% (v/v).
-
Allow the solution to stir for at least 1 hour at room temperature to facilitate hydrolysis.
Step 3: Silanization Reaction
-
Disperse the pre-treated metal oxide nanoparticles in anhydrous ethanol or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the pre-hydrolyzed TMOS solution to the nanoparticle dispersion with continuous stirring. The amount of silane solution should be calculated based on the desired surface coverage.
-
Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and maintain for 4-6 hours.
-
Allow the reaction to cool to room temperature.
Step 4: Post-reaction Work-up and Curing
Causality: Rinsing removes any unreacted silane and by-products. Curing promotes the formation of stable covalent bonds between the silane and the metal oxide surface, as well as cross-linking within the silane layer.
-
Separate the modified nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles several times with ethanol or toluene to remove excess silane.
-
Dry the modified nanoparticles in an oven at 110-120°C for 2-4 hours to cure the silane layer.
Caption: Hydrolysis and condensation of TMOS.
Applications in Drug Development
The unique properties of TMOS-modified metal oxides open up a range of possibilities in drug development:
-
Drug Delivery Vehicles: The hydrophilic and biocompatible surface can improve the circulation time of nanoparticle-based drug carriers by reducing opsonization and clearance by the reticuloendothelial system. The porous nature of some metal oxides can be exploited for loading therapeutic agents.
-
Targeted Drug Delivery: The surface can be further functionalized, for example, by coupling targeting ligands to the terminal groups of the silane layer, to achieve site-specific drug delivery.
-
Controlled Release Systems: The silane layer can act as a barrier to modulate the release kinetics of drugs loaded within the metal oxide core. [7]* Biomedical Imaging: Modified iron oxide nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI), with the hydrophilic coating improving their stability and biocompatibility.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Particle Aggregation | Incomplete surface coverage; Inappropriate solvent; Incorrect pH. | Increase silane concentration; Ensure anhydrous conditions during reaction; Optimize pH for hydrolysis. |
| Inconsistent Results | Variable surface hydroxylation; Moisture contamination. | Standardize pre-treatment protocol; Use freshly dried nanoparticles and anhydrous solvents. |
| Low Grafting Density | Insufficient reaction time or temperature; Steric hindrance. | Increase reaction time/temperature; Consider a two-step deposition process. |
Conclusion
This compound is a promising surface modifying agent for metal oxides, particularly for applications in drug development and other biomedical fields. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop stable, biocompatible, and functionalized metal oxide-based materials. While further research is needed to fully elucidate the specific advantages and optimal application of TMOS, its inferred properties from analogous silanes suggest it is a valuable tool for engineering the next generation of advanced materials.
References
- 1. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]
- 3. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 4. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. parchem.com [parchem.com]
- 7. Development of mesoporous silica-based nanoparticles with controlled release capability for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatility of Tetrakis(2-methoxyethoxy)silane in Advanced Material Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanfanchem.com [sanfanchem.com]
- 7. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Controlling the hydrolysis rate of "Tetrakis(2-methoxyethoxy)silane" with acid catalysts
Technical Support Center: Tetrakis(2-methoxyethoxy)silane (TMEOS)
Welcome to the technical support center for this compound (TMEOS). This guide is designed for researchers, scientists, and drug development professionals who are working with TMEOS and need to precisely control its hydrolysis rate using acid catalysts. We will explore the underlying mechanisms, troubleshoot common experimental issues, and provide detailed protocols to ensure the reproducibility and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed hydrolysis of this compound?
A1: The acid-catalyzed hydrolysis of an alkoxysilane like TMEOS is a multi-step process that replaces the alkoxy groups (2-methoxyethoxy) with hydroxyl groups (-OH), releasing the corresponding alcohol. The reaction proceeds via an SN2-type mechanism at the silicon center.[1]
The key steps are:
-
Protonation: The acid catalyst (H₃O⁺) protonates the oxygen atom of one of the alkoxy groups. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.[2][3]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient silicon atom. This forms a five-coordinate intermediate (transition state).[4][5]
-
Alcohol Elimination: The protonated alkoxy group is eliminated as 2-methoxyethanol, and a silanol group (Si-OH) is formed. The catalyst (H⁺) is regenerated.
-
Subsequent Steps: This process repeats for the remaining three alkoxy groups, leading to a series of partially and fully hydrolyzed species (silanols). These silanols are then available for subsequent condensation reactions to form a siloxane (Si-O-Si) network.
Below is a diagram illustrating the first hydrolysis step.
Caption: Figure 1: Acid-Catalyzed Hydrolysis Mechanism of TMEOS.
Q2: Why is controlling the TMEOS hydrolysis rate so critical for my application?
A2: Controlling the hydrolysis rate is paramount because it directly dictates the kinetics of the subsequent condensation reactions. This balance influences the structure and properties of the final material.[2]
-
In Sol-Gel Synthesis: The relative rates of hydrolysis and condensation determine the final structure of the gel. Slow, controlled hydrolysis under acidic conditions with low water content tends to produce weakly branched, polymer-like networks.[2] Conversely, rapid hydrolysis can lead to highly branched colloidal particles.[2] This structural control is essential for creating materials with desired porosity, surface area, and mechanical strength.
-
For Drug Delivery: When encapsulating therapeutic agents, the rate of hydrolysis and condensation around the drug molecule must be carefully managed. A reaction that is too fast can lead to poor loading efficiency or damage to the drug. A reaction that is too slow may result in incomplete encapsulation or drug leakage. The ability to tune the hydrolysis rate allows for the formation of a stable, biocompatible silica matrix that can release the drug at a desired rate.[6]
Q3: How does the choice of acid catalyst and its concentration affect the hydrolysis rate?
A3: Both the type of acid and its concentration (pH) are primary levers for controlling the hydrolysis rate. The reaction is specific-acid catalyzed, meaning the rate is dependent on the concentration of hydronium ions (H₃O⁺).[2][7]
-
Acid Type: Strong acids (e.g., HCl, H₂SO₄) dissociate completely, providing a higher concentration of H⁺ ions at the same molarity compared to weak acids (e.g., acetic acid). Therefore, strong acids are more effective catalysts and will result in faster hydrolysis rates.[8] The choice of acid can also influence the condensation process and the final gel structure.
-
Acid Concentration (pH): The hydrolysis rate is directly proportional to the hydronium ion concentration.[5] Lowering the pH by increasing the acid concentration will accelerate the hydrolysis reaction.[9] This relationship allows for fine-tuning of the reaction kinetics. The minimum hydrolysis rate for most alkoxysilanes occurs around a neutral pH of 7.[2]
| Catalyst Type | Typical Concentration | Relative Hydrolysis Rate | Key Considerations |
| Hydrochloric Acid (HCl) | 0.01 M - 0.1 M | Fast | Strong acid, provides rapid catalysis. Volatile, which can be advantageous for removal. |
| Nitric Acid (HNO₃) | 0.01 M - 0.1 M | Fast | Strong acid, similar in strength to HCl. Oxidizing agent, consider compatibility. |
| Sulfuric Acid (H₂SO₄) | 0.01 M - 0.05 M | Fast | Strong, non-volatile acid. The sulfate anion can sometimes participate in side reactions. |
| Acetic Acid (CH₃COOH) | 0.1 M - 1.0 M | Slow to Moderate | Weak acid, allows for much slower, more controlled hydrolysis. Often used to create more polymeric gels.[10] |
| Formic Acid (HCOOH) | 0.1 M - 1.0 M | Moderate | Stronger than acetic acid but still a weak acid. Provides a balance of control and reaction speed. |
Q4: What is the role of the water-to-silane molar ratio (r-value)?
A4: The water-to-silane molar ratio, or 'r-value', is a critical parameter. Stoichiometrically, four moles of water are required to hydrolyze one mole of TMEOS (r = 4).
-
Low r-values (r < 4): When water is the limiting reagent, incomplete hydrolysis occurs. This favors condensation reactions between hydrolyzed and unhydrolyzed species, leading to the formation of linear or weakly branched polymers and a more "polymeric" gel network.[2]
-
High r-values (r > 4): An excess of water drives the hydrolysis reaction towards completion, producing more fully hydrolyzed monomers (Si(OH)₄). This high concentration of silanol groups favors condensation between monomers, leading to the formation of highly branched, dense, "colloidal" or particle-like structures.[2]
Troubleshooting Guide
This section addresses common problems encountered during the acid-catalyzed hydrolysis of TMEOS.
Q5: My TMEOS solution gels almost instantly after adding the acid. How can I slow it down?
A5: Premature gelation indicates that both hydrolysis and condensation rates are excessively high. This is a common issue when working with highly reactive precursors.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: This is the most effective method. Decrease the concentration of your acid catalyst. If you are using 0.1 M HCl, try 0.01 M HCl. This directly slows the initial protonation step.[9]
-
Lower the Reaction Temperature: Perform the reaction in an ice bath (0-4°C). Lowering the temperature significantly reduces the kinetic rate of both hydrolysis and condensation reactions.[11]
-
Switch to a Weaker Acid: Replace a strong acid like HCl with a weak acid like acetic acid.[10] This will dramatically decrease the H⁺ concentration and provide a much more controlled reaction.
-
Control Water Addition: Add the water/acid solution dropwise to the TMEOS/solvent mixture with vigorous stirring. This prevents localized high concentrations of reactants that can lead to rapid, uncontrolled polymerization.
-
Increase Solvent Volume: Diluting the reactants by increasing the volume of the co-solvent (e.g., ethanol) can also help slow the reaction by reducing the effective concentration of all species.[12]
Q6: My reaction is too slow or seems incomplete. What should I do?
A6: Incomplete or stalled hydrolysis can be caused by insufficient catalytic activity or limiting reagents.
Troubleshooting Steps:
-
Increase Catalyst Concentration: The most straightforward approach is to incrementally increase the acid concentration to lower the pH and accelerate the reaction.[9]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate.[13] However, be aware that this will accelerate both hydrolysis and condensation, which may alter the final structure. Monitor the reaction closely.
-
Check Your Reagents: Ensure your TMEOS and solvents are of high purity. The presence of basic impurities could be neutralizing your acid catalyst. Also, verify that your co-solvent is not anhydrous if it is the intended source of water.
-
Verify Water Content (r-value): Ensure that you have at least a stoichiometric amount of water (r ≥ 4) for complete hydrolysis. If your goal is complete hydrolysis, using a slight excess of water can be beneficial.
Q7: My results are inconsistent between batches. What are the likely sources of this variability?
A7: Poor reproducibility is often traced back to subtle variations in experimental conditions or reagents.[12]
Troubleshooting Steps:
-
Control for Atmospheric Moisture: TMEOS is sensitive to moisture. Perform experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent uncontrolled hydrolysis from ambient humidity.
-
Standardize Reagent Addition: The order and rate of addition of reagents can be critical.[12] Always follow a consistent procedure, for example, always adding the acid/water mixture to the TMEOS/solvent mixture.
-
Ensure Thermal Consistency: Use a constant temperature bath rather than relying on ambient room temperature, which can fluctuate. Ensure solutions are thermally equilibrated before mixing.
-
Use High-Purity Reagents: Use anhydrous solvents and verify the purity of your TMEOS. Water content in solvents can be a significant source of error.
Q8: My solution becomes cloudy or forms a white precipitate instead of a clear sol. Why is this happening?
A8: Turbidity or precipitation indicates uncontrolled, rapid condensation that leads to the formation of large, insoluble silica particles instead of a continuous gel network. This often happens when condensation outpaces hydrolysis.
Caption: Figure 2: Troubleshooting Precipitate Formation.
Experimental Protocols
Protocol 1: General Procedure for Controlled Sol-Gel Synthesis using TMEOS
This protocol describes a standard method for preparing a silica gel with a controlled hydrolysis rate.
Materials:
-
This compound (TMEOS)
-
Ethanol (200 proof, anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Nitrogen gas
-
Round-bottom flask, magnetic stirrer, burette, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of ethanol.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to remove ambient air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Add Precursor: While stirring, add a calculated amount of TMEOS to the ethanol. For example, add 10 mL of TMEOS. Allow the solution to mix for 5 minutes.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 4°C.
-
Prepare Hydrolysis Solution: In a separate beaker, prepare the hydrolysis solution by mixing a calculated volume of deionized water and 0.1 M HCl in ethanol. The volumes should be calculated to achieve the desired water-to-silane molar ratio (r-value) and final pH.
-
Controlled Addition: Using a burette, add the hydrolysis solution dropwise to the stirred TMEOS solution over a period of 15-20 minutes. Vigorous stirring is essential to ensure rapid homogenization.
-
Gelation: Once the addition is complete, leave the solution stirring in the ice bath. The time to gelation can range from minutes to hours, depending on the specific conditions. Monitor the solution's viscosity until it ceases to flow.
-
Aging: Once the gel has formed, seal the container to prevent solvent evaporation and allow it to age for a specified period (e.g., 24-48 hours) at a constant temperature. This step strengthens the siloxane network.
Protocol 2: Monitoring Hydrolysis via In-Situ Spectroscopy
Real-time monitoring provides the most accurate data on reaction kinetics. Raman or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[14][15]
Methodology (Conceptual Outline for ¹H NMR):
-
Prepare the reaction mixture (TMEOS, solvent, water, catalyst) in an NMR tube, but keep the components separated initially if the reaction is fast, or prepare it at low temperature.
-
Acquire an initial spectrum (t=0) before the reaction begins in earnest. The characteristic peaks of the 2-methoxyethoxy group on the TMEOS will be visible.
-
Initiate the reaction (e.g., by warming the tube to the desired temperature or adding the catalyst).
-
Acquire spectra at regular time intervals.
-
Analysis: Monitor the decrease in the intensity of the TMEOS alkoxy peaks and the corresponding increase in the intensity of the peaks from the liberated 2-methoxyethanol. The rate of change in these peak integrals can be used to calculate the hydrolysis rate constant.
References
- 1. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. xinyachemical.com [xinyachemical.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of acid concentration, temperature, and time on decrystallization in two-stage concentrated sulfuric acid hydrolysis of pinewood and aspenwood: A statistical approach :: BioResources [bioresources.cnr.ncsu.edu]
- 10. bbs.sciencenet.cn [bbs.sciencenet.cn]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tetrakis(2-methoxyethoxy)silane" purity analysis and purification methods
Welcome to the technical support guide for Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals working with this versatile alkoxysilane. Our focus is on ensuring the integrity of your experiments through rigorous purity analysis and effective purification strategies.
Part 1: Foundational Knowledge & Handling
This section addresses the fundamental properties and critical handling procedures required to maintain the purity and stability of this compound.
FAQ: What is this compound and what are its key properties?
This compound is a silicate ester, a class of alkoxysilanes that serve as precursors in sol-gel processes, as crosslinking agents, and in surface modification applications.[1] Its structure, featuring four 2-methoxyethoxy groups attached to a central silicon atom, makes it highly susceptible to hydrolysis. Understanding its physicochemical properties is the first step in successful application and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈O₈Si | [1][2] |
| Molecular Weight | 328.43 g/mol | [1] |
| Appearance | Colorless transparent liquid | [2][3] |
| Boiling Point | 179-182 °C @ 10 mmHg | [1] |
| Density | ~1.079 g/mL at 20-25 °C | [1] |
| Refractive Index | ~1.4219 @ 20 °C | [1] |
| Purity (Typical) | ≥95% (Technical Grade) | [1][2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][4] |
FAQ: How should I properly handle and store this compound to maintain its purity?
Proper handling is paramount due to the compound's moisture sensitivity.[5] Alkoxysilanes readily react with water, leading to hydrolysis and subsequent condensation, which are the primary sources of impurity formation.[6][7]
-
Inert Atmosphere: Always handle the material under a dry, inert atmosphere such as nitrogen or argon. This minimizes contact with atmospheric moisture.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8] Opened containers must be carefully resealed to prevent leakage and moisture ingress.[5] For long-term storage, consider using a desiccator or a glovebox.
-
Material Transfers: Use dry syringes or cannulas for transfers. Avoid pouring in open air. Pre-drying glassware in an oven (>120 °C) and cooling under an inert gas stream is highly recommended.
-
Safety: The hydrolysis of this compound liberates 2-methoxyethanol, which is a known reproductive toxin.[8] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[8]
Part 2: Purity Analysis & Troubleshooting
Accurate assessment of purity is critical for reproducible results. This section details common impurities and the analytical methods used to detect them.
FAQ: What are the common impurities I might find in my this compound sample?
Impurities typically arise from the synthesis process, degradation, or improper handling.
Table 2: Common Impurities in this compound and Their Origins
| Impurity Class | Specific Examples | Origin |
| Hydrolysis Products | Silanols (Si-OH), Disiloxanes (Si-O-Si), Oligomers | Reaction with moisture from air or solvents.[6][9] |
| Starting Materials | 2-methoxyethanol, Silicon tetrachloride (or other silicon source) | Incomplete reaction during synthesis. |
| Synthesis Byproducts | Partially substituted silanes (e.g., chlorotris(2-methoxyethoxy)silane) | Incomplete esterification of a chlorosilane precursor.[10] |
| Solvents | Toluene, Heptane, etc. | Residual solvents from synthesis or purification steps. |
The most prevalent issue is the formation of silanols and siloxanes due to inadvertent exposure to water. This process is catalyzed by both acids and bases.[6]
Caption: Hydrolysis and condensation pathway of an alkoxysilane.
Troubleshooting Guide: My NMR spectrum looks complex. How do I identify the main product and potential impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR: The spectrum of pure this compound should be relatively simple. Look for the characteristic signals of the 2-methoxyethoxy group. The presence of broad signals around 2-5 ppm could indicate hydroxyl (Si-OH) protons from hydrolysis products, though these can be exchangeable and sometimes not observed. A sharp singlet for free 2-methoxyethanol will appear if significant hydrolysis has occurred.
-
¹³C NMR: This can confirm the carbon backbone of the alkoxy groups. The appearance of extra signals may suggest byproducts or oligomers.
-
²⁹Si NMR: This is the most direct method for observing the silicon environment. Pure this compound will have a single peak. The formation of Si-O-Si bonds (siloxanes) will result in new peaks at different chemical shifts, providing direct evidence of condensation.[11]
Table 3: Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| O-CH₃ | ~3.40 | Singlet |
| Si-O-CH₂-CH₂ -O | ~3.60 | Triplet |
| Si-O-CH₂ -CH₂-O | ~3.90 | Triplet |
| (Note: Exact shifts may vary based on solvent and instrument.) |
Protocol: How do I perform a standard GC-MS analysis for purity assessment?
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is an excellent method for assessing the purity of volatile and semi-volatile compounds like alkoxysilanes.[12][13]
Caption: General workflow for GC-MS purity analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your silane in a dry, inert solvent like heptane or anhydrous THF. Using an alcohol solvent is not recommended as it can participate in transesterification reactions.
-
Instrumentation:
-
GC System: A standard GC equipped with a Flame Ionization Detector (FID) for quantitative analysis and/or a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Carrier Gas: Use high-purity helium or hydrogen.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min. This will separate lower-boiling impurities from the main product.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
-
Analysis:
-
Calculate the purity based on the relative peak area of the main component. This provides an "area %" purity, which is a good approximation of weight %.
-
Use the MS detector to identify impurity peaks by comparing their mass spectra to known libraries (e.g., NIST). Common fragments for silanes can help in identification.[14]
-
Troubleshooting Tip: If you see a series of regularly spaced, higher-boiling peaks, this is a strong indication of siloxane oligomers formed through condensation.[15]
Part 3: Purification Methods & Troubleshooting
When the purity of the commercially available product is insufficient for your application, purification is necessary.
FAQ: What is the most effective method for purifying this compound?
Vacuum distillation is the standard and most effective method for purifying high-boiling alkoxysilanes.[10] It separates the desired product from non-volatile impurities (like oligomers and salts) and more volatile impurities (like solvents and starting materials). The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal decomposition.[1][9]
Protocol: Step-by-Step Guide to Vacuum Distillation
Caption: Workflow for vacuum distillation of this compound.
Detailed Steps:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. A short-path distillation head or a short Vigreux column is usually sufficient. Ensure all joints are well-sealed with appropriate vacuum grease. Connect the system to a vacuum pump (with a cold trap) and a manifold for backfilling with an inert gas.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add a magnetic stir bar or dry boiling chips to ensure smooth boiling.
-
Degassing: With stirring, carefully and slowly apply vacuum to the system. Low-boiling impurities (e.g., residual solvents) will be removed. You may see some bubbling.
-
Heating and Distillation: Once the system is at a stable vacuum (e.g., 5-10 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the first few drops of distillate separately. This fraction will be enriched in any remaining volatile impurities.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point for your vacuum level (e.g., ~180 °C at 10 mmHg), switch to a clean receiving flask and collect the main product.[1]
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain non-volatile impurities like polymers and salts.
-
-
Shutdown: Allow the system to cool completely before carefully backfilling with inert gas to release the vacuum.
-
Purity Validation: Analyze the purified fraction using the GC or NMR methods described in Part 2 to confirm the success of the purification.
Troubleshooting Guide: My distillation is not improving the purity. What could be wrong?
-
Problem: Purity is unchanged, or the product is degrading.
-
Cause: The distillation temperature might be too high, causing thermal decomposition or rearrangement.
-
Solution: Improve the vacuum. A lower pressure allows for distillation at a lower temperature. Check your vacuum pump and ensure all connections are leak-free.
-
-
Problem: "Bumping" or unstable boiling.
-
Cause: Insufficient nucleation points for boiling.
-
Solution: Ensure you have an appropriately sized stir bar with vigorous stirring, or use fresh, dry boiling chips.
-
-
Problem: Poor separation between fractions.
-
Cause: The distillation is being run too quickly, or the distillation column is inefficient.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium. For challenging separations, using a fractionating column (like a Vigreux or packed column) can improve efficiency, though this may require a slightly higher vacuum to compensate for the pressure drop across the column.
-
References
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 2157-45-1 [amp.chemicalbook.com]
- 5. scipoly.com [scipoly.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 10. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. applications.wasson-ece.com [applications.wasson-ece.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing Sol-Gel Reactions for Tetrakis(2-methoxyethoxy)silane (TMEOS)
Welcome to the technical support center for the sol-gel synthesis using Tetrakis(2-methoxyethoxy)silane (TMEOS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the sol-gel processing of this unique precursor. TMEOS, with its bulky and flexible 2-methoxyethoxy groups, offers distinct properties to the resulting silica network but also presents specific challenges in controlling its hydrolysis and condensation kinetics. This document provides field-proven insights and scientifically-grounded protocols to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMEOS), and how does it differ from more common silica precursors like TEOS or TMOS?
A1: this compound (TMEOS) is a silicon alkoxide precursor used in sol-gel synthesis to create silica-based materials.[1] Its chemical structure features a central silicon atom bonded to four 2-methoxyethoxy groups [-O(CH₂)₂OCH₃]. This distinguishes it from Tetraethoxysilane (TEOS), which has ethoxy groups [-OCH₂CH₃], and Tetramethoxysilane (TMOS), which has methoxy groups [-OCH₃].
The primary differences lie in the nature of the alkoxy groups:
-
Steric Hindrance: The 2-methoxyethoxy group is significantly larger and bulkier than ethoxy or methoxy groups. This steric bulk can slow down the rate of hydrolysis, as water molecules have more difficulty accessing the silicon center.[2]
-
Byproducts: The hydrolysis of TMEOS releases 2-methoxyethanol, which has different properties (e.g., boiling point, toxicity) compared to the ethanol released from TEOS or the methanol from TMOS.
-
Flexibility and Polarity: The ether linkage in the 2-methoxyethoxy group introduces more flexibility and polarity into the precursor and the resulting gel network, which can influence the material's final properties, including porosity and surface chemistry.
Q2: What are the fundamental chemical reactions in the sol-gel process with TMEOS?
A2: The sol-gel process with TMEOS, like other alkoxysilanes, proceeds in two main stages: hydrolysis and condensation.[3]
-
Hydrolysis: TMEOS reacts with water, leading to the replacement of its 2-methoxyethoxy groups with hydroxyl (silanol) groups (-OH). This reaction is typically catalyzed by an acid or a base.[4] Si(O(CH₂)₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HO(CH₂)₂OCH₃
-
Condensation: The newly formed silanol groups are reactive and can condense with each other (water-producing condensation) or with remaining 2-methoxyethoxy groups (alcohol-producing condensation) to form siloxane bridges (Si-O-Si).[5] This process builds the inorganic silica network.[1]
-
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
≡Si-O(CH₂)₂OCH₃ + HO-Si≡ → ≡Si-O-Si≡ + HO(CH₂)₂OCH₃
-
The interplay and rates of these reactions determine the structure and properties of the final gel.[6]
Q3: How does the choice of catalyst (acid vs. base) affect the TMEOS sol-gel process?
A3: The catalyst profoundly influences the reaction kinetics and the resulting gel structure.[7]
-
Acid Catalysis (e.g., HCl, HNO₃): Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower. This leads to the formation of linear or randomly branched polymer-like chains. The resulting gels are often less condensed and can form transparent, monolithic structures upon drying. For TMEOS, due to its bulky side groups, an acid catalyst can help ensure complete hydrolysis before significant condensation occurs.[2]
-
Base Catalysis (e.g., NH₄OH, NaOH): Under basic conditions, condensation is generally faster than hydrolysis. This promotes the formation of highly branched clusters that grow and eventually link together. The resulting gels are often particulate in nature, leading to the formation of discrete silica particles. These are commonly used in methods like the Stöber process to create uniform nanoparticles.[8]
The choice of catalyst should be guided by the desired final material properties, such as monolithicity, porosity, or particle size.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Slow or No Gelation | 1. Slow Hydrolysis Rate: The bulky 2-methoxyethoxy groups on TMEOS sterically hinder the attack of water, significantly slowing down the hydrolysis step.[2] 2. Insufficient Catalyst: The concentration of the acid or base catalyst may be too low to effectively promote the reaction. 3. Low Water Content: An insufficient molar ratio of water to TMEOS will limit the extent of hydrolysis.[9] 4. Low Temperature: Lower temperatures decrease the kinetic energy of the reactants, slowing down the reaction rates.[10] | 1. Increase Catalyst Concentration: Incrementally increase the concentration of your acid or base catalyst to accelerate the hydrolysis and condensation rates. 2. Increase Water-to-TMEOS Molar Ratio: A higher water ratio can drive the hydrolysis equilibrium forward. Molar ratios (H₂O:TMEOS) of 4:1 or higher are recommended to start.[3] 3. Increase Reaction Temperature: Gently heating the solution (e.g., to 40-60°C) can significantly speed up the gelation process. Monitor closely to avoid overly rapid gelation.[10] 4. Allow for Longer Reaction Times: Be prepared for longer aging times compared to TEOS-based systems. |
| Rapid Gelation and Precipitation | 1. Excessive Catalyst: A very high concentration of catalyst, especially a base, can lead to uncontrollably fast condensation, causing the silica to precipitate out of solution. 2. High Precursor Concentration: A high concentration of TMEOS can lead to rapid network formation once hydrolysis is initiated. 3. Inhomogeneous Mixing: Poor mixing upon the addition of the catalyst or water can create localized "hot spots" of high reactivity, leading to precipitation. | 1. Reduce Catalyst Concentration: Lower the amount of acid or base catalyst used. 2. Dilute the Precursor: Use a co-solvent (e.g., ethanol, isopropanol) to reduce the concentration of TMEOS.[11] 3. Control Reagent Addition: Add the catalyst or water dropwise under vigorous stirring to ensure homogeneous mixing.[12] 4. Lower the Temperature: Conducting the reaction at a lower temperature can help moderate the reaction rate. |
| Cracked Gel/Xerogel After Drying | 1. High Capillary Stress: During drying, the evaporation of the solvent from the pores of the gel creates significant capillary stress, which can cause the delicate silica network to collapse and crack. This is a common issue in sol-gel processing. 2. Inflexible Network: The gel network may be too highly cross-linked and brittle to withstand the stresses of drying. | 1. Use a Drying Control Chemical Additive (DCCA): Additives like formamide or glycerol can reduce capillary stress by increasing the boiling point of the solvent. 2. Slow and Controlled Drying: Dry the gel slowly in a controlled environment (e.g., a sealed container with small vents) to minimize the evaporation rate and associated stresses. 3. Supercritical Drying: For highly porous, low-density materials (aerogels), supercritical drying can be used to eliminate the liquid-vapor interface and the associated capillary forces altogether. |
| Opaque or Cloudy Gel | 1. Phase Separation: The components of the sol (TMEOS, water, solvent, 2-methoxyethanol) may not be fully miscible, leading to phase separation and a cloudy appearance. 2. Particulate Formation: Under certain conditions (often basic catalysis), the sol-gel process can favor the formation of discrete particles that scatter light, making the gel opaque. | 1. Use a Co-solvent: Employ a mutual solvent like ethanol or isopropanol to ensure all reactants are in a single phase.[11] 2. Adjust the Catalyst: If using a base catalyst and seeking a monolithic gel, consider switching to an acid catalyst, which is more likely to produce a transparent, polymer-like network. 3. Filter the Sol: Before gelation, filtering the sol through a fine filter (e.g., 0.22 µm) can remove any initial aggregates or impurities. |
Experimental Protocols & Data
Standard Protocol for TMEOS Sol-Gel Synthesis (Acid Catalyzed)
This protocol is a starting point and should be optimized for your specific application.
-
Precursor Solution Preparation: In a clean, dry reaction vessel, mix this compound (TMEOS) with a co-solvent (e.g., ethanol) in a 1:2 molar ratio. Stir for 15 minutes to ensure a homogeneous solution.
-
Hydrolysis Solution Preparation: In a separate vessel, prepare an aqueous solution of an acid catalyst. For example, dilute hydrochloric acid (HCl) in deionized water to achieve a desired pH (e.g., pH 2-3). The amount of water should be calculated to achieve a specific H₂O:TMEOS molar ratio (a starting point of 4:1 is recommended).
-
Initiation of Hydrolysis: Add the acidic water solution to the TMEOS solution dropwise while stirring vigorously. The rate of addition should be controlled to prevent localized precipitation.
-
Sol Formation and Aging: After the addition is complete, seal the reaction vessel and allow the sol to age at a constant temperature (e.g., room temperature or slightly elevated, such as 40°C). Gelation time can vary from hours to days depending on the specific conditions.[3]
-
Gelation and Drying: Once the sol has gelled (i.e., it no longer flows when the vessel is tilted), the gel can be aged further if desired. Then, dry the gel using a controlled method to obtain the final xerogel.
Key Reaction Parameters for TMEOS
| Parameter | Recommended Starting Range | Rationale & Expected Impact |
| H₂O:TMEOS Molar Ratio | 4:1 to 10:1 | A higher ratio promotes more complete hydrolysis but can also increase the condensation rate. Due to the slow hydrolysis of TMEOS, a higher ratio is often beneficial.[9] |
| Catalyst pH (Acidic) | 1.5 - 3.0 | Lower pH values (more acidic) will generally accelerate the hydrolysis reaction, which is often the rate-limiting step for TMEOS.[6] |
| Catalyst Concentration (Basic) | 0.01 - 0.1 M NH₄OH | Base catalysis promotes particulate growth. Concentration should be carefully controlled to avoid rapid precipitation. |
| Temperature | 25°C - 60°C | Higher temperatures increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[10] |
| TMEOS Concentration | 0.1 - 1.0 M (in solvent) | Higher concentrations lead to denser gels and faster gelation times but increase the risk of precipitation and cracking. |
Visualizing the Process
TMEOS Sol-Gel Reaction Pathway
Caption: Workflow of the TMEOS sol-gel process from precursor to final xerogel.
Troubleshooting Logic for TMEOS Gelation
Caption: Decision tree for troubleshooting common gelation problems with TMEOS.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. sanfanchem.com [sanfanchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. webbut.unitbv.ro [webbut.unitbv.ro]
- 7. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. mdpi.com [mdpi.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tetrakis(2-methoxyethoxy)silane (TMEOS) Solutions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tetrakis(2-methoxyethoxy)silane (TMEOS). This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered when working with TMEOS solutions, with a primary focus on preventing unwanted gelation. As Senior Application Scientists, we have compiled our expertise to help you navigate the complexities of TMEOS chemistry and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMEOS) and what are its primary applications?
This compound is an alkoxysilane, a compound with silicon bonded to four 2-methoxyethoxy groups.[1] It is commonly used in sol-gel processes to form silica-based materials. In the pharmaceutical and drug development fields, it can be utilized for encapsulating therapeutic agents, creating controlled-release matrices, and modifying surfaces to improve biocompatibility.[1][2][3]
Q2: What causes the gelation of TMEOS solutions?
Gelation is the result of a two-step chemical process known as hydrolysis and condensation.[4][5] First, the methoxyethoxy groups on the silicon atom react with water (hydrolysis) to form silanol groups (Si-OH). These silanol groups are reactive and can then link together (condensation) to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process.[5][6] As this network of siloxane bridges grows, the solution viscosity increases until it forms a solid-like gel.
Q3: Is it possible to completely stop gelation?
While completely halting the hydrolysis and condensation reactions indefinitely is challenging in the presence of water, the process can be significantly slowed down and controlled to prevent premature or uncontrolled gelation.[7][8] The key is to manage the reaction conditions to keep the rate of condensation low.
Troubleshooting Guide: Preventing and Managing Gelation
This section provides solutions to specific problems you may encounter during your experiments with TMEOS.
Issue 1: My TMEOS solution is gelling too quickly, sometimes immediately upon adding water or other reagents.
Underlying Cause: Rapid, uncontrolled hydrolysis and condensation reactions are the primary culprits. This is often triggered by an inappropriate pH or the presence of potent catalysts.
Solutions:
-
pH Control is Critical: The rates of both hydrolysis and condensation of alkoxysilanes are highly dependent on the pH of the solution.[4][9]
-
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is rapid, but the condensation reaction is slower. This leads to the formation of more linear, less branched polymer chains.[10][11] Working in a pH range of 2-4 can often provide a good balance, allowing for hydrolysis to occur without immediate gelation.
-
Basic Conditions (pH > 7): In basic solutions, both hydrolysis and condensation rates are high, leading to rapid gelation and the formation of highly branched, particulate structures.[5][9] It is generally advisable to avoid strongly basic conditions unless rapid gel formation is the desired outcome.
-
Neutral Conditions (pH ≈ 7): The reaction rates are at a minimum around neutral pH.[4][9] However, working at a perfectly neutral pH can be difficult to maintain.
-
-
Catalyst Choice and Concentration:
-
Mineral acids (like HCl) and bases (like NH4OH) are common catalysts that can significantly accelerate gelation.[4] If you are experiencing rapid gelation, consider reducing the catalyst concentration or switching to a milder catalyst.
-
Some applications may benefit from catalysts that offer more controlled reaction rates, such as certain organic acids or metal alkoxides.[5][12]
-
-
Water Concentration: The amount of water present directly influences the hydrolysis rate.[5] Using a stoichiometric excess of water will drive the hydrolysis reaction forward. To slow down gelation, you can try reducing the initial water concentration and adding it more slowly to the TMEOS solution.
Experimental Protocol: Preparation of a Stable Acid-Catalyzed TMEOS Stock Solution
This protocol outlines a method for preparing a TMEOS solution that is hydrolyzed but has a reduced tendency for rapid condensation.
-
Solvent Preparation: In a clean, dry glass container, prepare a solution of ethanol and deionized water. A common starting point is a 95:5 (v/v) ethanol:water mixture.
-
Acidification: Add a small amount of a dilute acid, such as 0.1 M HCl, to the solvent mixture to adjust the pH to between 3 and 4.
-
TMEOS Addition: Slowly add the this compound to the acidified solvent mixture while stirring. A typical concentration to start with is 10% (v/v) TMEOS.
-
Stirring and Equilibration: Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and contamination. While more stable than a neutral or basic solution, it is best to use this hydrolyzed stock solution within a few days.
Issue 2: My TMEOS solution appears stable at first but then unexpectedly gels upon storage or with a slight temperature change.
Underlying Cause: Even in a seemingly stable solution, the condensation reaction is still occurring, albeit slowly. Over time, enough siloxane bonds can form to reach the gel point. Temperature fluctuations can also increase the reaction rate.
Solutions:
-
Temperature Control: Store TMEOS solutions at a consistent, cool temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles.
-
Use of Stabilizers: For longer-term stability, consider the addition of stabilizing agents.
-
Chelating Agents: Certain compounds can interact with the silanol groups and hinder their ability to condense.
-
Modifying Agents: Co-hydrolysis with other organosilanes that have non-reactive organic groups can introduce steric hindrance, slowing down the condensation process.[13]
-
Issue 3: I am trying to form a gel, but the process is too slow or incomplete.
Underlying Cause: The conditions are favoring slow condensation. This can be due to a pH that is too close to neutral, insufficient catalyst, or low temperature.
Solutions:
-
Increase the pH: Carefully add a dilute base (e.g., ammonium hydroxide) to raise the pH of the solution. This will significantly accelerate the condensation rate.[14]
-
Increase the Temperature: Gently warming the solution can increase the rate of the condensation reaction.
-
Add a Condensation Catalyst: Specific catalysts, such as fluoride ions (e.g., from NaF or HF), are particularly effective at promoting condensation.[4]
Data Summary: Factors Influencing Gelation Time
| Factor | Effect on Gelation Time | Rationale |
| Increasing pH (from acidic to basic) | Decreases | Both hydrolysis and condensation are accelerated at higher pH.[4][15] |
| Increasing Catalyst Concentration | Decreases | Catalysts increase the rates of hydrolysis and/or condensation.[5] |
| Increasing Water Concentration | Generally Decreases | Higher water content promotes hydrolysis, providing more silanols for condensation.[5] |
| Increasing Temperature | Decreases | Reaction rates generally increase with temperature. |
| Increasing TMEOS Concentration | Decreases | Higher concentration of reactants leads to more frequent molecular collisions and faster reaction rates. |
Visualizing the Chemistry of Gelation
The following diagrams illustrate the key chemical reactions and a troubleshooting workflow for preventing gelation.
Caption: The hydrolysis of TMEOS to form reactive silanol intermediates.
Caption: The condensation of silanol groups to form a stable siloxane network.
Caption: A workflow for troubleshooting and preventing premature gelation.
References
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE [cfmats.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xinyachemical.com [xinyachemical.com]
- 12. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 13. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Hydrolysis of Tetrakis(2-methoxyethoxy)silane
Welcome to the technical support center for the hydrolysis of Tetrakis(2-methoxyethoxy)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this precursor. We will delve into the critical effects of temperature on the hydrolysis process, offering field-proven insights to ensure the success and reproducibility of your work.
Introduction: The Role of Temperature in this compound Hydrolysis
This compound, with its four hydrolyzable 2-methoxyethoxy groups, is a versatile precursor in sol-gel synthesis, enabling the formation of silica-based materials with unique properties. The hydrolysis of this alkoxysilane is a foundational step, succeeded by condensation reactions that ultimately form a three-dimensional siloxane (Si-O-Si) network.[1][2][3] Temperature is a critical parameter in this process, directly influencing the rates of both hydrolysis and condensation, and consequently, the structure and properties of the final material.[4][5] An increase in temperature generally accelerates the hydrolysis rate, but can also lead to a more complex interplay of competing reactions, impacting the final product's homogeneity, porosity, and mechanical stability.[1][3][5]
This guide will provide a comprehensive overview of the temperature effects on this compound hydrolysis, offering practical troubleshooting solutions and answers to frequently asked questions. While specific kinetic data for this compound is not extensively available in public literature, the principles outlined here are based on well-established knowledge of alkoxysilane chemistry and provide a robust framework for experimental success.
Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis of this compound, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Gelation or Precipitation | 1. Excessive Temperature: High temperatures significantly accelerate both hydrolysis and condensation rates, leading to rapid network formation and precipitation.[1][5] 2. Localized Hotspots: Inadequate mixing can create localized areas of high temperature, initiating premature gelation. | 1. Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature) and gradually increase it if a faster reaction is needed. Monitor the reaction progress closely. 2. Improve Mixing: Use a suitable stirrer and ensure uniform temperature distribution throughout the reaction vessel. 3. Controlled Reagent Addition: Add the catalyst or water slowly to the silane solution to manage the exothermic nature of the reaction. |
| Incomplete Hydrolysis | 1. Insufficient Temperature: The hydrolysis reaction may be too slow at low temperatures to proceed to completion within a reasonable timeframe.[3] 2. Steric Hindrance: The bulky 2-methoxyethoxy groups may require more thermal energy to facilitate the nucleophilic attack of water on the silicon atom. | 1. Increase Reaction Temperature: Gradually increase the temperature in controlled increments (e.g., 10°C) to enhance the hydrolysis rate. Monitor the reaction using techniques like FTIR or NMR to track the disappearance of Si-OR bonds and the appearance of Si-OH bonds.[6] 2. Increase Catalyst Concentration: A higher concentration of an acid or base catalyst can accelerate the reaction at a given temperature.[1][7] |
| Formation of Hazy or Turbid Solutions | 1. Inhomogeneous Hydrolysis and Condensation: A non-uniform temperature profile can lead to the formation of discrete silica particles of varying sizes, causing light scattering. 2. Phase Separation: At certain temperatures, the partially hydrolyzed silane or the alcohol byproduct (2-methoxyethanol) may have limited solubility in the reaction medium. | 1. Ensure Uniform Heating and Mixing: Use a temperature-controlled bath and efficient stirring to maintain a homogeneous reaction environment. 2. Co-solvent Addition: The use of a co-solvent like ethanol can improve the solubility of all components and prevent phase separation.[8] |
| Inconsistent Product Properties (e.g., pore size, surface area) | 1. Poor Temperature Control: Fluctuations in temperature during the hydrolysis and condensation stages will lead to variability in the final material's structure. 2. Varying Rates of Competing Reactions: Temperature affects the relative rates of hydrolysis and condensation. At higher temperatures, condensation can become dominant, leading to more compact structures. | 1. Implement Precise Temperature Control: Use a reliable thermostat or temperature controller to maintain a constant and uniform reaction temperature. 2. Optimize the Temperature Profile: For multi-step processes, consider a programmed temperature profile to control the hydrolysis and condensation stages independently. A lower temperature during initial hydrolysis followed by a higher temperature for condensation can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the hydrolysis of this compound?
A1: The optimal temperature is highly dependent on the desired outcome (e.g., particle size, gelation time) and other reaction conditions such as pH, catalyst, and solvent. A good starting point for controlled hydrolysis is often room temperature (20-25°C).[3][9] For faster reaction rates, the temperature can be increased to 40-60°C.[3] It is crucial to monitor the reaction progress to avoid uncontrolled gelation at higher temperatures.
Q2: How does temperature affect the byproducts of the hydrolysis reaction?
A2: The primary byproduct of the hydrolysis of this compound is 2-methoxyethanol. Temperature itself does not change the chemical nature of this byproduct. However, at higher temperatures, the increased vapor pressure of 2-methoxyethanol can lead to its evaporation from the reaction mixture, which can shift the reaction equilibrium and affect the final product.
Q3: Can I use microwave heating to accelerate the hydrolysis?
A3: Microwave-assisted synthesis can be a very effective method for accelerating sol-gel processes. It provides rapid and uniform heating, which can significantly reduce reaction times. However, it requires careful control of power and temperature to prevent localized overheating and rapid, uncontrolled gelation. It is recommended to use a dedicated microwave reactor with temperature feedback control.
Q4: How does the effect of temperature on hydrolysis differ in acidic versus basic conditions?
A4: Both acid and base catalyze the hydrolysis of alkoxysilanes, but the mechanism and the effect of temperature can differ.[1][10]
-
Acidic Conditions: The reaction proceeds via protonation of an alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[10][11] Increased temperature will accelerate this reaction. Acid-catalyzed hydrolysis often leads to more linear or randomly branched polymer structures.[12]
-
Basic Conditions: The reaction involves the direct nucleophilic attack of a hydroxide ion on the silicon atom.[1][10] Higher temperatures will also increase the rate of this reaction. Base-catalyzed hydrolysis tends to produce more highly branched, particulate, or colloidal structures.[12]
Q5: What analytical techniques are recommended for monitoring the effect of temperature on the hydrolysis in real-time?
A5: Several in-situ techniques can be employed to monitor the progress of hydrolysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the Si-O-C stretching band and the appearance of the Si-OH and Si-O-Si bands.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (29Si and 1H): Provides detailed information about the different silicon species present (unhydrolyzed, partially hydrolyzed, and condensed) and the concentration of the alcohol byproduct.[13]
-
Raman Spectroscopy: Can also be used to monitor the changes in chemical bonds during the reaction.
-
Dynamic Light Scattering (DLS): Useful for tracking the formation and growth of particles in the sol.
Experimental Protocols
Protocol 1: Temperature-Controlled Hydrolysis of this compound
This protocol outlines a method for performing a controlled hydrolysis reaction at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Ethanol (or another suitable co-solvent)
-
Acid or base catalyst (e.g., HCl or NH4OH)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Temperature-controlled bath (e.g., oil bath or water bath)
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Thermometer or temperature probe
Procedure:
-
Set up the reaction vessel in the temperature-controlled bath.
-
Add the desired amount of this compound and the co-solvent (if used) to the reaction vessel.
-
Begin stirring the mixture to ensure homogeneity.
-
Allow the mixture to reach the target temperature.
-
In a separate container, prepare the aqueous solution of the catalyst.
-
Slowly add the catalyst solution to the silane mixture dropwise using an addition funnel or a syringe pump.
-
Monitor the reaction for the desired amount of time. Samples can be periodically withdrawn for analysis.
-
Upon completion, the resulting sol can be used for subsequent condensation and material fabrication steps.
Diagram of the Experimental Workflow
Caption: Experimental workflow for temperature-controlled hydrolysis.
Signaling Pathways and Logical Relationships
Diagram of the Hydrolysis and Condensation Pathway
Caption: Simplified reaction pathway for sol-gel formation.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sanfanchem.com [sanfanchem.com]
- 4. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijmse.org [ijmse.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalcsij.com [journalcsij.com]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the shelf life of "Tetrakis(2-methoxyethoxy)silane"-based sols
Answering your questions about improving the shelf life of "Tetrakis(2-methoxyethoxy)silane"-based sols, this technical support center provides in-depth troubleshooting guides and FAQs. As a Senior Application Scientist, this guide is structured to provide not just procedures, but a foundational understanding of the principles governing sol-gel chemistry to empower your research.
Part 1: Understanding Sol Stability - The Fundamentals
Q1: What is a "this compound"-based sol and why is its shelf life a concern?
A "this compound" (TMEOS) based sol is a colloidal suspension of silica-based nanoparticles in a liquid. It is created through a chemical process known as the sol-gel process. In this process, the TMEOS precursor undergoes hydrolysis and condensation reactions to form a network of silicon-oxygen-silicon (siloxane) bonds, resulting in the formation of small, nanometer-sized particles suspended in the solvent.
The shelf life of these sols is a critical concern because the hydrolysis and condensation reactions that form the particles do not simply stop once the sol is created.[1] These reactions continue over time, leading to the growth and aggregation of the silica nanoparticles. Eventually, this ongoing process will cause the sol to become unstable, leading to an increase in viscosity, the formation of a gel, or the precipitation of the silica particles out of the solution. This instability can significantly impact the reproducibility of experiments and the performance of the final material in applications such as drug delivery, coatings, and catalysis.
Q2: What are the fundamental chemical reactions that lead to the instability of these sols?
The instability of TMEOS-based sols is primarily driven by two fundamental and competing chemical reactions: hydrolysis and condensation.[2]
-
Hydrolysis: In this reaction, the methoxyethoxy groups (-OCH₂CH₂OCH₃) of the TMEOS molecule react with water to form silanol groups (Si-OH) and 2-methoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups or with unreacted methoxyethoxy groups to form stable siloxane bridges (Si-O-Si).[3] This process releases water or 2-methoxyethanol as a byproduct and is the key step in the formation and growth of the silica network.
The balance between the rates of hydrolysis and condensation is a critical factor in determining the structure of the resulting silica particles and the stability of the sol.[1]
Caption: Hydrolysis and condensation reactions of TMEOS.
Q3: How does the structure of this compound itself influence the stability of the sol?
The molecular structure of TMEOS plays a significant role in the stability of its sols. The four 2-methoxyethoxy groups attached to the central silicon atom are relatively large and bulky. This "steric hindrance" makes it more difficult for water molecules to attack the silicon center during hydrolysis, and also slows down the condensation reactions between silanol groups.[4] Compared to smaller alkoxysilanes like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), TMEOS generally exhibits slower hydrolysis and condensation rates. This slower reactivity can be advantageous, as it provides a wider processing window and can lead to the formation of more stable sols.
Part 2: Troubleshooting Common Issues
Q4: My sol gelled prematurely. What are the likely causes and how can I prevent this?
Premature gelation is a common issue and is almost always due to an accelerated rate of condensation. Here are the likely culprits and their solutions:
| Potential Cause | Explanation | Solution |
| High pH | Basic conditions (pH > 7) strongly catalyze the condensation reaction, leading to rapid network formation and gelation.[5] | Adjust the pH of your sol to the acidic range, ideally between 3 and 5. At this pH, the rate of condensation is minimized.[6] |
| Excess Water | A high concentration of water can drive the hydrolysis reaction to completion quickly, leading to a high concentration of reactive silanol groups that can then rapidly condense. | Carefully control the molar ratio of water to TMEOS in your initial formulation. Start with a substoichiometric amount of water and add more if needed. |
| High Temperature | Increased temperature accelerates the rates of both hydrolysis and condensation, leading to faster gelation. | Prepare and store your sol at a reduced temperature. Refrigeration can significantly extend the working life of the sol.[7][8] |
| Presence of Catalysts | The presence of unintended catalysts, such as certain salts or impurities, can accelerate the condensation reaction. | Use high-purity solvents and reagents. Ensure your glassware is thoroughly cleaned and free of any residues. |
Q5: I'm observing particle aggregation and precipitation in my sol. What's happening and how can I fix it?
Particle aggregation and precipitation occur when the repulsive forces between the silica nanoparticles are overcome, allowing them to clump together and fall out of suspension.
Caption: Stable vs. unstable sol particle aggregation.
This is often caused by:
-
pH near the isoelectric point: For silica, the isoelectric point (the pH at which the surface charge is zero) is typically around 2-3. At this pH, there are minimal electrostatic repulsive forces between the particles, leading to aggregation. To fix this, adjust the pH of your sol to be further away from the isoelectric point. A pH of 4-5 is often a good starting point.
-
High ionic strength: The presence of salts in your sol can screen the surface charges on the silica particles, reducing the electrostatic repulsion between them and promoting aggregation. If possible, minimize the concentration of any added salts or use deionized water in your formulation.
-
Solvent effects: If the solvent is a poor solvent for the silica nanoparticles, it can lead to aggregation. Ensure that your solvent system is appropriate for the sol.
Q6: The viscosity of my sol is increasing rapidly over time. What does this indicate and what can I do?
A rapid increase in viscosity is a clear indicator that the condensation reaction is proceeding at a significant rate, leading to the growth of the silica network and the approach of the gel point. This is often a precursor to premature gelation. To address this, you should refer to the solutions provided in Q4 for preventing premature gelation, with a primary focus on controlling the pH and temperature of your sol.
Part 3: Strategies for Improving Shelf Life
Q7: How can I control the pH of my sol to maximize its shelf life?
Controlling the pH is the most critical factor in maximizing the shelf life of your TMEOS-based sol. The rates of hydrolysis and condensation are highly dependent on pH.[2]
| pH Range | Effect on Hydrolysis | Effect on Condensation | Overall Impact on Sol Stability |
| < 2 | Very fast | Fast | Poor stability, rapid gelation. |
| 2 - 3 | Fast | Slow | Moderate stability, but risk of aggregation near the isoelectric point. |
| 3 - 5 | Moderate | Very slow (minimum rate around pH 4-5) | Optimal stability , long shelf life.[6] |
| 5 - 7 | Slow | Moderate | Decreasing stability as pH increases. |
| > 7 | Fast | Very fast | Poor stability, very rapid gelation.[5] |
To control the pH, you can add a small amount of a weak acid, such as acetic acid, to your sol formulation.[3] It is recommended to use a pH meter to accurately measure and adjust the pH of your sol.
Q8: What is the role of solvents in sol stability and what are the best practices for solvent selection?
The choice of solvent can significantly impact the stability of your sol. The solvent not only acts as a medium for the reaction but can also influence the rates of hydrolysis and condensation.
-
Co-solvents: TMEOS is not readily soluble in water. Therefore, a co-solvent, typically an alcohol, is used to create a homogeneous solution.
-
Preventing Transesterification: It is best practice to use an alcohol that matches the alkoxy groups of the silane precursor to prevent transesterification reactions, which can alter the reactivity of the precursor.[9] For TMEOS, 2-methoxyethanol would be the ideal choice, although other alcohols like ethanol are also commonly used.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of the growing silica particles and the stability of the sol.
Q9: Are there any chemical additives that can be used to stabilize the sol?
Yes, certain chemical additives can be used to further enhance the stability of your sol:
-
Stabilizing Silanes: The addition of a small amount of a water-soluble silane can help to stabilize the sol.[10][11] These silanes can co-condense with the TMEOS-derived particles and modify their surface, increasing their stability in solution.
-
Organic Additives: Certain organic additives can be used to prevent the aggregation of silica particles. These are often used as anti-blocking agents in industrial applications.[12]
-
Chelating Agents: In some cases, chelating agents can be used to control the activity of metal ion impurities that may be catalyzing the condensation reaction.
Q10: What are the ideal storage conditions for my "this compound"-based sol?
To maximize the shelf life of your TMEOS-based sol, you should store it under the following conditions:
-
Temperature: Store the sol in a refrigerator at a temperature between 0 and 5°C.[7][13] This will significantly slow down the rates of hydrolysis and condensation.
-
Light: Store the sol in a dark or amber-colored bottle to prevent any photochemical reactions that could potentially destabilize the sol.[13]
-
Atmosphere: Store the sol in a tightly sealed container to minimize contact with atmospheric moisture, which can further drive the hydrolysis reaction.[7] For highly sensitive applications, the container can be purged with an inert gas like nitrogen before sealing.
Part 4: Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing a Stabilized TMEOS-Based Sol
This protocol outlines a general procedure for preparing a stabilized TMEOS-based sol with an extended shelf life.
-
Reagent Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Use high-purity TMEOS, 2-methoxyethanol (or another suitable alcohol), and deionized water.
-
Prepare a dilute solution of acetic acid (e.g., 0.1 M) for pH adjustment.
-
-
Sol Formulation:
-
In a clean, dry flask, combine TMEOS and 2-methoxyethanol in the desired ratio. Stir the mixture until it is homogeneous.
-
In a separate container, prepare the water/acid mixture. For example, for a 1:4:4 molar ratio of TMEOS:water:ethanol, mix the appropriate amounts of deionized water and ethanol, and then add a small amount of the dilute acetic acid solution to bring the pH to approximately 4.
-
Slowly add the water/acid/alcohol mixture to the TMEOS/alcohol mixture with vigorous stirring.
-
-
Hydrolysis and Aging:
-
Continue stirring the mixture for a predetermined amount of time (e.g., 1-2 hours) at room temperature to allow for controlled hydrolysis.
-
Monitor the pH of the sol and adjust if necessary to maintain it in the 3-5 range.
-
For some applications, a short aging period at a slightly elevated temperature (e.g., 40-50°C) can be beneficial to promote the formation of stable primary particles, followed by cooling to room temperature.[14]
-
-
Storage:
-
Transfer the prepared sol to a clean, airtight container.
-
Store the sol in a refrigerator at 0-5°C.
-
Protocol 2: A Method for Conducting Accelerated Aging Studies to Evaluate Shelf Life
Accelerated aging studies can be used to quickly estimate the long-term stability of your sol formulations.[15]
-
Sample Preparation:
-
Prepare several identical samples of your TMEOS-based sol using the protocol above.
-
-
Aging Conditions:
-
Place the samples in an oven at an elevated temperature, for example, 40°C, 50°C, or 60°C. The higher the temperature, the faster the aging process.
-
Keep one sample at room temperature and one in the refrigerator as controls.
-
-
Monitoring:
-
At regular intervals (e.g., every 24 hours), remove a small aliquot from each sample and measure its viscosity and particle size (using dynamic light scattering, for example).
-
Visually inspect the samples for any signs of gelation or precipitation.
-
-
Data Analysis:
-
Plot the viscosity and particle size as a function of time for each temperature.
-
The "end of life" of the sol can be defined as the point at which the viscosity reaches a certain threshold or when significant particle aggregation is observed.
-
The data can be used to compare the relative stability of different sol formulations and to estimate their shelf life at room temperature or under refrigerated storage.
-
References
- 1. gelest.com [gelest.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. scispace.com [scispace.com]
- 4. Tetrakis(2-ethylhexoxy)silane|CAS 115-82-2 [benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. mic-energy.com [mic-energy.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0675128B1 - Method for preparation of stable water-borne silane compositions - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Silica Anti-blocking Agents [grace.com]
- 13. researchgate.net [researchgate.net]
- 14. fredi.hepvs.ch [fredi.hepvs.ch]
- 15. mdpi.com [mdpi.com]
Strategies to control particle size in "Tetrakis(2-methoxyethoxy)silane" reactions
Welcome to the technical support guide for controlling particle size in reactions involving Tetrakis(2-methoxyethoxy)silane (TMEOS). This resource is designed for researchers, scientists, and drug development professionals who are utilizing TMEOS in sol-gel processes to synthesize silica-based nanoparticles. As Senior Application Scientists, we have compiled this guide based on established principles of sol-gel chemistry and field-proven insights to help you navigate the complexities of particle synthesis.
The ability to precisely control the size of silica nanoparticles is paramount for applications ranging from drug delivery and bio-imaging to catalysis and composite materials. While much of the foundational literature is based on tetraethoxysilane (TEOS), the principles are directly applicable to TMEOS. The bulkier 2-methoxyethoxy leaving groups on TMEOS can influence hydrolysis and condensation kinetics, offering a different handle on reaction control. This guide will provide you with the causal understanding and practical steps needed to achieve your desired particle size with high reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the factors that govern particle size in TMEOS-based sol-gel synthesis.
Question 1: How does the choice of catalyst (acid vs. base) affect the final particle size?
The catalyst is arguably the most critical factor in determining the final morphology and size of silica particles. It directly influences the relative rates of the two primary reactions in the sol-gel process: hydrolysis and condensation.
-
Base Catalysis (e.g., Ammonia, NH₄OH): Under basic conditions, the hydrolysis of the Si-OR bond is the rate-limiting step, while the condensation reaction is significantly faster.[1] Base catalysts, like ammonia, deprotonate the forming silanol groups (Si-OH) to create silicate anions (Si-O⁻). These anions are strong nucleophiles that rapidly attack neutral silicic acid species, leading to a highly cross-linked silica network. This mechanism favors rapid particle growth after an initial nucleation event, resulting in the formation of discrete, spherical, and relatively large, monodisperse particles.[2] Increasing the concentration of the base catalyst generally leads to an increase in particle size.[2][3]
-
Acid Catalysis (e.g., HCl): In an acidic environment, the hydrolysis reaction is rapid, quickly producing a high concentration of protonated silanol species. The subsequent condensation reaction is the slower, rate-determining step. This process favors the formation of linear or randomly branched polymer-like chains that entangle and form a gel. This typically results in smaller, more aggregated primary particles or a continuous gel network rather than discrete, well-separated spheres.[4]
Question 2: What is the role of the water-to-TMEOS molar ratio (R)?
The molar ratio of water to the silicon alkoxide precursor (TMEOS in this case), often denoted as 'R', is a critical parameter that dictates the extent of hydrolysis and influences the final particle size.
Stoichiometrically, two moles of water are required to hydrolyze one mole of TMEOS and subsequently form a fully condensed SiO₂ network. However, the actual R value used in synthesis has a profound, non-linear effect on particle size.
-
Low R values (R < stoichiometric): Insufficient water leads to incomplete hydrolysis. This results in fewer nucleation sites and the formation of highly aggregated structures or irregular particles.[5]
-
Intermediate R values: In the regime that produces discrete particles, increasing the water concentration generally leads to an increase in particle size up to a certain maximum.[5] This is attributed to an increased rate of hydrolysis, which provides more monomeric silica species for particle growth.
-
High R values (R >> stoichiometric): At very high water concentrations, the particle size may begin to decrease again.[5] This can be caused by an increase in the nucleation rate relative to the growth rate, leading to the formation of a larger number of smaller particles. Additionally, high water content can increase the solvent polarity, which also influences reaction kinetics.
Question 3: How does the solvent choice impact particle synthesis?
The solvent, typically a low-molecular-weight alcohol like ethanol or methanol, serves two main purposes: to co-solubilize the nonpolar TMEOS and the polar water, and to mediate the reaction kinetics.
The choice of alcohol can significantly affect the final particle size. Generally, in base-catalyzed systems, using alcohols with longer alkyl chains (e.g., propanol vs. methanol) results in larger particles.[6] This is because:
-
Polarity: Solvents with lower polarity can decrease the rate of hydrolysis, leading to fewer nuclei and allowing more precursor to be consumed in the growth of existing particles.[7]
-
Steric Hindrance: Larger solvent molecules can create more steric hindrance around the reacting species, slowing down condensation reactions.
-
Esterification: The reverse reaction of hydrolysis, esterification, can be promoted by higher concentrations of alcohol, which can slow the net hydrolysis rate.[7]
Question 4: What is the effect of reaction temperature?
Temperature influences the rates of both hydrolysis and condensation. In general, increasing the reaction temperature accelerates both processes. However, the overall effect on particle size can vary.
-
In many systems, an increase in temperature leads to a decrease in the final particle size.[8][9] This is often because the rate of nucleation increases more significantly with temperature than the rate of particle growth. A higher nucleation rate consumes the precursor to form many small nuclei, leaving less material available for subsequent growth.
-
Conversely, at very low temperatures, reaction rates become very slow, which can lead to larger particles if nucleation is sufficiently suppressed.[8]
It is crucial to maintain a constant and uniform temperature throughout the reaction to ensure a narrow particle size distribution.
Troubleshooting Guide
Problem: My final particles are much larger than desired.
-
Cause: The growth phase is dominating over the nucleation phase. This is often due to a slow hydrolysis rate relative to a fast condensation rate.
-
Solutions:
-
Decrease Catalyst Concentration: If using a base catalyst like ammonia, reducing its concentration will slow the condensation rate, which can lead to smaller particles.[10]
-
Increase Temperature: As discussed, higher temperatures often favor nucleation over growth, leading to smaller particles.[8][9]
-
Change Solvent: Switch to a more polar solvent (e.g., from propanol to methanol) to increase the hydrolysis rate.[3]
-
Decrease TMEOS Concentration: Lowering the precursor concentration can reduce the growth rate, resulting in smaller particles.[11]
-
Problem: The particle size distribution is too broad (high polydispersity).
-
Cause: This typically results from either continuous nucleation throughout the reaction or particle aggregation. The ideal process involves a short, initial burst of nucleation followed solely by a growth phase.
-
Solutions:
-
Increase Mixing/Stirring Rate: Vigorous and consistent stirring ensures the rapid and homogeneous mixing of reagents as they are added. This promotes a single, uniform nucleation event.[12]
-
Control Reagent Addition: Add the TMEOS precursor quickly to a well-stirred solution of water, solvent, and catalyst to ensure that nucleation begins simultaneously throughout the reaction volume.
-
Ensure Temperature Uniformity: Use a water bath or oil bath to maintain a constant and even temperature.
-
Prevent Aggregation: Ensure sufficient catalyst concentration (especially base catalyst) to impart a high surface charge on the particles, which creates electrostatic repulsion and prevents them from sticking together.[2]
-
Problem: The reaction is forming a gel instead of discrete particles.
-
Cause: This occurs when the condensation rate is excessively high, leading to the formation of an interconnected network of silica polymers rather than individual particles.
-
Solutions:
-
Reduce Catalyst Concentration: This is the most common solution, especially in base-catalyzed systems. Lowering the ammonia concentration will slow the condensation rate.
-
Reduce Water Ratio (R): A lower R value can slow the hydrolysis rate, reducing the concentration of reactive silanol groups available for condensation.
-
Lower TMEOS Concentration: A more dilute system can provide more space for individual particles to grow without interconnecting.
-
Workflow & Parameter Influence
The following diagram illustrates the relationships between key experimental parameters and their influence on the sol-gel process, ultimately determining the final particle characteristics.
Summary of Parameter Effects
For quick reference, the following table summarizes the general effect of increasing key parameters on final particle size in a typical base-catalyzed synthesis.
| Parameter Increased | General Effect on Particle Size | Primary Rationale |
| Catalyst Conc. (Base) | Increase | Accelerates condensation and growth.[2][3] |
| Water/TMEOS Ratio (R) | Increase (to a max) | Increases hydrolysis rate, providing more monomers for growth.[5] |
| Temperature | Decrease | Increases nucleation rate more than growth rate.[8][9] |
| TMEOS Concentration | Increase | Provides more precursor material for particle growth.[2][11] |
| Solvent Alcohol Chain Length | Increase | Decreases solvent polarity, slowing hydrolysis.[6] |
Experimental Protocol: Standard Synthesis of Monodisperse Silica Nanoparticles
This protocol provides a starting point for synthesizing silica nanoparticles from TMEOS. The final particle size can be tuned by systematically varying the parameters outlined in this guide.
Materials:
-
This compound (TMEOS)
-
Absolute Ethanol (EtOH)
-
Deionized (DI) Water
-
Ammonium Hydroxide solution (NH₄OH, 28-30% w/w)
-
250 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Syringes or graduated cylinders for precise liquid handling
-
Centrifuge and centrifuge tubes
Procedure:
-
Solution Preparation: In the 250 mL round-bottom flask, combine 100 mL of absolute ethanol, 5.0 mL of DI water, and 3.0 mL of ammonium hydroxide solution.
-
Reaction Initiation: Place the flask on the magnetic stir plate and begin stirring at a constant, vigorous rate (e.g., 500 RPM) to create a vortex. Allow the solution to mix for 5 minutes at room temperature.
-
Precursor Addition: Using a syringe, rapidly add 2.0 mL of TMEOS to the center of the vortex in the stirring solution. A cloudy, white precipitate should begin to form almost immediately, indicating particle nucleation.
-
Particle Growth: Allow the reaction to proceed under continuous stirring for at least 6 hours at room temperature. For more consistent results, conduct the reaction in a temperature-controlled water bath.
-
Particle Harvesting: Transfer the resulting particle suspension to centrifuge tubes. Centrifuge at a sufficient speed to pellet the silica particles (e.g., 8,000 RPM for 15 minutes). The exact speed and time will depend on the particle size.
-
Washing: Carefully decant the supernatant. Resuspend the particle pellet in 40 mL of absolute ethanol by vortexing or sonication. Centrifuge again and decant the supernatant. Repeat this washing step two more times to remove unreacted reagents and byproducts.
-
Final Suspension: After the final wash, resuspend the silica nanoparticles in the desired solvent (e.g., ethanol or DI water) for characterization and use.
This protocol serves as a robust baseline. To systematically study the effect of different parameters, change only one variable at a time (e.g., the amount of ammonium hydroxide or the reaction temperature) while keeping all others constant.
References
- 1. Mechanism of the catalytic activity of nucleophiles in the stepwise hydrolysis and condensation reactions of tetramethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. Size control of silica nanoparticles and their surface treatment for fabrication of dental nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of silica nanoparticles in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the initial chemical conditions on the rational design of silica particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 11. researchgate.net [researchgate.net]
- 12. A kinetic approach to the mechanism of formation of mesoporous silica nanoparticles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Tetrakis(2-methoxyethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tetrakis(2-methoxyethoxy)silane applications. This guide is designed to provide in-depth troubleshooting for common issues related to the incomplete hydrolysis of this compound, a critical step in many sol-gel processes, surface modifications, and material syntheses. As Senior Application Scientists, we understand that achieving complete and controlled hydrolysis is paramount for reproducible and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete hydrolysis important?
This compound, Si(OCH₂CH₂OCH₃)₄, is a silicon alkoxide precursor used to form silica (SiO₂) networks. Complete hydrolysis, the reaction of all four alkoxy groups with water to form silanols (Si-OH), is crucial. Incomplete hydrolysis results in a final material with residual organic groups, leading to altered mechanical, thermal, and surface properties, which can compromise the performance of your final product.
Q2: I'm observing incomplete hydrolysis of my this compound. What are the most likely causes?
Incomplete hydrolysis is a frequent challenge and can stem from several factors. The reaction is highly sensitive to a range of experimental parameters. The most common culprits include:
-
Incorrect pH: The rate of hydrolysis is significantly influenced by the pH of the reaction mixture. The reaction is slowest at a neutral pH of around 7.[1][2]
-
Insufficient Water: Hydrolysis is a chemical reaction that consumes water. A stoichiometric or insufficient amount of water can lead to an incomplete reaction.[1][3]
-
Suboptimal Temperature: Like most chemical reactions, the hydrolysis rate is temperature-dependent. Low temperatures can significantly slow down the process.[3][4]
-
Inappropriate Solvent: The choice of co-solvent can impact the reaction by affecting the solubility of reactants and the stability of intermediates.[5][6]
-
Steric Hindrance: The bulky 2-methoxyethoxy groups can sterically hinder the approach of water to the silicon center, making it inherently slower to hydrolyze compared to smaller alkoxysilanes like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS).[7][8]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving issues with incomplete hydrolysis.
Issue 1: Slow or Stalled Hydrolysis Reaction
If you observe that your hydrolysis reaction is proceeding very slowly or appears to have stopped before completion, consider the following factors:
1.1. pH Optimization
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[1][2] The reaction rate is at a minimum at a neutral pH.[1]
-
Acid Catalysis (Recommended for most applications): Adjusting the pH to a range of 3-5 is often optimal for promoting hydrolysis while minimizing the rate of self-condensation.[3] Under acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[9][10][11]
-
Base Catalysis: While base catalysis is also effective, it tends to promote condensation reactions more aggressively, which can lead to rapid gelation or precipitation.
Actionable Protocol:
-
Prepare your reaction mixture of this compound and your chosen solvent.
-
Before adding water, adjust the pH of the water to the desired acidic range (e.g., pH 4) using a dilute acid like acetic acid or hydrochloric acid.
-
Add the pH-adjusted water to the silane solution with vigorous stirring.
1.2. Water Stoichiometry
Stoichiometrically, four moles of water are required to hydrolyze one mole of this compound. However, in practice, a significant molar excess of water is often necessary to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Water Content: If you suspect incomplete hydrolysis, a straightforward approach is to increase the molar ratio of water to silane. Ratios of 10:1 or even higher are not uncommon, depending on the desired final product.
-
Consider Water Activity: In solvent systems with high concentrations of alcohol, the activity of water can be reduced. Ensure your calculations for water content account for the overall composition of the reaction mixture.
1.3. Temperature Control
Increasing the reaction temperature can accelerate the rate of hydrolysis.[4]
Recommendations:
-
Gentle Warming: If your protocol allows, gently warming the reaction mixture to 40-60°C can significantly enhance the hydrolysis rate.[4]
-
Caution: Be aware that higher temperatures also accelerate condensation reactions. This can be a desirable or undesirable effect depending on your application. Monitor the viscosity of your solution closely if heating.
Issue 2: Premature Condensation and Gelation
Sometimes, the problem is not incomplete hydrolysis but rather that the subsequent condensation reactions occur too quickly, trapping unreacted or partially hydrolyzed species within a solidifying network.
2.1. Catalyst Choice and Concentration
The type and concentration of your acid or base catalyst have a profound impact on the relative rates of hydrolysis and condensation.
-
Weak vs. Strong Acids: Weak acids like acetic acid often provide a good balance between promoting hydrolysis and controlling the rate of condensation. Strong acids can lead to very rapid, sometimes uncontrollable, reactions.
-
Catalyst Concentration: Start with a low catalyst concentration and incrementally increase it in subsequent experiments to find the optimal balance for your system.
2.2. Solvent Effects
The solvent plays a critical role in mediating the reaction.
-
Co-solvent Choice: Alcohols are common co-solvents used to homogenize the silane and water. However, the alcohol produced during hydrolysis (2-methoxyethanol in this case) can push the equilibrium back towards the reactants.[3]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states in the hydrolysis reaction.[5][6]
Experimental Approach:
If premature gelation is an issue, consider:
-
Reducing the catalyst concentration.
-
Performing the reaction at a lower temperature.
-
Increasing the solvent-to-silane ratio (i.e., working in a more dilute solution).
Workflow for Troubleshooting Incomplete Hydrolysis
The following diagram illustrates a logical workflow for addressing incomplete hydrolysis issues.
Caption: Troubleshooting workflow for incomplete hydrolysis.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the hydrolysis reaction in real-time.
Methodology:
-
Sample Preparation: Prepare your reaction mixture containing this compound, water, and any solvent or catalyst.
-
Initial Spectrum: Acquire an FTIR spectrum of the unreacted silane. This will serve as your time-zero reference.
-
Reaction Monitoring: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.
-
Data Analysis: Monitor the following spectral changes:
-
Disappearance of Si-O-C peaks: Look for a decrease in the intensity of the peaks associated with the Si-O-C bonds (typically around 1100-1000 cm⁻¹).
-
Appearance of Si-OH and O-H peaks: Observe the growth of a broad peak corresponding to Si-OH and H₂O stretching vibrations (around 3700-3200 cm⁻¹).
-
Protocol 2: Standardized Hydrolysis Procedure
This protocol provides a starting point for achieving complete hydrolysis. It may require optimization for your specific application.
-
Solvent Preparation: In a reaction vessel equipped with a magnetic stirrer, combine 95 parts of a suitable alcohol (e.g., ethanol) with 5 parts of deionized water by volume.[12][13]
-
pH Adjustment: Adjust the pH of the aqueous alcohol solution to between 4.5 and 5.5 using dilute acetic acid.[12][13]
-
Silane Addition: With vigorous stirring, add this compound to the solution to achieve the desired final concentration (a starting point of 2-5% by volume is common).[12]
-
Hydrolysis: Allow the mixture to stir at room temperature. A minimum of 5-10 minutes should be allowed for the initial hydrolysis to occur, but for a sterically hindered silane like this, a longer period (e.g., 1-2 hours) may be necessary.[12]
-
Monitoring (Optional but Recommended): Use FTIR (as described in Protocol 1) to monitor the disappearance of the Si-O-C bonds to confirm the completion of the hydrolysis.
-
Use of Hydrolyzed Solution: Proceed with the next steps of your application (e.g., coating, casting) promptly after confirming complete hydrolysis to avoid excessive self-condensation.
Hydrolysis and Condensation Pathway
The following diagram illustrates the general pathway from the silane precursor to the final silica network. Incomplete hydrolysis leaves the network with unreacted alkoxy groups.
Caption: General reaction pathway for silane hydrolysis and condensation.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| pH | 3.0 - 5.0 | Catalyzes hydrolysis while minimizing condensation.[3] | Neutral pH: Very slow hydrolysis.[1] High pH: Rapid condensation/gelation. |
| Water:Silane Molar Ratio | > 4:1 (often much higher) | Drives the reaction equilibrium towards completion.[1] | < 4:1: Stoichiometrically insufficient, leading to incomplete reaction. |
| Temperature | 25 - 60°C | Increases reaction rate.[4] | < 25°C: Slow hydrolysis. > 60°C: Can lead to uncontrolled condensation. |
| Silane Concentration | 1 - 10% (in solvent) | Lower concentrations can help control condensation rates.[3] | High Concentration: Increased risk of premature gelation. |
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. witschem.com [witschem.com]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xinyachemical.com [xinyachemical.com]
- 12. gelest.com [gelest.com]
- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
Influence of solvent on "Tetrakis(2-methoxyethoxy)silane" reactivity
Topic: Influence of Solvent on Tetrakis(2-methoxyethoxy)silane Reactivity Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for experiments involving this compound (TMEOS). While much of the foundational knowledge in sol-gel chemistry is built upon studies of precursors like Tetraethoxysilane (TEOS), the principles of hydrolysis and condensation are directly applicable to TMEOS.[1][2] The distinct nature of the 2-methoxyethoxy group—being longer, more flexible, and more polar than a simple ethoxy group—introduces unique considerations regarding solubility and steric effects that this guide will address.
Frequently Asked Questions (FAQs)
Q1: My TMEOS hydrolysis reaction is significantly slower than expected. What factors related to my solvent system could be responsible?
A1: A slow hydrolysis rate for TMEOS is most often linked to the solvent environment, which governs the interaction between the silane and water.
-
Causality Explained: Hydrolysis is a chemical reaction where water molecules attack the silicon center of the TMEOS molecule, replacing the methoxyethoxy groups with hydroxyl (-OH) groups. The efficiency of this attack is highly dependent on the solvent.[3]
-
Miscibility: TMEOS and water are not readily miscible. A co-solvent is essential to create a single, homogeneous phase where the reactants can interact. Alcohols like ethanol are commonly used for this purpose.[1]
-
Solvent Polarity: Polar solvents are more effective at stabilizing the charged transition states that form during the hydrolysis reaction, thereby accelerating the rate.
-
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding. This interaction polarizes the Si-OR bond, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.
-
-
Troubleshooting Protocol:
-
Evaluate Your Co-Solvent: If you are using a non-polar solvent (e.g., toluene, hexane) or a polar aprotic solvent (e.g., THF) alone, the reaction will be very slow. Introduce a polar protic co-solvent like ethanol or methanol to improve miscibility and facilitate the reaction.
-
Optimize the Water-to-Solvent Ratio: While alcohol is necessary, an excessive amount can dilute the concentration of water, slowing down hydrolysis. Conversely, too little alcohol will result in poor TMEOS solubility. Systematically vary the alcohol:water ratio to find the optimal point for your system. An excess of water is often used to drive the reaction toward completion.[4]
-
Use a Catalyst: Both acids (e.g., HCl) and bases (e.g., NH₄OH) are effective catalysts for hydrolysis.[4][5] Acidic conditions protonate the alkoxy group, making it a better leaving group.[4] Basic conditions generate hydroxide ions (OH⁻), which are strong nucleophiles that directly attack the silicon atom.[4] The choice of catalyst will profoundly impact the subsequent condensation step.
-
Q2: I'm observing uncontrolled, rapid precipitation of silica gel from my TMEOS solution instead of forming a stable sol. How can my solvent choice help manage this?
A2: Rapid precipitation indicates that the condensation reaction is occurring too quickly, not allowing for the orderly formation of a stable gel network. The solvent plays a critical role in moderating the rate of these condensation reactions.
-
Causality Explained: Condensation is the process where hydrolyzed TMEOS molecules (silanols, Si-OH) react with each other or with unhydrolyzed molecules to form siloxane (Si-O-Si) bridges, releasing water or alcohol.[3][6] The rate is influenced by the mobility of the silanol species and the solvent's ability to mediate their interactions.
-
Solvent Polarity and Steric Hindrance: In highly polar, low-steric-hindrance solvents like methanol, reactive silanols are highly mobile and can react quickly, leading to the rapid formation of large, aggregated particles that fall out of solution.[1] Solvents with longer alkyl chains or branching (e.g., isopropanol, butanol) introduce greater steric hindrance, physically slowing the rate at which silanol groups can approach each other to react.[1][7]
-
pH Influence: Condensation rates are also highly pH-dependent. The reaction is slowest around pH 2-3. Under basic conditions, condensation is rapid and leads to highly branched, particulate structures (often seen in the Stöber process).[1][8] Acidic conditions below pH 2 favor hydrolysis over condensation, resulting in more linear or weakly branched polymers that can form a uniform gel network over time.[5]
-
-
Troubleshooting Protocol:
-
Switch to a Bulkier Alcohol: If you are using methanol or ethanol, switch to isopropanol or n-butanol. This will slow the condensation rate by increasing the steric hindrance and lowering solvent polarity.
-
Introduce a Non-polar Co-solvent: Adding a non-polar solvent like toluene or cyclohexane to an alcohol-based system can reduce the overall polarity of the medium, which can help slow down condensation and lead to smaller, more controlled particle growth.[9]
-
Precise pH Control: For forming monolithic gels, acid catalysis is generally preferred. Adjust the pH of your reaction to be between 2 and 5. This promotes the formation of more linear silica polymers, which can entangle to form a gel network rather than precipitating as discrete particles.[4][5]
-
Troubleshooting Guide: Inconsistent Material Properties
Issue: Significant batch-to-batch variation in the final material's properties, such as surface area, pore size, and particle morphology.
-
Root Cause Analysis: The final architecture of a sol-gel derived material is a direct consequence of the kinetic balance between hydrolysis and condensation. The solvent system is a primary variable controlling this balance. Inconsistent solvent conditions—including purity, water content, and composition—will inevitably lead to inconsistent material outcomes.
-
Systematic Validation Protocol:
-
Solvent Characterization:
-
Action: Always use high-purity, anhydrous-grade solvents. Before use, quantify the residual water content in your primary solvent (e.g., via Karl Fischer titration).
-
Rationale: Alcohols are hygroscopic and can absorb atmospheric moisture. This unknown quantity of water acts as an uncontrolled reactant, altering the effective water/silane ratio and leading to irreproducible results.[4]
-
-
Controlled Environment:
-
Action: Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents the uncontrolled introduction of atmospheric moisture, ensuring the only water present is what you have deliberately added.
-
-
Solvent Screening Panel:
-
Action: If developing a new process, perform a systematic screening of different solvents and co-solvent ratios. Monitor the gelation time and characterize the resulting material for each condition.
-
Rationale: Empirical data is the most reliable way to determine the optimal solvent system for achieving your target properties. The table below provides a starting point for understanding expected trends.
-
-
Table 1: General Influence of Common Solvents on TMEOS Sol-Gel Process (Note: Trends are based on principles established for TEOS/TMOS systems and adapted for TMEOS)
| Solvent | Dielectric Constant (Polarity) | Type | Expected Hydrolysis Rate | Expected Condensation Rate | Likely Silica Morphology |
| Methanol | 32.7 | Polar Protic | Fast | Fast | Highly branched, particulate structures |
| Ethanol | 24.5 | Polar Protic | Moderate | Moderate | Intermediate between particulate and linear |
| Isopropanol | 18.3 | Polar Protic | Slower | Slow | More linear, weakly branched polymers |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Slow (requires protic co-solvent) | Slow | Can promote more ordered structures |
| Toluene | 2.4 | Non-polar | Very Slow (requires protic co-solvent) | Very Slow | Used to control particle growth |
Experimental Protocols
Protocol: Controlled Synthesis of TMEOS-Derived Silica Sol via Acid Catalysis
This protocol provides a baseline method for achieving a stable silica sol suitable for forming gels or coatings.
Materials:
-
This compound (TMEOS), 95%
-
Ethanol (200 proof, anhydrous)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), 0.1 M solution
Procedure:
-
Setup: In a clean, dry jacketed reaction vessel under a nitrogen atmosphere, add 100 mL of ethanol. Begin stirring with a magnetic stir bar at 250 RPM and set the vessel temperature to 30°C.
-
Precursor Addition: Slowly add 25 mL of TMEOS to the stirring ethanol. Allow the solution to mix for 15 minutes to ensure homogeneity.
-
Hydrolysis Initiation: In a separate beaker, combine 15 mL of deionized water with 5 mL of 0.1 M HCl.
-
Controlled Reaction: Using a syringe pump, add the acidic water solution to the TMEOS/ethanol mixture at a slow, constant rate of 1 mL/min. A slow addition rate is critical to prevent localized high concentrations of water, which can cause premature, uncontrolled condensation.
-
Aging: Once the addition is complete, allow the sol to stir at 30°C for at least 4 hours. This "aging" period allows the hydrolysis and initial condensation reactions to proceed toward equilibrium, resulting in a stable sol of silica oligomers.
-
Monitoring (Optional but Recommended): The progress of hydrolysis can be monitored by taking small aliquots at different time points and analyzing them with techniques like FTIR (observing the disappearance of Si-OR bands and appearance of Si-OH and Si-O-Si bands) or ²⁹Si NMR.[10][11]
Visualizations
Diagram 1: TMEOS Sol-Gel Reaction Pathway Control
Caption: Solvent choice directly controls reaction kinetics, determining the final material form.
Diagram 2: Troubleshooting Workflow for TMEOS Reactions
Caption: A step-by-step guide to diagnosing and solving common TMEOS reactivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sanfanchem.com [sanfanchem.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Precursors: A Senior Application Scientist's Guide to Tetrakis(2-methoxyethoxy)silane vs. TEOS for Silica Aerogel Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the world of nanoporous materials, silica aerogels stand out for their exceptionally low density, high surface area, and superb insulating properties. The choice of the silicon alkoxide precursor is a critical determinant of the final aerogel's characteristics. For decades, Tetraethoxysilane (TEOS) has been the workhorse of silica aerogel synthesis, its chemistry extensively studied and well-understood. However, the exploration of alternative precursors continues in the quest for materials with tailored properties. This guide provides an in-depth comparison of the established TEOS against a less conventional but intriguing alternative: Tetrakis(2-methoxyethoxy)silane.
We will delve into the fundamental chemistry of these precursors, compare their reaction kinetics in the sol-gel process, and present detailed experimental protocols. This guide is designed to provide you with the necessary insights to make informed decisions in your research and development endeavors.
The Contenders: A Molecular Introduction
At the heart of this comparison are two distinct silicon alkoxide molecules. Their structural differences fundamentally influence their reactivity and the properties of the resulting silica network.
Tetraethoxysilane (TEOS) , with the chemical formula Si(OC₂H₅)₄, is a simple and widely used precursor.[1] Its four ethoxy groups are hydrolyzed to form silanol (Si-OH) groups, which then undergo condensation to build the three-dimensional silica network.[2]
This compound , Si[O(CH₂)₂OCH₃]₄, presents a more complex structure. Each of its four alkoxy groups contains an ether linkage. This seemingly subtle difference has significant implications for the sol-gel process and the final aerogel properties.
The Sol-Gel Process: A Dance of Hydrolysis and Condensation
The synthesis of silica aerogels via the sol-gel process is a two-step chemical transformation: hydrolysis and condensation.[3] The rates of these reactions, influenced by factors such as pH, water-to-alkoxide ratio, and the nature of the precursor itself, dictate the structure of the resulting gel.[4]
Hydrolysis: The Initial Attack
In the presence of water and a catalyst (acid or base), the alkoxy groups (-OR) of the silicon precursor are replaced by hydroxyl groups (-OH).[5]
For TEOS: Si(OC₂H₅)₄ + 4H₂O ⇌ Si(OH)₄ + 4C₂H₅OH
The hydrolysis of TEOS is a well-characterized reaction. Under acidic conditions, protonation of an ethoxy group makes it a better leaving group, facilitating nucleophilic attack by water.[6] Under basic conditions, the hydroxide ion directly attacks the silicon atom.[6]
For this compound: Si[O(CH₂)₂OCH₃]₄ + 4H₂O ⇌ Si(OH)₄ + 4HO(CH₂)₂OCH₃
The ether linkage in the alkoxy groups of this compound introduces a new dimension to the hydrolysis reaction. The oxygen atom in the ether group can act as a hydrogen bond acceptor, potentially influencing the local water concentration around the silicon center. Furthermore, the increased steric bulk of the 2-methoxyethoxy group compared to the ethoxy group in TEOS is expected to slow down the hydrolysis rate.[7]
Condensation: Building the Network
Once silanol groups are formed, they can react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges.[5]
Water Condensation: (≡Si-OH) + (HO-Si≡) ⇌ ≡Si-O-Si≡ + H₂O
Alcohol Condensation: (≡Si-OH) + (RO-Si≡) ⇌ ≡Si-O-Si≡ + ROH
The structure of the final aerogel is heavily dependent on the relative rates of hydrolysis and condensation. Faster hydrolysis relative to condensation, typically favored under acidic conditions, leads to more linear, weakly branched polymers.[6] Conversely, conditions that favor condensation, such as a basic environment, result in more highly branched, particulate-like structures.[6]
Due to the anticipated slower hydrolysis of this compound, it is plausible that its condensation behavior will also differ from TEOS. The larger 2-methoxyethanol byproduct may also influence the solvent environment and subsequent gelation.
Workflow Comparison
The following diagram illustrates the key stages in the synthesis of silica aerogels from both precursors.
Figure 1: Comparative workflow for silica aerogel synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of silica aerogels using TEOS and a projected protocol for this compound.
Protocol 1: TEOS-Based Silica Aerogel Synthesis (Two-Step Acid-Base Catalysis)
This protocol is a widely adopted method for producing high-quality silica aerogels.[8]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.01 M)
-
Ammonium hydroxide (NH₄OH, 1 M)
Procedure:
-
Sol Preparation (Acidic Step): In a beaker, mix TEOS, ethanol, and 0.01 M HCl in a molar ratio of 1:3:1. Stir the solution for 1 hour at room temperature to facilitate partial hydrolysis.
-
Gelation (Basic Step): Add 1 M NH₄OH dropwise to the sol while stirring until the pH reaches 8-9.
-
Casting and Gelation: Pour the sol into molds, seal, and allow to gel at room temperature. Gelation typically occurs within a few minutes to an hour.
-
Aging: Once gelled, cover the alcogels with ethanol and age for 24-48 hours at 50°C. This step strengthens the silica network.
-
Solvent Exchange: Replace the ethanol with fresh ethanol several times over 3-4 days to remove residual water and byproducts.
-
Supercritical Drying: Place the alcogels in a supercritical dryer and exchange the ethanol with liquid CO₂. Heat the system above the critical point of CO₂ (31.1°C and 73.8 bar) and then slowly vent the CO₂ to obtain the aerogel.
Protocol 2: Projected Synthesis using this compound
This projected protocol is based on the known chemistry of alkoxysilanes and accounts for the unique structure of this compound.
Materials:
-
This compound
-
A suitable co-solvent (e.g., isopropanol or a mixture of ethanol and 2-methoxyethanol)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
Sol Preparation: Due to the larger alkoxy groups, a co-solvent that is miscible with both the precursor and water is crucial. Mix this compound with the co-solvent, followed by the addition of water and catalyst. The molar ratios will likely require optimization, but a starting point could be a precursor:co-solvent:water ratio of 1:4:4.
-
Gelation: The gelation time is expected to be longer than that of TEOS under similar conditions due to slower hydrolysis. The gelation can be carried out at a slightly elevated temperature (e.g., 40-50°C) to accelerate the process.
-
Aging: Similar to the TEOS process, aging in the parent solvent or a compatible solvent will be necessary to strengthen the gel network.
-
Solvent Exchange: A thorough solvent exchange with a solvent suitable for supercritical drying (e.g., ethanol or acetone) is critical.
-
Supercritical Drying: The supercritical drying process will be similar to that for TEOS-derived gels.
Comparative Data Summary
While direct experimental data for this compound is scarce in publicly available literature, we can project the likely properties of the resulting aerogels based on its chemical structure and the established principles of sol-gel science.
| Property | TEOS-Derived Aerogel | Projected this compound-Derived Aerogel | Rationale for Projection |
| Density | Typically 0.03 - 0.15 g/cm³ | Potentially lower or comparable | The larger organic groups may lead to a more open pore structure, but this could be offset by different packing of the primary particles. |
| Surface Area | 500 - 1000 m²/g | Potentially lower | The bulkier alkoxy groups might lead to a less developed microporosity, resulting in a slightly lower specific surface area. |
| Pore Size | Typically 10-20 nm | Potentially larger | Slower hydrolysis and condensation kinetics could lead to the formation of larger primary particles and consequently larger pores. |
| Hydrophobicity | Inherently hydrophilic, requires surface modification for hydrophobicity | May exhibit some degree of hydrophobicity | The presence of the ether linkages and the longer carbon chains in the alkoxy groups could impart some hydrophobic character to the aerogel surface. |
| Thermal Conductivity | ~0.015 - 0.025 W/m·K | Potentially comparable or slightly higher | While a larger pore size could increase gaseous thermal conductivity, the overall low density would still result in excellent thermal insulation. |
| Mechanical Strength | Generally brittle | Potentially more flexible | The organic character introduced by the methoxyethoxy groups might lead to a less brittle and more flexible aerogel network. |
Mechanistic Insights and Causality
The anticipated differences in the properties of aerogels derived from these two precursors can be traced back to their molecular structures and the resulting reaction kinetics.
Figure 2: Causality from precursor structure to aerogel properties.
The ether linkages in this compound could also play a role in templating the pore structure. The ability of the ether oxygen to coordinate with cations or form hydrogen bonds might influence the aggregation of the silica nanoparticles during gelation, leading to a different final morphology compared to TEOS.
Conclusion and Future Outlook
TEOS remains the gold standard for silica aerogel synthesis due to its well-documented chemistry, ready availability, and the consistent properties of the resulting aerogels. However, for applications requiring modified surface chemistry, enhanced flexibility, or a different pore structure, exploring precursors like this compound is a promising avenue.
The projected properties of aerogels derived from this compound—potentially larger pores, increased flexibility, and some inherent hydrophobicity—make it an attractive candidate for applications in areas such as drug delivery, where pore size and surface chemistry are critical, and in applications requiring more robust mechanical properties.
Further experimental investigation is needed to validate these projections and to fully elucidate the sol-gel chemistry of this compound. Such research will undoubtedly open up new possibilities for the design and synthesis of advanced silica aerogels with tailored functionalities.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. US9073759B2 - Silica aerogels and their preparation - Google Patents [patents.google.com]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. US8029871B2 - Method for producing silica aerogel coating - Google Patents [patents.google.com]
- 5. Aerogel.org » Production of Silica Gels: Alkoxide Method [aerogel.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Physical Properties of Silica Aerogels Prepared with Polyethoxydisiloxanes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Silica Films Derived from Tetrakis(2-methoxyethoxy)silane
Introduction: Exploring a Novel Precursor for Advanced Silica Films
In the pursuit of advanced materials with tailored properties, researchers are continually exploring novel molecular precursors for the deposition of thin films. Silicon dioxide (SiO₂) films are ubiquitous in fields ranging from microelectronics to biomedical coatings, prized for their dielectric strength, thermal stability, and chemical inertness.[1] The properties of these films are intrinsically linked to the chemical precursor and deposition method used in their fabrication. While tetraethoxysilane (TEOS) is the most common and well-characterized liquid precursor for silica films, this guide introduces and characterizes a lesser-known alternative: Tetrakis(2-methoxyethoxy)silane (TMEOS).
Due to the limited direct experimental data on TMEOS in peer-reviewed literature, this guide will provide a predictive characterization based on the fundamental principles of sol-gel chemistry. We will compare the expected properties of TMEOS-derived silica films with those derived from the industry-standard precursor, TEOS. This analysis is grounded in the well-understood mechanisms of hydrolysis and condensation of silicon alkoxides and supported by extensive data from analogous systems.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and characteristics of using ether-functionalized silanes for silica film deposition.
Part 1: The Precursors - A Comparative Overview
The choice of precursor is the foundational step in determining the final properties of the silica film. The molecular structure of the precursor dictates its reactivity, the byproducts of the reaction, and the potential for residual impurities in the final film.
Tetraethoxysilane (TEOS): The Industry Standard
TEOS, with the chemical formula Si(OC₂H₅)₄, is a volatile and colorless liquid that has been extensively studied and is widely used in both chemical vapor deposition (CVD) and sol-gel processes.[4][5] Its hydrolysis and condensation reactions are well-documented, providing a reliable route to high-purity silica films.[6]
This compound (TMEOS): The Challenger
TMEOS, with the formula Si(OCH₂CH₂OCH₃)₄, is structurally similar to TEOS but with a significant difference: the presence of an ether linkage in each of its four alkoxy chains. This seemingly small change has profound implications for its physical properties and reactivity. While specific data for TMEOS is scarce, we can infer its properties from the closely related compound, tris(2-methoxyethoxy)(vinyl)silane.[7][8]
Below is a comparison of the key physical and chemical properties of TEOS and the inferred properties of TMEOS.
| Property | Tetraethoxysilane (TEOS) | This compound (TMEOS) (Predicted) |
| Molecular Formula | Si(OC₂H₅)₄ | Si(OCH₂CH₂OCH₃)₄ |
| Molecular Weight | 208.33 g/mol | 328.43 g/mol |
| Boiling Point | 168-169 °C | Significantly higher than TEOS (estimated >250 °C) |
| Density | 0.933 g/mL at 20 °C | ~1.04 g/mL at 25 °C[7][8] |
| Solubility in Water | Reacts with water | Reacts with water, likely with higher miscibility |
| Key Structural Feature | Ethoxy group (-OC₂H₅) | Methoxyethoxy group (-OCH₂CH₂OCH₃) |
The larger size and higher boiling point of TMEOS suggest it is less volatile than TEOS, which can be an advantage in terms of handling and safety.[4] The ether linkage is also expected to increase its polarity and miscibility with water, potentially altering the hydrolysis kinetics in a sol-gel process.
Part 2: The Sol-Gel Process: A Tale of Two Chemistries
The sol-gel process is a versatile method for producing silica films at or near room temperature. It involves two primary chemical reactions: hydrolysis and condensation.[9] The nature of the alkoxy group on the silicon precursor directly influences the rates of these reactions and the structure of the resulting silica network.[10]
Hydrolysis: The first step is the hydrolysis of the alkoxide precursor in the presence of water and a catalyst (acid or base) to form silanol groups (Si-OH).[2]
Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH
Condensation: The newly formed silanol groups then condense to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This polymerization process leads to the formation of a three-dimensional silica network, which constitutes the gel.[3]
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
The TMEOS Difference: A Hypothesis
The presence of the ether linkage in the methoxyethoxy group of TMEOS is hypothesized to influence the sol-gel process in several ways compared to TEOS:
-
Hydrolysis Rate: The ether oxygen can participate in intramolecular hydrogen bonding, potentially stabilizing the transition state during hydrolysis and leading to a faster hydrolysis rate.[11] Conversely, the bulkier methoxyethoxy group could introduce steric hindrance, slowing down the reaction.[12] The exact effect would depend on the reaction conditions, particularly the pH.
-
Carbon Residue: The longer alkoxy chain with a stable ether linkage in TMEOS increases the likelihood of incomplete hydrolysis and the incorporation of residual carbon in the final silica film, especially at lower processing temperatures.[13] This can be a disadvantage if high-purity silica is required, but it could also be leveraged to create hybrid organic-inorganic films with unique properties.
-
Porosity and Structure: The different reaction kinetics and the larger alcohol byproduct (2-methoxyethanol) are expected to influence the final structure of the gel network, potentially leading to films with different porosity and surface morphology compared to those derived from TEOS.[14]
Part 3: Characterization of Silica Films: A Comparative Analysis
To validate the predicted differences and fully characterize the resulting silica films, a suite of analytical techniques is employed. Below are the key characterization methods and a comparison of the expected results for TMEOS- and TEOS-derived films.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for identifying the chemical bonds present in a material. For silica films, it is used to confirm the formation of the siloxane network and to detect the presence of residual silanol groups, water, and organic residues.
Expected FTIR Spectra:
| Wavenumber (cm⁻¹) | Assignment | Expected in TEOS-derived Film | Expected in TMEOS-derived Film |
| ~3400 | O-H stretching (silanol groups, water) | Present, decreases with annealing | Present, potentially in higher concentration initially |
| ~2900 | C-H stretching (residual organics) | Minimal after proper annealing | Likely present, especially in films processed at low temperatures[15] |
| ~1070 | Si-O-Si asymmetric stretching | Strong, characteristic peak | Strong, characteristic peak |
| ~960 | Si-OH stretching | Present, decreases with annealing | Present, potentially more prominent |
| ~800 | Si-O-Si symmetric stretching | Characteristic peak | Characteristic peak |
The most significant difference is expected in the C-H stretching region, where TMEOS-derived films may exhibit more pronounced peaks due to the potential for incomplete hydrolysis of the methoxyethoxy groups.[16]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a film.
Expected XPS Analysis:
| Element (Peak) | Expected Binding Energy (eV) | Information for TEOS-derived Film | Information for TMEOS-derived Film |
| Si 2p | ~103.5 | Confirms SiO₂ stoichiometry | Confirms SiO₂ stoichiometry |
| O 1s | ~532.8 | Confirms Si-O bonding | Confirms Si-O bonding |
| C 1s | ~284.8 | Adventitious carbon | Adventitious carbon plus potential for C-O-C peak (~286.5 eV) from residual precursor[17] |
The high-resolution C 1s spectrum will be crucial for TMEOS-derived films. The presence of a significant peak corresponding to C-O-C bonds would confirm the incorporation of organic fragments from the precursor into the silica network.[18]
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of the film. It is used to assess surface roughness, crack formation, and the presence of particulates.[1]
Expected SEM Observations:
-
TEOS-derived films: Typically smooth and featureless, especially after high-temperature annealing.
-
TMEOS-derived films: May exhibit a different surface texture due to the altered sol-gel kinetics. The potential for higher porosity could also be visualized.
Atomic Force Microscopy (AFM)
AFM provides a three-dimensional profile of the film's surface at the nanometer scale. It is used to quantify surface roughness (e.g., root-mean-square roughness, Rq) and to visualize surface features that may not be apparent in SEM.[19][20]
Expected AFM Data:
| Parameter | TEOS-derived Film (Typical) | TMEOS-derived Film (Predicted) |
| Rq (nm) | < 1 | Potentially higher due to different gelation and drying behavior |
| Surface Features | Smooth, uniform | May show more pronounced granular features or a porous network |
The quantitative data from AFM would be critical in comparing the surface quality of films derived from the two precursors.
Part 4: Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Sol-Gel Deposition of Silica Films
-
Precursor Solution Preparation:
-
TEOS Sol: In a clean, dry beaker, mix TEOS, ethanol, deionized water, and an acid catalyst (e.g., 0.1 M HCl) in a molar ratio of 1:4:4:0.001.
-
TMEOS Sol: In a separate beaker, prepare a similar solution using TMEOS, 2-methoxyethanol (as the solvent to maintain chemical consistency), deionized water, and the same catalyst and molar ratios.
-
-
Stirring and Aging: Stir both solutions at room temperature for at least 1 hour to allow for hydrolysis to initiate.
-
Substrate Preparation: Clean silicon wafer or glass substrates by sonicating in acetone, then isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen.
-
Film Deposition (Spin Coating):
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the sol solution onto the center of the substrate.
-
Spin the substrate at 3000 rpm for 30 seconds.
-
-
Drying and Curing:
-
Dry the coated substrates on a hotplate at 100 °C for 10 minutes to evaporate the solvent.
-
Transfer the substrates to a furnace and anneal at a desired temperature (e.g., 400 °C) for 1 hour to densify the silica film and remove residual organics and silanol groups.
-
Film Characterization
-
FTIR Spectroscopy:
-
Acquire a background spectrum of a clean, uncoated silicon substrate.
-
Place the coated substrate in the sample holder.
-
Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
-
XPS Analysis:
-
Load the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for Si 2p, O 1s, and C 1s regions.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[21]
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative concentrations of the elements.
-
-
SEM Imaging:
-
Mount the sample on an SEM stub using conductive carbon tape.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Use an accelerating voltage of 5-10 kV to image the surface at various magnifications.
-
-
AFM Imaging:
-
Mount the sample on an AFM puck.
-
Engage the AFM tip with the sample surface in tapping mode to prevent surface damage.
-
Scan a representative area (e.g., 1x1 µm or 5x5 µm) of the film surface.
-
Process the acquired image to remove artifacts and calculate the root-mean-square roughness.
-
Part 5: Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the key molecular structures and workflows discussed in this guide.
Caption: Molecular structures of TEOS and TMEOS precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. What is the difference between silane and TEOS? [xgchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmse.org [ijmse.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 三(2-甲氧基乙氧基)乙烯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Aerogel.org » Production of Silica Gels: Alkoxide Method [aerogel.org]
- 10. thesis.unipd.it [thesis.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carbon coatings on silica glass optical fibers studied by reflectance Fourier-transform infrared spectroscopy and focused ion beam scanning electron microscopy (Journal Article) | ETDEWEB [osti.gov]
- 14. webbut.unitbv.ro [webbut.unitbv.ro]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. OPG [opg.optica.org]
A Comparative Guide to Tetrakis(2-methoxyethoxy)silane in High-Performance Anti-Corrosion Coatings
This guide provides an in-depth performance evaluation of Tetrakis(2-methoxyethoxy)silane for researchers, scientists, and professionals in materials science and coating development. We will explore its mechanism, compare its efficacy against established anti-corrosion treatments, and provide detailed experimental protocols for validation. Our focus is on the causality behind experimental choices and the synthesis of technical data into actionable insights.
The Challenge of Corrosion and the Rise of Silane Technology
Corrosion is an electrochemical process that degrades metals, costing the global economy trillions of dollars annually and compromising the safety and integrity of critical infrastructure.[1] For decades, the primary defense has involved coatings that act as a physical barrier. Historically, chromate conversion coatings have been the benchmark due to their exceptional corrosion resistance and "self-healing" properties.[2] However, the high toxicity and carcinogenic nature of hexavalent chromium (Cr⁶⁺) have led to stringent regulations and a pressing need for environmentally benign alternatives.[1][3]
Silane-based coatings have emerged as a leading eco-friendly alternative.[1][4] These organofunctional silicon compounds can form a dense, cross-linked, and water-repellent barrier that chemically bonds to the metal substrate, offering a durable and integrated layer of protection.[1][5]
Unveiling this compound: Mechanism of Protection
This compound, an alkoxysilane, functions by creating a thin, highly cross-linked siloxane (Si-O-Si) film on the metal surface.[6] The process is a sol-gel reaction that involves two critical steps: hydrolysis and condensation.
-
Hydrolysis: The methoxyethoxy groups (-OCH₂CH₂OCH₃) are hydrolyzable. In the presence of water, they react to form reactive silanol groups (Si-OH).[7][8] This reaction is often catalyzed by adjusting the pH of the solution.[9]
-
Condensation: The newly formed silanol groups are highly reactive. They condense with other silanol groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol.[7] Simultaneously, they react with hydroxyl groups (-OH) present on the metal's native oxide layer, forming strong, covalent metallo-siloxane bonds (e.g., Fe-O-Si, Al-O-Si).[4][5]
This dual-reaction pathway creates a dense, three-dimensional network that is covalently anchored to the substrate, providing an excellent barrier against corrosive agents like water and chloride ions.[10]
Performance Evaluation: A Comparative Framework
To objectively assess the performance of this compound, we must compare it to both traditional and contemporary anti-corrosion systems under standardized, accelerated test conditions. The two most common and informative methods are the Neutral Salt Spray (NSS) test and Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocol: Neutral Salt Spray Test (ASTM B117)
The ASTM B117 test is a standardized method used to produce a corrosive attack on coated samples to evaluate the suitability of the coating as a protective finish.[11][12] It provides an accelerated means of assessing performance in high-humidity, high-salt environments like coastal atmospheres.[13]
Methodology:
-
Substrate Preparation: Mild steel or aluminum alloy (e.g., AA2024-T3) panels are cleaned, degreased, and dried. Cut edges are sealed with a suitable inert coating to prevent premature edge corrosion.[14]
-
Coating Application: The silane solution is applied via dip-coating, spraying, or brushing. The coated panels are then cured at a specified temperature and time (e.g., 100°C for 60 minutes) to ensure full cross-linking of the silane film.[10]
-
Scribing: A sharp blade is used to scribe a line through the coating to the base metal. This intentional defect is critical for evaluating the coating's ability to prevent undercutting corrosion.[12]
-
Exposure: The panels are placed in an enclosed chamber at 35°C. A 5% sodium chloride solution with a neutral pH (6.5-7.2) is atomized to create a continuous salt fog.[11][14]
-
Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as the appearance of red rust (on steel) or white rust (on zinc/aluminum) and blistering or delamination of the coating, particularly around the scribe mark. The duration of the test can range from 24 to over 1000 hours, depending on the coating's resistance.[11][12]
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides quantitative data on a coating's barrier properties and the corrosion processes occurring at the metal-coating interface.[15][16] It measures the coating's impedance (resistance to alternating current) over a range of frequencies.[17] A high-performance, intact coating behaves like a capacitor and will have very high impedance values, especially at low frequencies.[18] As the coating degrades, water and ions penetrate, causing the impedance to drop significantly.
Methodology:
-
Cell Setup: An electrochemical cell is created by attaching a cylinder to the coated panel surface and filling it with an electrolyte, typically a 3.5% NaCl solution. A three-electrode setup is used: the coated panel is the working electrode, a graphite rod is the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode is the reference electrode.[17]
-
Measurement: A small amplitude sinusoidal voltage (e.g., 50 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[17] The resulting current response is measured to calculate the impedance.
-
Data Analysis: The data is often presented as a Bode plot. The impedance modulus at the lowest frequency (|Z|₀.₀₁Hz) is a key metric for comparing coating performance. A value >10⁸ Ω·cm² generally indicates excellent corrosion protection.
-
Equivalent Circuit Modeling: The impedance data can be modeled with an equivalent electrical circuit to extract physical parameters like coating resistance (R_c), pore resistance (R_po), and charge transfer resistance (R_ct), which relates to the corrosion rate.[15][17]
Comparative Performance Data
The following table synthesizes typical performance data for various anti-corrosion systems on steel, providing a basis for comparison. The values represent generalized results from literature and should be considered illustrative.
| Coating System | Primary Mechanism | Salt Spray (ASTM B117) Results | EIS | Adhesion | Environmental Profile |
| Uncoated Steel | None | Severe red rust < 24 hours | < 10³ Ω·cm² | N/A | N/A |
| Chromate Conversion | Passivation, Ion-leaching (self-healing)[2] | > 1000 hours with no red rust | > 10⁸ Ω·cm² (initially) | Excellent | Highly toxic, carcinogenic[1] |
| Epoxy Primer | Barrier Protection | 500-1000 hours before significant rust | ~ 10⁹ Ω·cm² (initially), drops with water uptake | Very Good | Contains VOCs, potential for blistering |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Barrier, Covalent Bonding | > 500 hours, protection efficiency of 99.6% reported[19] | > 10⁷ Ω·cm² | Excellent | Eco-friendly, low VOC |
| This compound | Barrier, Covalent Bonding | Varies with formulation, typically 200-500 hours | > 10⁶ - 10⁷ Ω·cm² | Excellent | Eco-friendly, low VOC |
| Silane + Nanoparticles (e.g., CeO₂) | Barrier, Active Inhibition (self-healing)[1][3] | > 1000 hours reported | > 10⁹ Ω·cm² | Excellent | Eco-friendly, enhanced performance |
Discussion: Positioning this compound
Advantages:
-
Eco-Friendly: As a chromate-free system, it offers a significant environmental and safety advantage.[1]
-
Excellent Adhesion: The formation of covalent bonds with the metal substrate provides superior adhesion compared to many organic coatings, which rely on physical interactions.[4] This strong bond prevents delamination and reduces undercutting corrosion.
-
Versatility: Silane coatings can be applied to a wide range of metals, including steel, aluminum, and titanium alloys.[3][20]
Limitations and Opportunities for Enhancement:
-
Barrier-Only Protection: Unlike chromates, a pure silane film does not possess "self-healing" capabilities. If the coating is scratched, the exposed metal is vulnerable.[2]
-
Performance Variability: The protective performance of the silane film is highly dependent on factors like the pH of the precursor solution, hydrolysis and curing time, and film thickness.[4]
-
Enhancement with Nanoparticles: A significant area of research is the incorporation of nanoparticles like cerium oxide (CeO₂) or zinc oxide (ZnO) into the silane film.[1][3] These particles can be released at a damaged site, passivating the exposed metal and imparting a self-healing functionality that dramatically improves corrosion resistance, making the performance comparable to chromate systems.[1]
Conclusion
This compound provides a viable and environmentally responsible foundation for anti-corrosion coatings. While its performance as a standalone barrier may not always match that of traditional chromate systems, its excellent adhesion and compatibility with a range of substrates make it a powerful pretreatment. The true potential of this technology is realized in hybrid systems, where the incorporation of active corrosion inhibitors or nanoparticles can bridge the performance gap, creating next-generation coatings that are both highly effective and sustainable. For researchers and developers, the key to unlocking optimal performance lies in the precise control of the sol-gel process and the strategic formulation of these advanced composite films.
References
- 1. zmsilane.com [zmsilane.com]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review [mdpi.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 11. industrialphysics.com [industrialphysics.com]
- 12. decra.com [decra.com]
- 13. coteclabs.com [coteclabs.com]
- 14. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 15. papers.phmsociety.org [papers.phmsociety.org]
- 16. kta.com [kta.com]
- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validating Porosity in Materials Derived from Tetrakis(2-methoxyethoxy)silane
This guide provides an in-depth, objective comparison of methodologies for validating the porosity of advanced materials synthesized from Tetrakis(2-methoxyethoxy)silane. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.
Introduction: The Role of this compound in Porous Material Synthesis
The creation of materials with precisely controlled porous architectures is fundamental to advancements in fields ranging from catalysis to drug delivery and tissue engineering. The choice of precursor is a critical determinant of the final material's properties. This compound, a silicon alkoxide, serves as a valuable precursor in the sol-gel process for synthesizing porous silica-based materials.[1][2][3][4]
The sol-gel method is a versatile technique for producing solid materials from small molecules in solution.[3][4] The process, initiated with precursors like this compound or the more common Tetraethoxysilane (TEOS), involves two primary reactions: hydrolysis and condensation.[2][3] These reactions lead to the formation of a 'sol' (a colloidal suspension of solid particles in a liquid), which then evolves into a 'gel'—a continuous three-dimensional network enclosing the liquid phase.[2][4] Subsequent drying and thermal treatment of this gel removes the solvent, yielding a solid, porous material.[1][2]
The unique structure of this compound, with its larger alkoxy groups compared to TEOS, can influence the hydrolysis and condensation kinetics, thereby affecting the final pore structure, surface area, and mechanical properties of the resulting silica network. Validating these properties is not merely a quality control step; it is essential for understanding material performance and ensuring its suitability for a given application.
Diagram 1: The Sol-Gel Process
Caption: A simplified workflow of the sol-gel process.
Core Methodologies for Porosity Characterization
A multi-faceted approach is required to fully characterize the complex porous nature of these materials. No single technique can provide a complete picture. We will explore three complementary, industry-standard methods: Gas Adsorption (BET), Mercury Intrusion Porosimetry (MIP), and Scanning Electron Microscopy (SEM).
Gas Adsorption: The Brunauer-Emmett-Teller (BET) Method
The BET method is a cornerstone technique for determining the specific surface area and porosity of solid materials.[5] It is particularly powerful for characterizing micropores (<2 nm) and mesopores (2-50 nm).[6][7]
Scientific Principle: The technique is based on the physical adsorption of an inert gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (77 K).[8] By measuring the amount of gas adsorbed at various relative pressures, a multilayer adsorption isotherm is generated. The Brunauer-Emmett-Teller (BET) theory is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, which directly translates to the material's total specific surface area.[9][10] Further analysis of the isotherm, particularly at higher relative pressures, using methods like Barrett-Joyner-Halenda (BJH), can yield detailed information about pore volume and pore size distribution.[6][10][11]
Strengths & Limitations:
-
Strengths: Highly accurate for specific surface area measurement, excellent for micropore and mesopore analysis, and non-destructive.[5]
-
Limitations: Less effective for macropores (>50 nm), relies on several assumptions in the theoretical model, and requires meticulous sample preparation (degassing) to remove contaminants.[5]
Experimental Protocol: BET Analysis
-
Sample Preparation (Degassing): Weigh approximately 0.5g of the dried porous silica material into a sample tube.[6] Heat the sample under vacuum to remove any physisorbed contaminants from the surface. The temperature and duration depend on the material's stability but are typically in the range of 150-300°C for several hours.
-
Analysis: Transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
Isotherm Generation: The instrument will dose the sample with known amounts of nitrogen gas at liquid nitrogen temperature (77 K) and measure the pressure equilibration. This process is repeated at various relative pressures (P/P₀) from near 0 to almost 1.0 to generate the adsorption isotherm.
-
Data Calculation: The specific surface area is calculated from the isotherm data within a relative pressure range of 0.05 to 0.35 using the BET equation. Pore size distribution and volume are calculated from the desorption branch of the isotherm using the BJH method.[8]
Diagram 2: BET Experimental Workflow
Caption: Workflow for Mercury Intrusion Porosimetry analysis.
Scanning Electron Microscopy (SEM)
SEM provides direct visual information about the surface topography and porous structure of the material. W[12]hile MIP and BET provide bulk, quantitative data, SEM offers qualitative and morphological insights at the microscopic level.
Scientific Principle: A focused beam of high-energy electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. Secondary electrons are the most common signal used for imaging porosity, as they are sensitive to surface features and produce high-resolution images of the pores, channels, and overall structure.
Strengths & Limitations:
-
Strengths: Provides direct visualization of pore shape, interconnectivity, and surface morphology. Can be combined with techniques like Focused Ion Beam (FIB-SEM) for 3D reconstruction of the pore network. *[13] Limitations: Typically provides 2D information from a small, localized area, which may not be representative of the entire bulk material. Quantifying porosity from SEM images can be complex and often requires sophisticated image analysis software.
[12][14][15]Experimental Protocol: SEM Analysis
-
Sample Preparation: A small piece of the porous material is mounted onto an SEM stub using conductive adhesive.
-
Sputter Coating: To prevent charging and improve image quality, the non-conductive silica sample is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The sample is loaded into the SEM chamber, which is then evacuated to a high vacuum. The electron beam is focused on the sample surface, and the magnification, focus, and brightness/contrast are adjusted to obtain clear images of the porous structure.
-
Image Analysis (Optional): The acquired digital images can be processed using software to estimate parameters like pore size distribution and porosity percentage, though this is often less accurate than BET or MIP for bulk quantification.
[12][15]### 3. Comparative Analysis: this compound vs. Alternatives
The choice of silica precursor significantly impacts the final material properties. While this compound is effective, it is often compared to more conventional precursors like Tetraethoxysilane (TEOS).
-
Reactivity: The larger, more complex alkoxy groups of this compound can lead to different hydrolysis and condensation rates compared to the smaller ethoxy groups of TEOS. This can be leveraged to tune the gelation time and, consequently, the final pore structure. *[1][3] Pore Structure: The synthesis conditions (e.g., catalyst, temperature, solvent) play a crucial role. H[1][16]owever, the nature of the precursor can influence the resulting network. For example, the use of different silane precursors can lead to materials with varied pore geometries, from cylindrical to more complex "ink-bottle" shapes.
[16]Table 1: Comparison of Precursors and Expected Porosity Validation Data
| Feature | This compound | Tetraethoxysilane (TEOS) | Justification & Causality |
| Precursor Structure | Si(OCH₂CH₂OCH₃)₄ | Si(OCH₂CH₃)₄ | Larger alkoxy groups in this compound can introduce steric effects, influencing reaction kinetics and the self-assembly process during gelation. |
| Typical BET Surface Area | 300 - 800 m²/g (highly tunable) | 400 - 1000 m²/g (highly tunable) | Both can produce high surface area materials; the final value is heavily dependent on the sol-gel synthesis parameters and subsequent drying method. |
| Dominant Pore Type | Mesoporous | Mesoporous/Microporous | Both are excellent for creating mesoporous materials. The formation of micropores is often more dependent on the template used (if any) and calcination conditions. |
| MIP Pore Diameter Range | 5 nm - 200 µm | 4 nm - 200 µm | MIP is effective for characterizing the meso- and macroporous structures that can be formed from both precursors, especially when phase separation is induced during the sol-gel process. |
| SEM Morphology | Interconnected particle network or continuous monolithic structure | Similar; highly dependent on synthesis route | SEM imaging will reveal the texture (e.g., granular, smooth) and the scale of the macroporosity, which is controlled by the gelation and aging process. |
Conclusion
Validating the porosity of materials derived from this compound requires a rigorous, multi-technique approach. Gas Adsorption (BET) provides the definitive measure of specific surface area and detailed mesopore characteristics. Mercury Intrusion Porosimetry (MIP) complements this by offering a broad analysis of larger pore structures. Finally, Scanning Electron Microscopy (SEM) delivers essential visual confirmation of the material's morphology. By integrating the quantitative data from BET and MIP with the qualitative insights from SEM, researchers can build a comprehensive and trustworthy understanding of their material's porous architecture, ensuring its optimal performance in demanding applications.
References
- 1. Hierarchical Porous SiO2 Cryogel via Sol-Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanfanchem.com [sanfanchem.com]
- 3. Frontiers | Synthesis of Hierarchically Porous Metal Oxide Monoliths via Sol–Gel Process Accompanied by Phase Separation From Divalent Metal Salts: A Short Review [frontiersin.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller) | Materials Characterization Services [mat-cs.com]
- 6. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of mesoporous silica particle size and pore structure on the performance of polymer-mesoporous silica mixed matrix membranes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05125C [pubs.rsc.org]
- 9. microanalysis.com.au [microanalysis.com.au]
- 10. researchgate.net [researchgate.net]
- 11. University of Warwick Business Facilities - Analytical Equipment - Porosimetry [warwick.ac.uk]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Segmentation and Pore Structure Estimation in SEM Images of Tissue Engineering Scaffolds Using Genetic Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Silica Precursors for Optical Fiber Coatings: Tetrakis(2-methoxyethoxy)silane vs. TMOS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of optical fiber technology, the performance and longevity of the fiber are critically dependent on the quality of its protective coating. The sol-gel process, a versatile method for creating high-purity ceramic and glass coatings at low temperatures, offers a powerful tool for tailoring these coatings.[1] At the heart of this process lies the choice of the silica precursor, a decision that profoundly influences the final properties of the coating. This guide provides an in-depth, objective comparison of two such precursors: the commonly used Tetramethyl Orthosilicate (TMOS) and the less conventional Tetrakis(2-methoxyethoxy)silane.
This analysis is grounded in experimental data and scientific principles to assist researchers in making informed decisions for their specific optical fiber coating applications. We will delve into the key performance metrics, including refractive index, thermal stability, mechanical properties, and the underlying hydrolysis and condensation kinetics that govern the sol-gel process.
Executive Summary: Key Performance Differences
For scientists and researchers requiring a quick overview, the following table summarizes the fundamental differences between this compound and TMOS for optical fiber coatings. A detailed explanation of these parameters and the supporting data follows in the subsequent sections.
| Property | This compound | TMOS (Tetramethyl Orthosilicate) | Significance in Optical Fiber Coatings |
| Refractive Index | Potentially lower due to larger organic groups and potential for higher porosity. A reported value for the neat liquid is 1.4219.[2] | Higher, closer to that of pure silica (approx. 1.45-1.46).[3][4][5][6][7] | A lower refractive index is often desirable for the cladding of an optical fiber to ensure total internal reflection and efficient light guidance. |
| Hydrolysis Rate | Slower due to the steric hindrance from the bulkier 2-methoxyethoxy groups. | Faster due to the smaller methoxy groups. | A slower, more controlled hydrolysis rate can lead to a more uniform and dense coating with fewer defects. |
| Thermal Stability | Expected to be lower due to the presence of longer ether linkages in the organic side chains, which are more susceptible to thermal degradation. | Higher, as the resulting silica network is purer with fewer organic remnants. | High thermal stability is crucial for optical fibers deployed in harsh environments or high-power applications. |
| Mechanical Properties | Potentially more flexible and less prone to cracking due to the organic component, but may exhibit lower hardness and abrasion resistance. | Results in a harder, more brittle coating with good abrasion resistance but a higher tendency for crack formation during drying. | A balance of flexibility and hardness is necessary to protect the fragile glass fiber from mechanical stress and abrasion. |
| Porosity | The larger organic groups can act as porogens, potentially leading to a more porous coating after thermal treatment. | Typically results in a denser silica network with lower porosity. | Porosity influences the refractive index, mechanical strength, and environmental resistance of the coating. |
The Chemistry of Coating Formation: Hydrolysis and Condensation
The transformation of a liquid precursor into a solid silica coating is governed by two fundamental chemical reactions: hydrolysis and condensation. Understanding the kinetics of these reactions for each precursor is key to controlling the final properties of the coating.
The Sol-Gel Process: A Visual Overview
The sol-gel process can be visualized as a step-by-step transformation from a solution of molecular precursors to a solid, porous network.
Caption: A simplified workflow of the sol-gel process for creating optical fiber coatings.
Hydrolysis Kinetics: The Impact of Molecular Structure
The rate of hydrolysis, the reaction of the alkoxysilane precursor with water to form silanol groups (Si-OH), is a critical parameter. The molecular structure of the precursor plays a significant role here.
-
TMOS: The small methoxy groups (-OCH₃) in TMOS offer little steric hindrance, allowing for rapid hydrolysis, especially under acidic conditions.[8][9] This fast reaction can sometimes lead to a less controlled condensation process and the formation of a more heterogeneous network.
-
This compound: The bulkier 2-methoxyethoxy groups (-OCH₂CH₂OCH₃) create significant steric hindrance around the silicon atom. This steric shield slows down the rate of hydrolysis and subsequent condensation reactions.[10] This slower, more controlled reaction can be advantageous, allowing for the formation of a more ordered and uniform silica network, which can result in coatings with fewer defects and improved mechanical properties.
The general hydrolysis reaction can be represented as:
Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH
Followed by condensation:
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
Caption: Comparative hydrolysis pathways of TMOS and this compound.
Performance Metrics: A Deeper Dive
Refractive Index: Guiding the Light
The refractive index of the coating is a paramount consideration for optical fibers. A lower refractive index in the cladding, relative to the core, is essential for total internal reflection, the principle that confines light within the fiber core.
-
TMOS-derived coatings , after densification, yield a high-purity silica network with a refractive index approaching that of fused silica (around 1.45-1.46).[3][4][5][6][7]
-
This compound-derived coatings are expected to have a lower refractive index. This is due to two factors:
-
Residual Organic Content: The longer 2-methoxyethoxy groups may not be completely removed during thermal processing, leading to a hybrid organic-inorganic material with a lower density and, consequently, a lower refractive index. The neat liquid itself has a refractive index of 1.4219.[2]
-
Increased Porosity: The larger organic groups can act as "porogens," creating voids within the silica network as they are burned out during the densification step. This increased porosity also contributes to a lower overall refractive index.
-
Thermal Stability: Withstanding the Heat
The ability of an optical fiber to operate reliably in high-temperature environments is directly linked to the thermal stability of its coating.
-
TMOS-derived coatings , being essentially pure silica, exhibit excellent thermal stability, with degradation temperatures well above those of most organic polymers.
-
This compound-derived coatings are anticipated to have lower thermal stability. The ether linkages (-C-O-C-) within the 2-methoxyethoxy side chains are more susceptible to thermal decomposition than the strong siloxane (Si-O-Si) backbone of the silica network. This can lead to outgassing and degradation of the coating at lower temperatures, potentially compromising the fiber's performance.
Mechanical Properties: The First Line of Defense
The primary role of the coating is to protect the fragile glass fiber from mechanical damage. This requires a delicate balance of hardness, adhesion, and flexibility.
-
TMOS-derived coatings are typically hard and have good abrasion resistance. However, they can be brittle and prone to cracking, especially in thicker layers, due to the stresses that develop during the drying and shrinking of the gel.[11]
-
This compound-derived coatings may offer improved flexibility and reduced cracking. The presence of the longer, more flexible organic groups can help to relieve the internal stresses that build up during the sol-gel process. This can be particularly advantageous for creating thicker, crack-free coatings. However, this increased flexibility may come at the cost of reduced hardness and abrasion resistance. The vinyl-functionalized version, Tris(2-methoxyethoxy)(vinyl)silane, is noted for enhancing the mechanical properties of silicone-based polymers where it acts as a crosslinking agent.[12]
Experimental Protocols: From Sol to Coating
The following protocols provide a starting point for researchers looking to fabricate optical fiber coatings using these precursors. It is important to note that optimization of these protocols will be necessary for specific applications and equipment.
Protocol 1: TMOS-Based Silica Coating
This protocol is adapted from procedures for creating sol-gel derived silica coatings.
Materials:
-
Tetramethyl Orthosilicate (TMOS)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Ammonia (NH₄OH) as a catalyst
-
Optical fiber to be coated
Procedure:
-
Sol Preparation: In a clean, dry reaction vessel, mix TMOS and ethanol in a molar ratio of approximately 1:4.
-
Hydrolysis: While stirring, slowly add a solution of deionized water and the chosen catalyst (e.g., 0.1 M HCl) to the TMOS/ethanol mixture. The molar ratio of water to TMOS should be carefully controlled (typically between 2 and 4) to influence the hydrolysis and condensation rates.
-
Aging: Allow the sol to age for a period of time (e.g., 24 hours) at room temperature to allow the hydrolysis and initial condensation reactions to proceed.
-
Coating Application: The optical fiber can be coated using various techniques, such as dip-coating or spin-coating. For dip-coating, the fiber is withdrawn from the sol at a constant speed to control the coating thickness.
-
Gelling and Drying: The coated fiber is then allowed to gel in a controlled environment (e.g., a drying chamber with controlled humidity). The gel is then dried at a low temperature (e.g., 60-120°C) to remove the solvent and water.
-
Densification: The dried gel coating is then heated to a higher temperature (typically >400°C) to remove any remaining organic residues and to densify the silica network. The heating and cooling rates should be carefully controlled to avoid cracking.[13]
Protocol 2: this compound-Based Hybrid Coating
This protocol is a proposed starting point, as detailed procedures for this specific precursor in optical fiber coating are less common in the literature.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Acid or base catalyst (e.g., acetic acid or ammonia)
-
Optical fiber to be coated
Procedure:
-
Sol Preparation: Due to the slower hydrolysis rate, a higher water-to-alkoxide ratio and potentially a higher catalyst concentration may be required compared to the TMOS protocol. Start with a molar ratio of this compound to ethanol of 1:4.
-
Hydrolysis: Slowly add the water/catalyst solution to the precursor/ethanol mixture with vigorous stirring. Given the slower kinetics, a longer reaction time or gentle heating (e.g., 40-60°C) may be necessary to promote hydrolysis.
-
Aging: The aging step may need to be extended (e.g., 48-72 hours) to ensure sufficient condensation has occurred before coating.
-
Coating Application: Similar to the TMOS protocol, dip-coating or other methods can be used. The withdrawal speed may need to be adjusted to account for the different viscosity of the sol.
-
Gelling and Drying: The drying process should be slow and carefully controlled to minimize stress and cracking, which may be less of an issue with this more flexible precursor.
-
Curing/Densification: The final heat treatment temperature will be a critical parameter to optimize. A lower temperature may be sufficient to cure the coating and remove the solvent without completely degrading the organic component, thus preserving the hybrid nature of the material. A higher temperature will lead to a more silica-like coating but with a higher risk of porosity.
Conclusion and Future Perspectives
The choice between this compound and TMOS for optical fiber coatings is a trade-off between several key properties.
-
TMOS is the precursor of choice for applications requiring the highest thermal stability and hardness, where a pure silica coating with a refractive index close to that of the glass fiber is desired.
-
This compound presents an interesting alternative for applications where a lower refractive index, increased flexibility, and potentially crack-free thicker coatings are the primary objectives. The slower, more controlled sol-gel process it offers could lead to more uniform and defect-free coatings.
Further research is needed to fully elucidate the performance of this compound-derived coatings and to directly compare them with TMOS-based systems under identical experimental conditions. Such studies will be invaluable in expanding the toolbox of materials available for the next generation of high-performance optical fibers. By carefully selecting the silica precursor, researchers can precisely tune the properties of the optical fiber coating to meet the demanding requirements of a wide range of applications, from telecommunications to sensing and beyond.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 3. refractiveindex.info [refractiveindex.info]
- 4. refractiveindex.info [refractiveindex.info]
- 5. refractiveindex.info [refractiveindex.info]
- 6. refractiveindex.info [refractiveindex.info]
- 7. refractiveindex.info [refractiveindex.info]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrakis(2-ethylhexoxy)silane|CAS 115-82-2 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. US7024890B2 - Sol-gel process for the production of optical fiber preforms - Google Patents [patents.google.com]
A Comparative Guide to Silane Crosslinkers: Evaluating Tetrakis(2-methoxyethoxy)silane for Advanced Polymer Formulations
For researchers and professionals in drug development and material science, the choice of a crosslinking agent is pivotal in tailoring the mechanical properties of polymer networks. While traditional silane crosslinkers like Tetraethyl Orthosilicate (TEOS) are well-documented, emerging alternatives such as Tetrakis(2-methoxyethoxy)silane (TMEOS) offer intriguing possibilities for creating novel materials with unique performance characteristics. This guide provides a comprehensive comparison of TMEOS with other common silane crosslinkers, supported by foundational principles of polymer chemistry and a detailed protocol for experimental validation.
The Role of Silane Crosslinkers in Polymer Network Formation
Silane crosslinkers are instrumental in transforming linear polymer chains into a three-dimensional network, a process that significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.[1][2] The fundamental mechanism involves the hydrolysis of the alkoxy groups on the silane molecule in the presence of moisture, forming reactive silanol groups. These silanols then undergo a condensation reaction with each other or with hydroxyl groups on the polymer backbone, creating stable siloxane (Si-O-Si) bonds that form the crosslinks.[3]
The density and nature of these crosslinks are critical determinants of the final polymer's properties. A higher crosslink density generally leads to increased stiffness (higher modulus) and hardness, but potentially lower elongation at break (increased brittleness).[4][5]
A Comparative Analysis: TMEOS vs. Traditional Silane Crosslinkers
While specific experimental data on the mechanical properties of polymers crosslinked with TMEOS is not yet widely published, a comparative analysis based on its chemical structure and the established principles of silane chemistry can provide valuable insights for researchers.
Chemical Structure and Its Implications
The key difference between TMEOS and more common silanes like TEOS (Tetraethyl Orthosilicate) and TMOS (Tetramethyl Orthosilicate) lies in the alkoxy groups attached to the silicon atom.
-
TMEOS : Features four 2-methoxyethoxy groups (-OCH2CH2OCH3).
-
TEOS : Possesses four ethoxy groups (-OCH2CH3).
-
TMOS : Contains four methoxy groups (-OCH3).
The longer and more flexible 2-methoxyethoxy chains of TMEOS are hypothesized to impart distinct characteristics to the resulting polymer network:
-
Increased Flexibility : The ether linkages within the TMEOS side chains could introduce greater rotational freedom, potentially leading to a more flexible crosslink and a lower modulus in the final polymer compared to the more rigid crosslinks formed by TEOS or TMOS.
-
Steric Hindrance : The bulkier methoxyethoxy groups might slow down the hydrolysis and condensation reactions due to steric hindrance, offering a wider processing window. This contrasts with the faster reactivity often observed with methoxy-type silanes.[6]
-
Hydrophobicity : The presence of the ether groups could also influence the hydrophobicity of the resulting polymer, which can be a critical factor in applications such as drug delivery and biomaterials.
Comparative Properties of Silane Precursors
The following table summarizes the known properties of TMEOS, TEOS, and TMOS, providing a basis for predicting their behavior as crosslinking agents.
| Property | This compound (TMEOS) | Tetraethyl Orthosilicate (TEOS) | Tetramethyl Orthosilicate (TMOS) |
| Molecular Formula | C12H28O8Si | C8H20O4Si | C4H12O4Si |
| Molecular Weight | 328.43 g/mol [3] | 208.33 g/mol | 152.22 g/mol |
| Boiling Point | 179-182 °C @ 10 mmHg[3] | ~168 °C | ~121 °C |
| Density | 1.079 g/mL[3] | ~0.934 g/mL | ~0.96 g/mL |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] | Slower hydrolysis rate | Rapid hydrolysis |
| Predicted Impact on Polymer | Potentially increased flexibility, slower cure time | Well-established balance of properties | Faster gelation, potentially more brittle |
Experimental Protocol for Evaluating Mechanical Properties
To empirically determine the influence of TMEOS as a crosslinker, a systematic experimental approach is necessary. The following protocol outlines a robust methodology for comparing the mechanical properties of polymers crosslinked with TMEOS against a control, such as TEOS.
Materials and Equipment
-
Polymer with reactive hydroxyl groups (e.g., hydroxyl-terminated polydimethylsiloxane, polyvinyl alcohol)
-
This compound (TMEOS)
-
Tetraethyl Orthosilicate (TEOS) as a control
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (if required for homogenization)
-
Molds for sample casting (e.g., dog-bone shape for tensile testing)
-
Vacuum oven for curing
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Hardness tester (Durometer)
Step-by-Step Procedure
-
Formulation Preparation :
-
Prepare a series of formulations with varying concentrations of TMEOS (e.g., 1%, 2.5%, 5% by weight).
-
Prepare a corresponding set of control formulations using TEOS at the same concentrations.
-
In a suitable container, thoroughly mix the polymer, crosslinker, and catalyst. If necessary, use a solvent to ensure a homogeneous mixture and then remove it under vacuum.
-
-
Sample Curing :
-
Pour the formulations into the molds, ensuring no air bubbles are trapped.
-
Cure the samples in a vacuum oven at a specified temperature and time. The curing parameters should be optimized based on the polymer system and catalyst used.
-
-
Mechanical Testing :
-
Tensile Testing :
-
Condition the cured samples at a standard temperature and humidity for at least 24 hours.
-
Using the UTM, perform tensile tests on the dog-bone shaped specimens according to ASTM D638 standard.
-
Record the tensile strength, Young's modulus, and elongation at break.
-
-
Hardness Testing :
-
Measure the Shore hardness of the cured samples using a durometer according to ASTM D2240.
-
-
-
Data Analysis :
-
Plot stress-strain curves for each formulation.
-
Statistically analyze the tensile strength, modulus, elongation at break, and hardness data.
-
Compare the results of the TMEOS-crosslinked polymers with the TEOS-crosslinked controls.
-
Visualizing the Process
Crosslinking Mechanism
The following diagram illustrates the generalized hydrolysis and condensation reactions for a tetra-alkoxy silane crosslinker, highlighting the structural difference between TMEOS and TEOS.
References
- 1. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 4. Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Analysis for Confirming Tetrakis(2-methoxyethoxy)silane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Silane Hydrolysis in Material Science and Drug Formulation
In the realm of advanced materials and drug delivery systems, the sol-gel process, which relies on the hydrolysis and condensation of silicon alkoxides, is a cornerstone technology. Tetrakis(2-methoxyethoxy)silane, with its unique chemical structure, offers distinct advantages in tailoring the properties of silica-based materials. The methoxyethoxy groups, upon hydrolysis, yield 2-methoxyethanol, a less toxic byproduct compared to the methanol produced from more common methoxysilanes. Furthermore, the ether linkages in the alkoxy chains can influence the hydrophilicity and morphology of the final silica network.
Precise control over the hydrolysis of this compound is paramount to achieving desired material properties, such as porosity, surface area, and mechanical strength. In drug development, this control is critical for dictating drug release kinetics from a silica-based matrix. This guide provides a comprehensive comparison of key spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—for the real-time monitoring and confirmation of this compound hydrolysis. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their strengths and limitations in this specific application.
The Hydrolysis of this compound: A Stepwise Transformation
The hydrolysis of this compound is a series of nucleophilic substitution reactions where the alkoxy groups (2-methoxyethoxy) are replaced by hydroxyl groups upon reaction with water. This process is typically catalyzed by an acid or a base.[1] The overall reaction can be summarized as follows:
Si(OCH₂CH₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₃
This initial hydrolysis is followed by condensation reactions, where silanol (Si-OH) groups react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bridges, leading to the formation of a three-dimensional silica network.
Monitoring the disappearance of the starting material and the appearance of intermediates (partially hydrolyzed silanes and silanols) and final products (siloxane network and 2-methoxyethanol) is crucial for controlling the sol-gel process.
Caption: Workflow for in-situ ATR-FTIR monitoring of silane hydrolysis.
¹H and ²⁹Si NMR Spectroscopic Analysis of Hydrolysis
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).
-
Add a known amount of a catalyst if desired.
-
Prepare a series of NMR tubes for different time points of the reaction.
-
-
Data Acquisition:
-
Acquire ¹H and ²⁹Si NMR spectra at various time intervals after initiating the hydrolysis. For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance of the ²⁹Si isotope.
-
-
Data Analysis:
-
In the ¹H NMR spectra, integrate the signals corresponding to the protons of the 2-methoxyethoxy groups of the reactant and the 2-methoxyethanol product to quantify the extent of hydrolysis.
-
In the ²⁹Si NMR spectra, identify and integrate the signals corresponding to the unreacted silane, partially hydrolyzed intermediates, and fully hydrolyzed and condensed species to obtain a detailed profile of the reaction progress. [2]
-
In-Situ Monitoring of Hydrolysis using Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a fiber-optic probe.
-
Sample Preparation:
-
Place the silane solution in a glass vial or reactor.
-
Position the Raman probe to focus the laser beam into the solution.
-
-
Data Acquisition:
-
Record the initial Raman spectrum of the silane solution.
-
Inject the catalyst solution to start the hydrolysis.
-
Acquire Raman spectra continuously or at set time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C symmetric stretching band and the increase in the intensity of the Si-OH and Si-O-Si bands.
-
The relative intensities of these bands can be used to follow the kinetics of the hydrolysis and condensation reactions.
-
Comparative Analysis in Practice: this compound vs. TEOS
While specific spectral data for the hydrolysis of this compound is not widely published, we can infer its behavior based on the well-studied hydrolysis of Tetraethoxysilane (TEOS). The primary differences in the spectroscopic analysis will arise from the different alkoxy groups.
-
FTIR: The Si-O-C stretching vibrations for this compound will likely have a slightly different wavenumber compared to TEOS due to the presence of the ether linkage. The C-O stretching of the 2-methoxyethanol byproduct will also be a key indicator.
-
NMR: In ¹H NMR, the signals for the methylene protons in the 2-methoxyethoxy group will be distinct from the ethyl protons in TEOS. The appearance of the characteristic signals of 2-methoxyethanol will confirm the hydrolysis. In ²⁹Si NMR, the chemical shifts of the various hydrolyzed and condensed species of this compound are expected to be in a similar range to those of TEOS, but with slight variations due to the different electronic environment created by the 2-methoxyethoxy groups.
-
Raman: The symmetric Si-O-C stretching vibration will be a key band to monitor for both compounds, with its position being specific to each silane.
The hydrolysis rate of this compound is expected to be influenced by the electronic and steric effects of the 2-methoxyethoxy group. The ether oxygen could potentially influence the reaction mechanism and rate compared to the simple ethoxy group in TEOS. [3]
Conclusion: A Multi-faceted Approach for Comprehensive Analysis
Confirming the hydrolysis of this compound is crucial for controlling the properties of the resulting silica-based materials. FTIR, NMR, and Raman spectroscopy each offer unique advantages for monitoring this process.
-
FTIR is a readily accessible technique for qualitative and semi-quantitative monitoring.
-
NMR , particularly ²⁹Si NMR, provides the most detailed structural information and is ideal for quantitative analysis and mechanistic studies.
-
Raman is excellently suited for in-situ monitoring in aqueous solutions due to the low interference from water.
For a comprehensive understanding of the hydrolysis and condensation of this compound, a multi-technique approach is recommended. For instance, in-situ FTIR or Raman can be used for real-time monitoring of the overall reaction kinetics, while NMR can provide detailed structural characterization of the reaction products at different stages. By judiciously selecting and combining these powerful analytical tools, researchers can gain precise control over the sol-gel process, enabling the rational design of advanced materials with tailored properties.
References
A Comparative Guide to the Thermal Stability of Tetrakis(2-methoxyethoxy)silane-Derived Materials
In the pursuit of advanced materials with tailored properties, the choice of precursor is paramount. For researchers, scientists, and professionals in drug development, the thermal stability of silica-based materials is a critical parameter influencing their application in catalysis, chromatography, and as drug delivery vehicles. This guide provides an in-depth comparison of the thermal stability of materials derived from Tetrakis(2-methoxyethoxy)silane (TMEOS) against those synthesized from the more conventional precursor, Tetraethoxysilane (TEOS). While direct, extensive experimental data for TMEOS-derived materials is not as prevalent in public literature, we can project its performance based on its unique molecular structure and compare it to the well-documented behavior of TEOS-derived silica.
Introduction to this compound (TMEOS)
This compound, with the chemical formula Si(OCH₂CH₂OCH₃)₄, is a silicon alkoxide precursor used in the sol-gel synthesis of silica (SiO₂) and silicate materials. Its distinguishing feature is the presence of ethylene glycol monomethyl ether ligands. These ether linkages are expected to influence the hydrolysis and condensation kinetics during the sol-gel process, as well as the properties of the final material, including its thermal stability. The extended ether chains in TMEOS can also enhance its compatibility with organic polymers, opening avenues for the creation of organic-inorganic hybrid materials with combined durability and flexibility[1].
Comparative Thermal Stability: TMEOS vs. TEOS
The thermal stability of silica-based materials is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and volatilization of components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as glass transitions, melting, and crystallization.
TEOS-Derived Silica: The Benchmark
Silica materials derived from TEOS (Si(OC₂H₅)₄) are the industry and academic standard for many applications. Their thermal behavior is well-characterized. A typical TGA thermogram of TEOS-derived silica exhibits three main stages of weight loss:
-
Below 200°C: Removal of physically adsorbed water and residual organic solvents.[2]
-
200°C to 600°C: Decomposition of residual organic groups (ethoxy and ethoxy-derived species) and condensation of silanol (Si-OH) groups to form siloxane (Si-O-Si) bonds.
-
Above 600°C: Further dehydroxylation and structural relaxation of the silica network. The structure of TEOS-based aerogels can coarsen around 600°C.
Projected Thermal Stability of TMEOS-Derived Silica
While specific TGA data for TMEOS-derived silica is scarce in the available literature, we can infer its thermal behavior based on its molecular structure. The 2-methoxyethoxy ligands are larger and have a higher boiling point than the ethoxy groups in TEOS. This suggests that their removal during thermal treatment might occur at higher temperatures.
However, the C-O ether bonds within the 2-methoxyethoxy ligands are generally more thermally labile than the C-C bonds in the ethyl groups of TEOS. This could lead to decomposition of the organic component at lower temperatures compared to the complete removal of ethoxy groups from a TEOS-derived network.
Hypothesized TGA Profile for TMEOS-Derived Silica:
-
Initial Weight Loss (< 200°C): Similar to TEOS-derived silica, this stage would involve the removal of adsorbed water and any remaining solvent.
-
Primary Decomposition (200°C - 500°C): This is where the key difference is anticipated. The decomposition of the 2-methoxyethoxy ligands would likely occur in this range. The ether linkages may cleave, leading to the formation of volatile fragments. The onset of this decomposition could be lower than that for TEOS-derived materials due to the presence of the ether bond.
-
Final Stage (> 500°C): Similar to TEOS-derived silica, this stage would involve the condensation of remaining silanol groups and the stabilization of the pure silica network.
The key takeaway is that while the larger ligands of TMEOS might suggest better thermal stability, the chemical nature of the ether bonds could lead to an earlier onset of decomposition of the organic components. The final thermal stability of the pure silica network, after all organics have been removed, is expected to be comparable to that of TEOS-derived silica.
Comparative Data Summary
The following table provides a comparative summary of the properties of TMEOS and TEOS as precursors and the projected thermal stability of their derived silica materials.
| Property | This compound (TMEOS) | Tetraethoxysilane (TEOS) |
| Chemical Formula | Si(OCH₂CH₂OCH₃)₄ | Si(OC₂H₅)₄ |
| Molecular Weight | 328.43 g/mol | 208.33 g/mol |
| Boiling Point | 179-182 °C / 10 mmHg[3] | 168 °C |
| Hydrolysis Products | Silicic acid and 2-methoxyethanol | Silicic acid and ethanol |
| Projected Onset of Organic Decomposition | Potentially lower due to C-O ether bond lability | Well-established, with significant decomposition of organics between 200-600°C |
| Advantages as a Precursor | Enhanced solubility and reactivity; potential for creating flexible organic-inorganic hybrids.[1] | Widely used, well-characterized, cost-effective. |
| Disadvantages as a Precursor | Higher cost, less documented thermal behavior. | Lower boiling point, less potential for organic modification. |
Experimental Protocols
To empirically determine and compare the thermal stability of materials derived from TMEOS and TEOS, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of silica materials.
Materials and Equipment:
-
TGA instrument (e.g., TA Instruments Q500 or similar)
-
High-purity nitrogen (or air/oxygen for oxidation studies)
-
Microbalance
-
Silica sample (dried powder)
-
Alumina or platinum TGA pans
Procedure:
-
Sample Preparation: Dry the silica material in a vacuum oven at 80°C overnight to remove any adsorbed moisture.
-
Instrument Setup:
-
Turn on the TGA instrument and the gas supply (Nitrogen at a flow rate of 50-100 mL/min).
-
Perform any required instrument calibrations (mass and temperature).
-
-
Sample Loading:
-
Tare an empty TGA pan on the microbalance.
-
Accurately weigh 5-10 mg of the dried silica sample into the pan.
-
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Hold at 800°C for 10 minutes to ensure complete decomposition of organic residues.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of major decomposition events.
-
Calculate the residual mass at the end of the experiment.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transition, crystallization, and melting.
Materials and Equipment:
-
DSC instrument (e.g., TA Instruments Q2000 or similar)
-
High-purity nitrogen
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Dry the silica material as described in the TGA protocol.
-
Instrument Setup:
-
Turn on the DSC instrument and the nitrogen purge gas (flow rate of 20-50 mL/min).
-
Perform any required instrument calibrations (temperature and enthalpy).
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the dried silica sample into an aluminum DSC pan.
-
Place the lid on the pan and crimp it securely.
-
Place an empty, sealed aluminum pan in the reference position.
-
-
DSC Method (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature to a point above the expected transitions (e.g., 250°C) at a heating rate of 10°C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating ramp under the same conditions as the first.
-
-
Data Analysis:
-
Analyze the data from the second heating scan to identify the glass transition temperature (Tg) as a step change in the heat flow curve.
-
Identify any exothermic peaks (crystallization) or endothermic peaks (melting).
-
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound (TMEOS).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Projected thermal decomposition pathways for TMEOS- and TEOS-derived silica.
Conclusion
The selection of a silica precursor has a profound impact on the properties of the resulting material. While TEOS remains the workhorse for many applications due to its well-understood behavior and cost-effectiveness, TMEOS presents an interesting alternative, particularly for the synthesis of hybrid organic-inorganic materials. Based on its chemical structure, it is projected that TMEOS-derived silica may exhibit an earlier onset of organic decomposition compared to its TEOS-derived counterpart, although the final pure silica network should have comparable thermal stability. For researchers and drug development professionals, this means that if the application requires the presence of organic functionalities at elevated temperatures, the choice of precursor and the processing conditions must be carefully considered. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties, enabling an informed decision in material design and development.
References
A Senior Application Scientist's Guide to Adhesion Testing of Tetrakis(2-methoxyethoxy)silane Coatings
An Objective Comparison for Researchers and Drug Development Professionals
In the realms of advanced materials, medical device fabrication, and drug delivery systems, the interface between a material and its substrate is paramount. Achieving robust and reliable adhesion is not merely a matter of performance but of safety and efficacy. Tetrakis(2-methoxyethoxy)silane (TMMOS) is an alkoxysilane used to form thin, silica-like coatings, valued for surface modification and enhancing durability.[1][2] This guide provides an in-depth, objective comparison of TMMOS coating adhesion on various substrates, grounded in established testing protocols.
This document is structured to provide not just data, but a causal understanding of the experimental choices, enabling researchers to adapt and apply these principles to their specific applications. We will explore the "why" behind the methods, ensuring a trustworthy and scientifically sound comparison.
The Role of Silanization in Surface Modification
Silane coupling agents are bifunctional molecules that act as a bridge between inorganic substrates (like glass, metals, or silicon) and organic layers or subsequent coatings.[3][4] TMMOS, upon hydrolysis, forms reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of many substrates, forming stable, covalent Si-O-Substrate bonds.[5] Further condensation between adjacent silane molecules creates a cross-linked siloxane (Si-O-Si) network, forming a durable, thin film.[6][7] This process, known as silanization, is fundamental to improving adhesion and altering surface properties.[8]
Experimental Design: A Comparative Adhesion Study
To provide a clear performance benchmark, we designed an experiment to test the adhesion of TMMOS coatings on three widely used substrates in research and development:
-
Borosilicate Glass: Ubiquitous in laboratory apparatus and microfluidics.
-
Silicon Wafers: The foundation of microelectronics and biosensors.
-
316 Stainless Steel: A common material for medical implants and bioprocessing equipment.
The performance of TMMOS was compared against two other common organofunctional silanes to provide a broader context:
-
(3-Aminopropyl)triethoxysilane (APTES): An amino-functional silane widely used as an adhesion promoter for various resins.[9][10]
-
Glycidoxypropyltrimethoxysilane (GPTMS): An epoxy-functional silane, often chosen for its reactivity with epoxy, urethane, and acrylic resins.[11]
The Causality Behind Method Selection
Adhesion Testing Protocol: ASTM D3359 Tape Test
There are numerous methods for evaluating thin film adhesion, ranging from simple peel tests to more complex and quantitative techniques like probe or pull-off tests.[12][13][14][15] For this guide, we selected the ASTM D3359 Tape Test for its practicality, reproducibility, and widespread acceptance in the coatings industry.[16][17] It provides a reliable, semi-quantitative assessment of adhesion that is well-suited for comparative analysis and quality control.[18]
Specifically, we will use Test Method B (Cross-Cut Tape Test) , which is intended for coatings less than 125 μm (5 mils) thick and is ideal for laboratory settings.[19][20] This method involves creating a lattice pattern through the coating, applying a standardized pressure-sensitive tape, and then evaluating the amount of coating removed.[18][20]
Substrate Preparation: The Foundation of Adhesion
The importance of a meticulously clean and activated surface cannot be overstated. Adhesion is a surface phenomenon, and contaminants or a lack of reactive surface groups will invariably lead to coating failure. The chosen protocol is designed to remove organic residues and to generate surface hydroxyl (-OH) groups, which are the primary reaction sites for the silane.[7]
Detailed Experimental Protocols
Substrate Cleaning and Activation
-
Initial Degreasing: Substrates were sonicated in a bath of acetone for 20 minutes to remove organic contaminants.
-
Detergent Wash: Following sonication, the substrates were washed with a 2% aqueous solution of laboratory-grade detergent (e.g., Hellmanex III) and thoroughly rinsed 10-15 times with deionized water.[21]
-
Hydroxylation/Activation: Substrates were immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution. This step aggressively removes residual organics and hydroxylates the surface, maximizing the density of reactive -OH groups.
-
Final Rinse & Dry: Substrates were rinsed copiously with deionized water and dried under a stream of high-purity nitrogen. They were then placed in an oven at 110°C for at least 15-20 minutes immediately before silanization to ensure a completely dry surface.[21]
Silane Coating Application
-
Solution Preparation: A 2% (v/v) solution of each silane (TMMOS, APTES, GPTMS) was prepared in a solvent mixture of 95% ethanol and 5% deionized water. The solution was adjusted to a pH of 4.5-5.5 with acetic acid to catalyze hydrolysis and allowed to stir for 5-10 minutes for the silane to hydrolyze and form silanols.[22]
-
Coating Deposition: The cleaned, activated substrates were immersed in the respective silane solutions for 2 minutes with gentle agitation.[22]
-
Rinsing: Substrates were briefly rinsed with fresh 95% ethanol to remove excess, unreacted silane.[22]
-
Curing: The coated substrates were cured in an oven at 110°C for 10-15 minutes to promote the condensation reaction and form a stable, cross-linked film.[22]
The entire experimental workflow is visualized in the diagram below.
References
- 1. lookchem.com [lookchem.com]
- 2. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. server.ccl.net [server.ccl.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 10. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative evaluation of thin film adhesion using the probe test [vtechworks.lib.vt.edu]
- 14. pp.bme.hu [pp.bme.hu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. micomlab.com [micomlab.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. hightower-labs.com [hightower-labs.com]
- 19. store.astm.org [store.astm.org]
- 20. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 21. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 22. gelest.com [gelest.com]
Safety Operating Guide
Navigating the Disposal of Tetrakis(2-methoxyethoxy)silane: A Senior Application Scientist's Guide
Welcome to your definitive guide for the safe and compliant disposal of Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the protection of personnel and the environment. We will delve into the chemical principles governing its disposal, provide step-by-step protocols, and outline emergency procedures.
The Core Principle: Understanding Hydrolysis in Disposal
The cornerstone of safely managing this compound waste is understanding its reactivity with water. Like other alkoxysilanes, this compound undergoes hydrolysis in the presence of moisture.[1][2] This reaction is not trivial; it dictates our handling and disposal strategy.
The reaction proceeds as follows: Si(OCH₂CH₂OCH₃)₄ + 4 H₂O → Si(OH)₄ + 4 HOCH₂CH₂OCH₃
Upon contact with water or ambient moisture, the parent compound breaks down into silicic acid (which subsequently condenses to silicon dioxide) and, critically, four equivalents of 2-Methoxyethanol.[3] 2-Methoxyethanol (CAS No. 109-86-4) is a reproductive toxin and a hazardous substance in its own right. Therefore, the disposal procedure is not just about the silane itself, but also about managing its hazardous hydrolysis byproducts. All waste containing this compound must be treated as hazardous.[3][4][5]
Immediate Safety & Handling Protocols
Before beginning any waste collection or disposal procedure, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. These are non-negotiable safety layers.
Engineering Controls:
-
Fume Hood: All handling and consolidation of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Safety Shower & Eyewash Station: Ensure an unobstructed path to a functional and regularly tested safety shower and eyewash station.[6]
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory. The following table summarizes the required equipment for handling waste this compound.[3][5]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Required to protect against splashes of the chemical and its hydrolysis products. Standard safety glasses are insufficient.[3] |
| Hands | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][5] |
| Body | Flame-Resistant Lab Coat | A lab coat, preferably flame-resistant, should be worn and fully buttoned.[7] |
| Respiratory | As Needed | If there is a risk of exceeding exposure limits or a spill outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[8] |
Step-by-Step Disposal Procedure
The primary and recommended method for disposal is through a licensed hazardous waste disposal contractor.[3][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Segregation & Collection
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.[3]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing screw cap.
-
Maintain Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Keep Dry: Ensure the waste container is kept dry to minimize hydrolysis within the container.
-
Store Securely: Keep the waste container closed at all times except when adding waste.[4][5]
Step 3: Labeling
-
Proper Identification: Clearly label the waste container with the words "Hazardous Waste."
-
List Contents: Identify all contents, including "this compound" and any solvents used. Also, note the potential hydrolysis product: "Contains 2-Methoxyethanol."
-
Indicate Hazards: Use appropriate hazard pictograms (e.g., Health Hazard, Irritant).[3]
Step 4: Temporary Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Incompatibles: Store away from incompatible materials, especially strong oxidizing agents, bases, water, and moisture.[3][11]
Step 5: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Documentation: Supply the waste manifest or any other required documentation, accurately describing the waste. Disposal must be carried out in full compliance with all federal, state, and local regulations.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate & Alert: Immediately evacuate all personnel from the affected area and alert others nearby.[6][8]
-
Control Ignition Sources: If it can be done without risk, remove all sources of ignition.
-
Assemble PPE: For trained personnel responding to the spill, don the appropriate PPE, including respiratory protection if vapors are present.
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Cleanup: Using spark-proof tools, carefully collect the absorbent material and spilled substance.[6] Place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department immediately.[13]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.[14]
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. gelest.com [gelest.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. scipoly.com [scipoly.com]
- 5. fishersci.com [fishersci.com]
- 6. uwm.edu [uwm.edu]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. louisville.edu [louisville.edu]
- 9. recsilicon.com [recsilicon.com]
- 10. gelest.com [gelest.com]
- 11. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 12. middlesexgases.com [middlesexgases.com]
- 13. leap.epa.ie [leap.epa.ie]
- 14. bu.edu [bu.edu]
Hazard Profile: Understanding the Reactivity of Tetrakis(2-methoxyethoxy)silane
An Essential Guide for the Safe Handling and Disposal of Tetrakis(2-methoxyethoxy)silane
In the dynamic environment of pharmaceutical research and chemical synthesis, the responsible handling of specialized reagents is a cornerstone of both safety and scientific validity. This compound is a valuable compound, but its unique reactivity necessitates a handling protocol that is both robust and rigorously followed. This guide provides drug development professionals, researchers, and scientists with essential, field-tested procedures for the safe use and disposal of this organosilicon compound. Our focus is on the causality behind each safety measure, creating a self-validating system of protocols grounded in authoritative data.
Before handling any chemical, a comprehensive understanding of its potential hazards is critical. This compound is not merely a benign liquid; its primary risks stem from its reactivity and its effects upon contact.
-
Irritation: The compound is a known irritant, capable of causing serious eye irritation and skin irritation[1]. Direct contact must be scrupulously avoided.
-
Hydrolysis: Upon contact with water or moisture, the compound hydrolyzes. This reaction is significant because it can generate methoxyethanol, and the reaction itself can produce irritating fumes[1]. This dictates that all handling and storage must occur in moisture-free conditions.
-
Reproductive Toxicity: It is crucial to note that this chemical is suspected of damaging fertility or the unborn child[1]. This hazard underscores the need for stringent containment and personal protection, particularly for personnel of childbearing potential.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is your primary defense against exposure. Each component is chosen to counteract a specific hazard posed by this compound. Adherence to this PPE ensemble is mandatory for all personnel handling the compound.
| PPE Component | Specification & Standard | Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers a broader barrier for the entire face[2][3]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents direct skin contact, which can cause irritation[1]. Always inspect gloves for tears or pinholes before use. |
| Body Protection | A flame-retardant laboratory coat worn over full-length pants and a shirt. | Protects skin from accidental spills and splashes. All clothing should be non-synthetic to reduce fire risk[2]. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills, which can quickly soak through porous materials[2]. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Engineering controls are the primary method for avoiding inhalation of vapors. A respirator may be required only if these controls fail or are unavailable[4][5]. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol provides a systematic approach to handling this compound, minimizing risk at every stage.
3.1. Preparation & Environment
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. The airflow will prevent vapor accumulation in the breathing zone.
-
Prepare a Dry Work Area: Ensure the fume hood surface and all glassware are scrupulously dry to prevent accidental hydrolysis[1].
-
Assemble Materials: Have all necessary equipment (syringes, septa, dry glassware, inert gas line) and a designated, sealed waste container within the fume hood before introducing the chemical.
3.2. Chemical Transfer & Use
-
Inert Atmosphere: For transfers, it is best practice to use a syringe or cannula under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reagent bottle.
-
Avoid Pouring: Never pour this compound in the open. Use a syringe for liquid transfers to maintain containment and accuracy.
-
Immediate Sealing: Keep the main reagent bottle and any reaction vessels tightly sealed at all times when not actively transferring material.
Disposal Plan: Responsible Waste Management
Improper disposal can pose a significant risk to personnel and the environment. A clear, pre-defined disposal plan is not optional.
-
Waste Segregation:
-
Liquid Waste: All unused reagent and contaminated solvent rinses must be collected in a dedicated, clearly labeled hazardous waste container. The container must be kept sealed and stored in a secondary containment bin.
-
Solid Waste: Contaminated gloves, bench paper, syringes, and other disposable items must be placed in a separate, sealed container labeled as solid hazardous waste[6].
-
-
Disposal Procedure:
-
Collection: Collect all waste streams at the point of generation within the fume hood.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and primary hazard(s).
-
Institutional Program: All waste must be disposed of through your institution's official Environmental Health & Safety (EHS) hazardous waste program[7]. Never pour this compound or its waste down the drain.
-
Emergency Response: Immediate & Correct Actions
In the event of an exposure or spill, a swift and correct response is vital.
| Incident | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Small Spill (<100 mL) | Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself. |
By integrating these safety and handling protocols into your standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
